Ellagic acid dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCRIPMALGRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
natural sources and extraction of Ellagic acid dihydrate
An In-depth Technical Guide to the Natural Sources and Extraction of Ellagic Acid Dihydrate
Introduction
Ellagic acid (EA) is a naturally occurring polyphenolic compound found in a variety of fruits, nuts, and seeds.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid (HHDP), often produced from the hydrolysis of ellagitannins (ETs).[3] This compound has garnered significant interest within the scientific and drug development communities due to its potent antioxidant, anti-inflammatory, antimutagenic, and antiproliferative properties.[3][4] While promising, the clinical application of ellagic acid is often hindered by its low aqueous solubility and poor bioavailability.[4][5] This guide provides a detailed overview of the primary natural sources of ellagic acid, comprehensive methodologies for its extraction and purification, and a look into its mechanism of action relevant to drug development professionals.
Natural Sources of Ellagic Acid
Ellagic acid is widespread in the plant kingdom, typically found as a component of ellagitannins.[6] These hydrolyzable tannins release ellagic acid upon hydrolysis under acidic or alkaline conditions.[7] The concentration of ellagic acid and its precursors can vary significantly depending on the plant species, part of the plant, and stage of ripeness.[8] High concentrations are notably found in berries, nuts, and certain fruits.[3][9]
Table 1: Quantitative Analysis of Ellagic Acid in Various Natural Sources
| Natural Source | Plant Part | Ellagic Acid Content | Reference(s) |
| Kakadu Plum | Fruit | Up to 140.2 g/kg (dw) | [7] |
| Pomegranate | Peel & Mesocarp | Punicalagin (an ET) content: 11-20 g/kg | [3] |
| Raspberry | Fruit | Up to 330 mg/100g (fw) as ETs | [3] |
| Strawberry | Fruit | ~70 mg/100g (fw) as ETs | [3] |
| Cloudberry | Fruit | Up to 330 mg/100g (fw) as ETs | [3] |
| Walnut | Kernel | High levels reported | [1][2][9] |
| Pecan | Kernel | High levels reported | [1][9] |
| Chestnut | Raw | High levels reported | [1] |
| Oak Wood | Wood | Up to 10% of dry material as ETs | [3] |
| Grapevine (Gamay) | Leaves | Up to 770 mg/kg (dw) | [9] |
(Note: dw = dry weight; fw = fresh weight; ETs = ellagitannins)
Extraction and Purification Methodologies
The extraction of ellagic acid from plant matrices is a critical step for its isolation and subsequent use. Commercial production often involves the hydrolysis of ellagitannin-rich plant extracts.[7] The choice of extraction method depends on the source material, desired purity, and scalability.
General Extraction Workflow
The process typically begins with pre-treatment of the raw plant material, followed by extraction of ellagitannins, hydrolysis to yield free ellagic acid, and subsequent purification steps.
Caption: A generalized workflow for the extraction of ellagic acid from plant materials.
Experimental Protocols
1. Acid Hydrolysis of Ellagitannins from Pomegranate Peel
This method is widely used for liberating ellagic acid from its polymeric tannin form.
-
Principle: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to cleave the ester bonds of ellagitannins, releasing hexahydroxydiphenic acid, which spontaneously lactonizes to form the water-insoluble ellagic acid.[7]
-
Protocol:
-
Pre-treatment: Dried pomegranate peels are ground into a fine powder.
-
Initial Extraction: The powder is subjected to solvent extraction, often with an ethanol-water mixture, to obtain a crude ellagitannin extract. The solvent is then typically removed by evaporation.[10]
-
Hydrolysis: The crude extract is redissolved in water. Concentrated sulfuric acid is added to a final concentration of approximately 0.5-1.0 M.[10][11]
-
The mixture is heated and refluxed at a temperature between 40°C and 110°C for a duration of 30 minutes to 6 hours.[10][11][12] Optimal conditions for Phyllanthus urinaria L. were found to be 0.552 mol/L H₂SO₄ at 40°C for 30 minutes.[11]
-
Precipitation & Collection: Upon cooling, the crude ellagic acid precipitates due to its low solubility. The precipitate is collected by filtration.
-
Purification: The crude product is washed with water to remove residual acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a solvent like methanol or by using macroporous resin chromatography to achieve purity greater than 97%.[10][11]
-
2. Organic Solvent-Free Extraction using Sodium Bicarbonate (SBAE)
This novel, eco-friendly method is effective for extracting ellagic acid from sources like raspberry wine pomace.[13]
-
Principle: A sodium bicarbonate (NaHCO₃) solution is used to facilitate the extraction and hydrolysis of ellagic acid compounds, avoiding the use of organic solvents.
-
Protocol (Optimized for Raspberry Wine Pomace): [13]
-
Sample Preparation: Dried raspberry wine pomace is milled into a fine powder.
-
Extraction: The pomace is mixed with a 1% NaHCO₃ solution at a solid-to-liquid ratio of 1:100.
-
Heating: The mixture is heated to 90-100°C for a duration of 20-60 minutes. Optimal conditions were reported as 100°C for 20 minutes.[13]
-
Separation: The solution containing the extracted materials is separated from the solid residue by centrifugation.
-
Analysis: The supernatant is analyzed for ellagic acid concentration, typically using High-Performance Liquid Chromatography (HPLC).
-
3. Mechanochemical-Assisted Extraction (MCAE)
This method utilizes mechanical force to enhance extraction efficiency before hydrolysis.
-
Principle: Ball milling is used to break down the plant cell structure, increasing the surface area and facilitating the release of ellagitannins into the solvent.
-
Protocol (for Phyllanthus urinaria L.): [11]
-
Ball Milling: The dried plant material is subjected to mechanochemical ball milling.
-
Solvent Extraction: The milled material undergoes ultrasonic-assisted solvent extraction to yield a high concentration of ellagitannins.
-
Acid Hydrolysis: The resulting extract is then hydrolyzed using the acid hydrolysis method described previously to convert ellagitannins to ellagic acid.
-
Purification: The final product is purified using XDA-8D macroporous resin, achieving a purity of over 97% and a yield of 10.2 mg/g.[14]
-
Table 2: Comparison of Selected Ellagic Acid Extraction Methodologies
| Method | Plant Source | Key Parameters | Yield | Purity | Reference(s) |
| Acid Hydrolysis | Pomegranate Rind | H₂SO₄, 105°C, 4 hours | 79.0% (from crude) | 97.5% | [10] |
| Mechanochemical-Assisted | Phyllanthus urinaria L. | Ball milling + H₂SO₄ hydrolysis (0.552 M, 40°C, 30 min) | 10.2 mg/g | >97% | [11][14] |
| Sodium Bicarbonate Assisted (SBAE) | Raspberry Wine Pomace | 1% NaHCO₃, 100°C, 20 min, 1:100 S/L ratio | 6.30 mg/g | Not specified | [13] |
| Methanol-Acetone-Water | Raspberry Pomace | Methanol-acetone-water (7:7:6), ultrasonication | 2.66 mg/g | Not specified | [13] |
Relevance in Drug Development: Mechanism of Action
Ellagic acid's potential as a therapeutic agent stems from its ability to modulate multiple cellular signaling pathways.[15][16] Its antioxidant and anti-inflammatory effects are well-documented.[4][17] For drug development professionals, its anti-angiogenic activity is of particular interest.
Inhibition of VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key enzyme in this process. Ellagic acid has been shown to exert potent anti-angiogenic effects by directly targeting the VEGFR-2 signaling pathway.[18]
Caption: Ellagic acid inhibits angiogenesis by targeting the VEGFR-2 signaling pathway.
Mechanistic studies have shown that ellagic acid can stably locate at the ATP-binding pocket of the VEGFR-2 kinase domain.[18] This binding prevents the activation of VEGFR-2 and subsequently blocks its downstream signaling cascades. The consequences of this inhibition include a significant reduction in intracellular Reactive Oxygen Species (ROS) and the suppression of Matrix Metalloproteinase (MMP-2 and MMP-9) activity, both of which are crucial for endothelial cell migration and invasion during angiogenesis.[18] As a natural and non-toxic inhibitor of VEGFR-2, ellagic acid presents a promising candidate for the development of novel anti-angiogenesis agents in cancer therapy.[18]
Conclusion
This compound is a valuable natural compound with significant therapeutic potential. A diverse range of plant materials, particularly pomegranates, berries, and nuts, serve as rich sources. Effective extraction and purification are paramount for its application in research and drug development. While traditional acid hydrolysis methods are robust, newer techniques like mechanochemical-assisted and solvent-free extractions offer improved efficiency and environmental friendliness. Understanding the molecular mechanisms of ellagic acid, such as its potent inhibition of the VEGFR-2 pathway, provides a solid foundation for its exploration as a lead compound in the development of new therapies for a variety of diseases, most notably cancer. Further research focusing on enhancing its bioavailability remains a critical step in translating its preclinical promise into clinical success.
References
- 1. Ellagic acid - Wikipedia [en.wikipedia.org]
- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnanoparticle.com [jnanoparticle.com]
- 5. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anale-horticultura.reviste.ucv.ro [anale-horticultura.reviste.ucv.ro]
- 9. researchgate.net [researchgate.net]
- 10. CN100497343C - Method for preparing ellagic acid by pomegranate rind - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. KR101091641B1 - Efficient isolating method of ellagic acid from pomegranate and functional cosmetics composition with ellagic acid extracts - Google Patents [patents.google.com]
- 13. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ellagic Acid: A Logical Lead for Drug Development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Pharmacological Update of Ellagic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 18. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Ellagic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of ellagic acid in plants. Ellagic acid, a naturally occurring polyphenolic compound, is renowned for its potent antioxidant, anti-inflammatory, and antiproliferative properties.[1] It is not typically synthesized directly but is rather a product of the hydrolysis of a larger class of compounds known as ellagitannins.[2][3] This document outlines the multi-step enzymatic pathway from primary metabolism to the formation of complex ellagitannins and the subsequent release of ellagic acid.
I. Core Biosynthesis Pathway
The synthesis of ellagic acid is intrinsically linked to the broader pathway of hydrolyzable tannins. The journey begins with the shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids and other key phenolic compounds.[1]
1. Formation of Gallic Acid: The precursor for all hydrolyzable tannins is gallic acid (3,4,5-trihydroxybenzoic acid).[1] Gallic acid is formed from 3-dehydroshikimate, an intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH).[4]
2. Synthesis of β-Glucogallin: The first committed step towards hydrolyzable tannins involves the esterification of gallic acid to a glucose molecule. The enzyme UDP-glucosyltransferase (UGT) catalyzes the reaction between gallic acid and UDP-glucose to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin.[1][4]
3. Assembly of Pentagalloylglucose (PGG): β-glucogallin serves as both the foundational molecule and the acyl donor for subsequent galloylation steps.[5] A series of reactions catalyzed by β-glucogallin-dependent galloyltransferases (GGT) sequentially adds four more galloyl groups to the glucose core, culminating in the formation of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[4][5] PGG is the central precursor for both gallotannins and ellagitannins.[1][5]
4. Oxidative Coupling and Formation of Ellagitannins: The defining step in the formation of ellagitannins is the intramolecular C-C oxidative coupling between two adjacent galloyl groups on the PGG molecule.[1][6] This reaction forms the characteristic hexahydroxydiphenoyl (HHDP) moiety.[1][7]
-
The initial oxidation of PGG is catalyzed by a laccase-like phenol (B47542) oxidase, which regio- and stereospecifically couples the galloyl groups at the 4 and 6 positions of the glucose core to yield tellimagrandin II, the first monomeric ellagitannin.[5]
-
From tellimagrandin II, a vast array of over 500 structurally diverse ellagitannins can be formed through further oxidative couplings, dehydrogenations, and oligomerization reactions, which are believed to be under enzymatic control.[6] For example, a similar oxidase can catalyze the dimerization of tellimagrandin II to form the dimeric ellagitannin, cornusiin E.[5]
5. Release of Ellagic Acid: Ellagic acid is the dilactone of hexahydroxydiphenic acid.[1][2] It is formed when ellagitannins are hydrolyzed, either enzymatically by ellagitannin acyl hydrolase (ellagitannase) or under acidic or basic conditions.[8][9] This hydrolysis cleaves the ester bonds linking the HHDP group to the sugar core. The released HHDP group is unstable and spontaneously undergoes lactonization to form the stable, planar structure of ellagic acid.[7][9]
II. Visualization of Pathways and Workflows
The following diagrams illustrate the core biosynthetic pathway and a general experimental workflow for its analysis.
Caption: The core biosynthesis pathway of ellagic acid in plants.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 7. Ellagitannin - Wikipedia [en.wikipedia.org]
- 8. Ellagic acid from acorn fringe by enzymatic hydrolysis and combined effects of operational variables and enzymes on yield of the production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Ellagic acid dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of ellagic acid dihydrate. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations of its biological interactions to support further investigation and application of this promising natural compound.
Physicochemical Properties
This compound is a naturally occurring phenolic compound found in various fruits, nuts, and seeds. It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development.
General Properties
| Property | Value | Source |
| Chemical Name | 2,3,7,8-Tetrahydroxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione dihydrate | |
| Synonyms | Gallogen, Lagistase | [2] |
| CAS Number | 476-66-4 (anhydrous) | |
| Molecular Formula | C₁₄H₆O₈ · 2H₂O | |
| Molecular Weight | 338.22 g/mol |
Physical Properties
| Property | Value | Source |
| Appearance | Tan to gray crystalline solid | [3],[2] |
| Melting Point | >360 °C | |
| Solubility in Water | <0.1 g/100 mL at 21 °C | [3] |
| Solubility in Organic Solvents | Soluble in 1M NaOH (10 mg/mL), DMSO (~0.14 mg/mL), and ethanol (B145695) (10 mg/mL, may require slight heating). | [4],[5],[2] |
| Stability | Stable under standard conditions. Sensitive to air and light. Alkaline solutions are unstable and should be prepared fresh. | [3],[5] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. It forms triclinic crystals. The molecule is planar, and the crystal structure is characterized by layers of molecules interconnected by hydrogen bonds to water molecules.[1][6][7]
| Crystallographic Parameter | Value | Source |
| Crystal System | Triclinic | [1][7] |
| Space Group | Pī | [1] |
| Unit Cell Dimensions | a = 7.656(1) Åb = 9.563(1) Åc = 4.623(1) Åα = 97.88(1)°β = 103.2(1)°γ = 102.22(1)° | [1][7] |
| Volume (V) | 315.9 ų | [1][7] |
| Molecules per Unit Cell (Z) | 1 | [1][6][7] |
Spectroscopic Properties
| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent | Source |
| UV-Vis Spectroscopy | 256 nm, 365 nm | DMSO | [2] |
| Infrared (IR) Spectroscopy | Broad band in the range of 2800–3700 cm⁻¹ (O-H stretching) | [8] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method based on ASTM E1148)
This method determines the saturation solubility of a compound in water.[1][9][10]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing deionized water.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the aqueous solution.
-
Quantification: Analyze the concentration of ellagic acid in the clear aqueous phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is reported as the concentration of the saturated solution in units such as mg/L or mol/L.
Determination of Melting Range (Capillary Method based on USP <741>)
This protocol outlines the determination of the melting range of a solid compound.[4][7][11][12][13]
Procedure:
-
Sample Preparation: Finely powder the dry this compound.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus at a controlled rate. A slower heating rate (1-2 °C/min) is used when approaching the expected melting point to ensure accuracy.
-
Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears. This range is the melting range. For a pure substance, this range is typically narrow.
Single-Crystal X-ray Diffraction
This technique is used to determine the three-dimensional atomic and molecular structure of a crystalline compound.[14][15][16][17]
Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction.
UV-Visible Spectroscopy (Quantitative Analysis)
This method is used to determine the concentration of a substance in a solution based on its light absorption properties, following the Beer-Lambert Law.[5][18][19][20][21]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) with known concentrations.
-
Wavelength Selection: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer. A blank solution (solvent only) is used as a reference.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law (A = εbc).
-
Unknown Sample Analysis: Measure the absorbance of the sample with an unknown concentration at the same λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample.
Biological Activity and Signaling Pathways
Ellagic acid is known to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. Understanding these interactions is crucial for its development as a therapeutic agent.
Inhibition of PI3K/Akt Signaling Pathway
Ellagic acid has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[8][22]
Caption: Ellagic acid inhibits the PI3K/Akt signaling pathway.
Inhibition of VEGF/VEGFR2 Signaling
Ellagic acid can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) signaling cascade.[2]
Caption: Ellagic acid inhibits VEGF/VEGFR2-mediated angiogenesis.
Modulation of TGF-β/Smad Signaling
Ellagic acid has been reported to modulate the Transforming Growth Factor-beta (TGF-β)/Smad pathway, which is involved in fibrosis and cell differentiation.[23][24][25]
Caption: Ellagic acid modulates the TGF-β/Smad signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
To validate the inhibitory effect of ellagic acid on kinases such as VEGFR2, a luminescence-based kinase assay can be employed.[3][6][26][27][28]
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase (e.g., VEGFR2), a suitable substrate, ATP, and various concentrations of this compound.
-
Assay Plate Setup: In a 96-well plate, add the kinase and ellagic acid (or vehicle control) and pre-incubate.
-
Initiation of Reaction: Add the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining or ADP produced. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of ellagic acid and determine the IC₅₀ value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Experimental Workflow for Western Blot Analysis of Signaling Proteins
Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within a signaling pathway upon treatment with a compound like ellagic acid.[23][24][29][30]
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., cancer cell lines) and treat them with different concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total Smad3, phospho-Smad3).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound, alongside standardized experimental protocols and an overview of its interaction with key biological signaling pathways. The presented data and methodologies are intended to facilitate further research and development of this compound for its potential therapeutic applications. The provided visualizations offer a clear framework for understanding its mechanism of action at a molecular level.
References
- 1. store.astm.org [store.astm.org]
- 2. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 4. uspbpep.com [uspbpep.com]
- 5. sim4t.com [sim4t.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. â©741⪠Melting Range or Temperature [doi.usp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. thinksrs.com [thinksrs.com]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glencoe.mheducation.com [glencoe.mheducation.com]
- 19. UV-Visible spectroscopy | PPTX [slideshare.net]
- 20. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bosterbio.com [bosterbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. pnas.org [pnas.org]
- 30. TGF-β Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Ellagic Acid Dihydrate: A Technical Guide for Researchers
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and seeds, such as pomegranates, berries, and walnuts. It exists primarily in the form of hydrolyzable tannins called ellagitannins, which release ellagic acid upon hydrolysis in the gut.[1][2] The hydrated form, ellagic acid dihydrate, is of significant interest to the scientific community for its potent antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties.[1][3][4] This document provides a detailed technical overview of this compound, focusing on its core molecular properties, its role in key cellular signaling pathways, and common experimental methodologies used in its study.
Core Molecular and Chemical Properties
This compound is a planar molecule whose structure enables it to accept electrons, contributing to its antioxidant capabilities.[5][6] It is characterized as a dilactone of hexahydroxydiphenic acid.[4] The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₁₀ (or C₁₄H₆O₈ · 2H₂O) | [4][7][8] |
| Molecular Weight | 338.22 g/mol | [4][7][8][9] |
| CAS Number | 133039-73-3 (dihydrate); 476-66-4 (anhydrous) | [4][7][10] |
| Appearance | Slightly beige powder | [4] |
| Melting Point | >300 °C | [10] |
| Solubility | 1 M NaOH: 10 mg/mL; ethanol (B145695): 10 mg/mL | [4][9] |
| Purity (Assay) | ≥98% (by HPLC) | [4] |
Involvement in Cellular Signaling Pathways
Ellagic acid exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Its ability to interact with key regulatory proteins makes it a promising candidate for further investigation in drug development.
Nrf2 Antioxidant Response Pathway
Ellagic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[3] Under stress conditions, ellagic acid facilitates the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it initiates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1).[3][11]
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Ellagic acid has been shown to activate this pathway, which can be protective in certain contexts, such as mitigating adrenaline-induced cardiotoxicity.[11] However, in other contexts, such as in high-glucose-induced injury in mesangial cells, ellagic acid has been observed to inhibit the PI3K/Akt pathway, demonstrating its context-dependent mechanism of action.[12]
Cell Cycle and Apoptosis Regulation in Cancer
Ellagic acid has demonstrated significant anti-cancer potential by targeting hallmarks of cancer.[13] It can inhibit cyclin-dependent kinase 6 (CDK6), a key regulator of the cell cycle, leading to G1 arrest.[13] Furthermore, it modulates the expression of tumor suppressor proteins like p53 and p21.[12][13] In the context of apoptosis, ellagic acid can influence both the intrinsic (mitochondrial) and extrinsic pathways, promoting programmed cell death in cancer cells.[13]
Experimental Protocols and Methodologies
The study of this compound involves a range of standard biochemical and cell biology techniques. While specific parameters vary between experiments, the general workflows provide a foundation for research design.
General Workflow for In Vitro Analysis
A typical experimental workflow to investigate the effects of ellagic acid on a specific cellular process, such as a signaling pathway, involves cell culture, treatment, and subsequent molecular analysis.
Methodology Overviews
-
Preparation of Ellagic Acid Solutions: Due to its low water solubility, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a stock solution.[9] Slight heating may be necessary for complete solubilization in ethanol. Alkaline solutions can also be used but are less stable and should be prepared immediately before use.
-
High-Performance Liquid Chromatography (HPLC): This technique is standard for determining the purity of ellagic acid powder (typically ≥98%) and for quantifying its concentration in experimental samples, such as extracts or biological fluids.[4] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.
-
Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of ellagic acid, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 are frequently employed. These colorimetric assays measure the metabolic activity of living cells. Studies have used cell lines like 3T3-L1 murine preadipocytes to investigate effects on adipogenesis.[1]
-
Western Blotting: This is a key technique for investigating the impact of ellagic acid on signaling pathways.[12] After treating cells with ellagic acid, cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression levels of total and phosphorylated proteins of interest (e.g., Akt, p53, Nrf2), providing insight into pathway activation or inhibition.[12]
-
Solubility and Dissolution Studies: To characterize the physicochemical properties of ellagic acid formulations, solubility is often tested in distilled water or other relevant media.[2] Samples are agitated for a set period (e.g., 72 hours), and the concentration of dissolved ellagic acid in the supernatant is quantified, typically by HPLC.[2]
References
- 1. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libir.josai.ac.jp [libir.josai.ac.jp]
- 3. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 5. The crystal and molecular structure of this compound: a dietary anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | P450 | TargetMol [targetmol.com]
- 10. This compound | 133039-73-3 [chemicalbook.com]
- 11. bioengineer.org [bioengineer.org]
- 12. researchgate.net [researchgate.net]
- 13. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ellagic Acid Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for ellagic acid dihydrate, a naturally occurring polyphenol with significant interest in pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of ellagic acid are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.44 (s, 2H) | H-5, H-5' | 158.9 | C-4, C-4' (C=O) |
| 10.5 (br s, 4H) | Ar-OH | 148.5 | C-3, C-3' (C-OH) |
| 140.0 | C-2, C-2' (C-OH) | ||
| 112.5 | C-1, C-1' | ||
| 110.2 | C-6, C-6' | ||
| 107.8 | C-5, C-5' |
Note: The broad singlet for the hydroxyl protons can vary in chemical shift and may exchange with residual water in the solvent.
Table 2: Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | O-H stretching (phenolic and water) | Broad |
| ~1700 | C=O stretching (lactone) | Strong |
| ~1600 | Aromatic C=C stretching | Medium |
| ~1200 | C-O stretching | Medium |
One study identified more specific peaks at 3483 cm⁻¹ (O-H), 1751 cm⁻¹ (C=O), and 1428 cm⁻¹ (C=C)[1].
Table 3: UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. In methanol, ellagic acid exhibits characteristic absorption maxima.
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | 254 - 255 | 360 - 368 |
These absorption bands are attributed to the π → π* transitions within the aromatic system of the molecule. The exact position of the maxima can be influenced by the solvent and the pH of the solution[2][3].
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is recommended.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The spectral width should encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent, such as methanol, at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
-
Data Processing: The instrument will generate a spectrum of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
Ellagic Acid Dihydrate: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenolic compound found in numerous fruits and nuts, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the known biological functions of ellagic acid dihydrate, with a focus on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties and Bioavailability
Ellagic acid (2,3,7,8-tetrahydroxy-chromeno[5,4,3-cde]chromene-5,10-dione) is a planar molecule characterized by four hydroxyl groups and two lactone groups, which contribute to its antioxidant capabilities.[4][5] It often exists in its dihydrate form in crystalline structure.[4][6] The bioavailability of ellagic acid is relatively low due to its poor water solubility.[7] Following oral administration, it is metabolized by gut microbiota into urolithins, which are more readily absorbed and are believed to contribute significantly to the overall biological effects.[4][7]
Core Biological Activities
Antioxidant Activity
Ellagic acid is a potent antioxidant capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[5][8][9] Its antioxidant capacity is attributed to the hydrogen-donating ability of its hydroxyl groups.[5] In vitro studies have consistently demonstrated its efficacy in various antioxidant assays.
Table 1: In Vitro Antioxidant Activity of Ellagic Acid
| Assay | Model/System | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 of ~50 µg/mL | [10] |
| ABTS Radical Scavenging | Chemical Assay | 93.9% scavenging at 20 µg/mL | [5] |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Significant reducing power | [11] |
| Lipid Peroxidation Inhibition | Rat liver microsomes | More effective than vitamin E | [5][9] |
Anti-inflammatory Activity
Ellagic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][12][13] A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][14]
Table 2: In Vivo Anti-inflammatory Effects of Ellagic Acid
| Animal Model | Dosage | Key Findings | Reference |
| Adjuvant-induced arthritis in mice | 58.33 mg/kg | Reduced serum levels of IL-1β, TNF-α, and IL-17 | [15] |
| Concanavalin A-induced hepatitis in mice | 200 mg/kg | Decreased expression of TLR2, TLR4, NF-κB, TNF-α, IL-6, and IL-1β | [14] |
| Lipopolysaccharide-induced liver injury in mice | 20 mg/kg | Reduced hepatic MDA, TNF-α, and inhibited NF-κB activation via Nrf2/HO-1 pathway | [14] |
| Doxorubicin-induced cardiotoxicity in rats | Not specified | Down-regulated NF-κB (p50 and p65) | [14] |
Anticancer Activity
Ellagic acid has demonstrated promising anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[16][17] It can modulate various signaling pathways involved in cancer progression and has shown selective cytotoxicity towards cancer cells.[18]
Table 3: In Vitro Antiproliferative Activity of Ellagic Acid (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colon Cancer | 10-100 (dose-dependent) | [18] |
| MCF-7 | Breast Cancer | 10-100 (dose-dependent) | [18] |
| Hs 578T | Breast Cancer | 10-100 (dose-dependent) | [18] |
| DU 145 | Prostate Cancer | 10-100 (dose-dependent) | [18] |
| PANC-1 | Pancreatic Cancer | >10 (dose-dependent) | [17] |
| AsPC-1 | Pancreatic Cancer | >100 (dose-dependent) | [17] |
| MIA PaCA-2 | Pancreatic Cancer | >1000 | [17] |
| ES-2 | Ovarian Carcinoma | 10-100 (dose-dependent) | [19] |
| PA-1 | Ovarian Carcinoma | 10-100 (dose-dependent) | [19] |
| HepG2 | Hepatocellular Carcinoma | ~10 | [20] |
Neuroprotective Effects
Emerging evidence suggests that ellagic acid possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.[2][12][21] Its neuroprotective mechanisms include reducing oxidative stress and neuroinflammation in the brain.[2][12]
Table 4: In Vivo Neuroprotective Effects of Ellagic Acid
| Animal Model | Dosage | Key Findings | Reference |
| Scopolamine-induced amnesia in mice | 30 and 100 mg/kg (i.p.) | Significantly reversed amnesia | [22] |
| Diazepam-induced amnesia in rats | 30 and 100 mg/kg (i.p.) | Significantly antagonized amnesia | [22] |
| Doxorubicin-induced neurotoxicity in rats | 10 mg/kg (oral) | Protected against neurotoxicity by reducing oxidative stress and inflammation | [12][14] |
| Pentylenetetrazole-induced seizures in mice | 100 mg/kg | Significantly elevated seizure threshold | [23] |
| Maximal electroshock seizure test in mice | 200 mg/kg | Increased seizure threshold | [23] |
Metabolic Regulation
Ellagic acid has been shown to exert beneficial effects on metabolic health by improving lipid profiles, reducing fat accumulation, and enhancing insulin (B600854) sensitivity.[24][25] Clinical studies have demonstrated its potential in managing metabolic syndrome.
Table 5: Effects of Ellagic Acid on Metabolic Parameters in Humans
| Study Population | Dosage | Duration | Key Findings | Reference |
| Patients with Metabolic Syndrome | 1000 mg/day (500 mg twice daily) | 12 weeks | Reduced waist circumference, blood pressure, triglycerides, fasting glucose, and insulin secretion; increased insulin sensitivity. | [26][27] |
| Patients with Type 2 Diabetes | 180 mg/day | Not specified | Decreased blood glucose, insulin resistance, HbA1c, total cholesterol, triglycerides, LDL, and inflammatory markers. | [24] |
Signaling Pathways Modulated by Ellagic Acid
Ellagic acid exerts its diverse biological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of ellagic acid are largely mediated through the inhibition of the NF-κB pathway. Under inflammatory conditions, ellagic acid can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Nrf2 Signaling Pathway
Ellagic acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, ellagic acid upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
PI3K/Akt and VEGF/VEGFR2 Signaling Pathways
In the context of cancer, ellagic acid has been shown to inhibit the PI3K/Akt and VEGF/VEGFR2 signaling pathways, which are crucial for cancer cell survival, proliferation, and angiogenesis.
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of ellagic acid.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the ellagic acid solution (or control/blank) to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of ellagic acid required to inhibit 50% of the DPPH radicals.
-
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
This protocol is widely used to assess the effect of ellagic acid on the metabolic activity and proliferation of cancer cells.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept low and consistent across all wells, including the control).
-
Include a vehicle control group.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value, representing the concentration of ellagic acid that reduces cell viability by 50%.
-
Analysis of Protein Expression: Western Blotting for NF-κB Pathway
This protocol allows for the investigation of ellagic acid's effect on the expression and activation of proteins within the NF-κB signaling pathway.
-
Cell Lysis and Protein Quantification:
-
After treating cells with ellagic acid and an inflammatory stimulus (e.g., LPS), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation in response to ellagic acid treatment.
-
Conclusion
This compound is a multifaceted phytochemical with a broad spectrum of biological activities that hold significant promise for the prevention and treatment of various chronic diseases. Its well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a consolidated resource of quantitative data, mechanistic insights, and experimental methodologies to aid researchers and drug development professionals in further exploring the therapeutic potential of this remarkable compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for human health applications.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ellagic Acid: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Antioxidative Action of Ellagic Acid—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Inhibitory Effect of Ellagic Acid on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective Potential of Ellagic Acid: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. thehealthedgepodcast.com [thehealthedgepodcast.com]
- 25. Effects of Ellagic Acid on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ellagic Acid Effect on the Components of Metabolic Syndrome, Insulin Sensitivity and Insulin Secretion: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Antioxidant Mechanisms of Ellagic Acid Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of ellagic acid dihydrate. It delves into its direct free radical scavenging activities, its ability to chelate metal ions, and its indirect antioxidant effects through the modulation of key cellular signaling pathways and antioxidant enzymes. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing antioxidant activity, and utilizes visualizations to illustrate complex biological processes, offering a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Ellagic acid (EA) and its hydrated form, this compound, have emerged as promising therapeutic agents due to their robust antioxidant capabilities.[1][2] The unique chemical structure of ellagic acid, featuring four hydroxyl groups and two lactone rings, enables it to effectively neutralize free radicals and modulate cellular redox homeostasis.[3][4] This guide will explore the multifaceted antioxidant mechanisms of this compound, providing a detailed examination of its biochemical interactions and cellular effects.
Direct Antioxidant Mechanisms
This compound exerts its antioxidant effects through several direct mechanisms, primarily involving the donation of hydrogen atoms or electrons to neutralize free radicals and the chelation of pro-oxidant metal ions.
Free Radical Scavenging Activity
Ellagic acid is a potent scavenger of various reactive oxygen and nitrogen species, including the hydroxyl radical (•OH), peroxyl radicals (ROO•), and nitrogen dioxide radicals (NO2•).[5][6] Its high free radical scavenging activity is a key contributor to its protective effects against oxidative damage.[3] The scavenging capacity of ellagic acid is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7]
Table 1: Free Radical Scavenging Activity of Ellagic Acid
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| DPPH | 1.50 | Ascorbic Acid | 2.22 | [8] |
| DPPH | 9.34 ± 0.12 | - | - | [9] |
| DPPH | 3.797 | - | - | [9] |
| ABTS | 0.524 | - | - | [9] |
IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Ellagic acid possesses the ability to chelate these metal ions, thereby preventing them from participating in pro-oxidant reactions.[7] This metal-chelating activity contributes significantly to its overall antioxidant capacity. Studies have shown that ellagic acid can reduce lead residue levels in the kidneys, suggesting a chelating effect.[10]
Indirect Antioxidant Mechanisms
Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems through its influence on cellular signaling pathways and the activity of antioxidant enzymes.
Modulation of Antioxidant Enzymes
Ellagic acid has been shown to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[11][12][13] These enzymes play a crucial role in detoxifying ROS. SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), while CAT and GPx are responsible for the subsequent detoxification of H₂O₂ to water.[14][15]
Table 2: Effect of Ellagic Acid on Antioxidant Enzyme Activity
| Enzyme | Effect | Model System | Source |
| Superoxide Dismutase (SOD) | Increased activity | V79-4 cells | [13] |
| Superoxide Dismutase (SOD) | Increased activity | d-galactose-induced aging in mice | [1] |
| Catalase (CAT) | Increased activity | V79-4 cells | [13] |
| Catalase (CAT) | Increased activity | d-galactose-induced aging in mice | [1] |
| Glutathione Peroxidase (GPx) | Increased activity | V79-4 cells | [13] |
| Glutathione Peroxidase (GPx) | Increased activity | d-galactose-induced aging in mice | [1] |
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like ellagic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus.[16][17] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[17][18] Ellagic acid has been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[16][19][20]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Malondialdehyde (MDA) is a major byproduct of this process and serves as a biomarker of oxidative stress.[21][22] Ellagic acid has been demonstrated to effectively inhibit lipid peroxidation.[7] In vivo studies have shown that supplementation with ellagic acid significantly reduces MDA levels in various tissues.[1][19] For instance, at a concentration of 45 µg/mL, ellagic acid inhibited lipid peroxidation in a linoleic acid emulsion by 71.2%.[7]
Table 3: Effect of Ellagic Acid on Malondialdehyde (MDA) Levels
| Model System | Effect on MDA Levels | Source |
| d-galactose-induced aging in mice brain | Significantly reduced | [1] |
| Paraquat-induced intestinal injury in piglets (serum) | Decreased | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[23]
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be protected from light.[23]
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.[23]
-
In a 96-well plate or cuvettes, mix the sample or standard solutions with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[23][24]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[23]
-
Measure the absorbance at 517 nm using a spectrophotometer.[23]
-
Calculate the percentage of scavenging activity and determine the IC50 value.[23]
ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[25]
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[25][26]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.[27]
-
Prepare a series of dilutions of the this compound and a standard antioxidant (e.g., Trolox).[25]
-
Add a small volume of the standard or sample to the ABTS•+ working solution.[25]
-
After a set incubation time, measure the decrease in absorbance at 734 nm.[25]
-
Plot a standard curve of percentage inhibition versus the concentration of the standard and determine the antioxidant capacity of the samples, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[25]
Superoxide Dismutase (SOD) Activity Assay
Principle: SOD activity is often measured indirectly. One common method involves the generation of superoxide radicals by a system like xanthine (B1682287)/xanthine oxidase, which then reduce a detector molecule such as nitroblue tetrazolium (NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule.[14]
Procedure:
-
Prepare cell or tissue lysates.[14]
-
Prepare a reaction mixture containing a buffer, xanthine, and NBT.[14]
-
Add the sample lysate to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period.[28]
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[28]
-
Calculate the SOD activity based on the inhibition of NBT reduction compared to a control without the sample.[28]
Catalase (CAT) Activity Assay
Principle: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a substance like ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is quantified spectrophotometrically.[28]
Procedure:
-
Prepare cell or tissue lysates.[28]
-
Add the sample to a solution of hydrogen peroxide.[28]
-
Incubate for a specific time.
-
Stop the reaction and add ammonium molybdate to react with the remaining H₂O₂.[28]
-
Measure the absorbance of the resulting colored complex (e.g., at 450 nm).[28]
-
Calculate the CAT activity based on the amount of H₂O₂ decomposed.[28]
Lipid Peroxidation (MDA) Assay
Principle: This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically.[22]
Procedure:
-
Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
Precipitate proteins using an acid (e.g., phosphotungstic acid).
-
Add TBA solution to the sample and incubate at high temperature (e.g., 95°C) for about an hour.[21]
-
Cool the samples on ice to stop the reaction.[21]
-
Measure the absorbance of the MDA-TBA adduct at approximately 532 nm.[21]
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.[21]
Visualizations of Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
This compound exhibits a remarkable and multifaceted antioxidant profile, acting through both direct and indirect mechanisms. Its ability to scavenge a wide array of free radicals, chelate pro-oxidant metals, enhance the activity of crucial antioxidant enzymes, and modulate the Nrf2-ARE signaling pathway underscores its potential as a therapeutic agent for mitigating oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of ellagic acid-based interventions. Future studies should continue to explore its bioavailability, metabolic fate, and efficacy in more complex biological systems to fully realize its therapeutic promise.
References
- 1. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Free radical studies of ellagic acid, a natural phenolic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic studies on the antioxidant activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and apoptosis-inducing activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue | Springer Nature Experiments [experiments.springernature.com]
- 16. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ellagic acid ameliorates aging-induced renal oxidative damage through upregulating SIRT1 and NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arigobio.com [arigobio.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]
- 25. benchchem.com [benchchem.com]
- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic Acid Dihydrate: A Technical Guide to Therapeutic Applications
Introduction
Ellagic acid (EA) is a naturally occurring polyphenolic compound found in a variety of fruits and nuts, such as pomegranates, raspberries, strawberries, and walnuts.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid, a dimeric derivative of gallic acid.[3] EA has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and antiproliferative properties, suggesting a wide range of therapeutic applications.[4][5] Research, spanning from in vitro and in vivo models to clinical trials, has explored its potential in oncology, neuroprotection, and the management of metabolic and inflammatory diseases.[3] This technical guide provides a comprehensive overview of the current evidence for the therapeutic applications of ellagic acid, focusing on its mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways for researchers, scientists, and drug development professionals. A significant challenge in the clinical translation of EA is its poor oral bioavailability, attributed to low aqueous solubility and limited intestinal permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[6][7] Overcoming this hurdle is a key focus of current research.[8]
Anticancer Applications
Ellagic acid exhibits multifaceted anticancer activity through the modulation of numerous cellular and molecular mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[2][9][10]
Mechanisms of Action & Signaling Pathways
Ellagic acid's anticarcinogenic effects are exerted through several key signaling pathways:
-
Inhibition of Angiogenesis (VEGFR-2 Pathway): EA has been shown to directly inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase activity.[11] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and tube formation—key steps in angiogenesis.[11]
-
Cell Cycle Arrest (TGF-β/Smad Pathway): In breast cancer cells, EA can induce cell cycle arrest at the G0/G1 phase.[12] This is achieved through the Transforming Growth Factor-β (TGF-β)/Smads signaling system, leading to the upregulation of CDK inhibitors like p21 and p15 (B1577198) and the downregulation of cyclins.[10][12]
-
Induction of Apoptosis: EA promotes apoptosis in various cancer cells by modulating the expression of apoptosis-related proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[9] This leads to the release of cytochrome c from the mitochondria and the activation of executioner caspases, such as caspase-3.[9][13]
-
Other Pathways: EA also interferes with the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical for tumor cell proliferation and survival.[9][14]
Quantitative Data on Anticancer Activity
The following table summarizes the effective concentrations and dosages of Ellagic Acid observed in various preclinical studies.
| Cancer Type | Model | Effective Concentration / Dosage | Observed Effect | Reference(s) |
| Osteogenic Sarcoma | HOS Cell Line | IC50 = 6.5 µg/mL | Induction of apoptosis | [9] |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 Cells | 10-50 mM | Stimulation of mitochondrial apoptosis | [9] |
| Ovarian Carcinoma | ES-2, PA-1 Cell Lines | 10-100 μM | Elevation of p53 and p21, apoptosis induction | [9] |
| Prostate Cancer | PLS10 Rat Cell Line | IC50 = 100 µM | Inhibition of proliferation | [9] |
| Breast Cancer | MDA-MB-231 Cells | 10-20 μM | Inhibition of proliferation and migration | [11] |
| Lymphoma | Dalton's Lymphoma Mice | 40-80 mg/kg BW (i.p.) | Downregulation of PKC signaling, increased lifespan | [9] |
| Bladder Cancer | Human Xenograft in Mice | 40 mg/kg BW (i.p.) daily | 61% reduction in tumor volume | [15] |
| Malaria | P. falciparum (in vitro) | IC50 = 105-330 nM | Inhibition of parasite growth | [16] |
| Malaria | P. vinckei petteri (in vivo) | ED50 < 1 mg/kg/day (i.p.) | Curative antiplasmodial activity | [16] |
Experimental Protocols
1.3.1. In Vitro Cell Proliferation (MTT Assay)
-
Objective: To determine the cytotoxic effect of EA on cancer cells.
-
Methodology:
-
Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.[17]
-
Cells are then treated with various concentrations of EA or a vehicle control for a specified period (e.g., 72 hours).[17]
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the control group.
-
1.3.2. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of EA.
-
Methodology:
-
Cell Implantation: Human bladder cancer cells (e.g., 5x10⁶) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient nude mice.[15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Animals are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of EA (e.g., 40 mg/kg), while the control group receives the vehicle.[15]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is monitored as an indicator of toxicity.[15]
-
Endpoint: The experiment is terminated after a predefined period (e.g., 15 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[11][15]
-
Neuroprotective Applications
Ellagic acid demonstrates significant neuroprotective potential, primarily through its ability to counteract oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders.[18][19]
Mechanisms of Action
The neuroprotective effects of EA are attributed to its ability to:
-
Scavenge Free Radicals: Its polyphenolic structure allows it to effectively neutralize reactive oxygen and nitrogen species.[18][20]
-
Chelate Iron: By chelating excess iron, EA can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[18][19]
-
Mitigate Mitochondrial Dysfunction: EA helps in preserving mitochondrial function, a critical aspect of neuronal health.[18][21]
-
Modulate Signaling Pathways: It can activate endogenous antioxidant pathways (e.g., Nrf2) and inhibit pro-inflammatory pathways (e.g., NF-κB).[19][22] This leads to a reduction in pro-inflammatory mediators like IL-6, IL-1β, and TNF-α.[19][22]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential [iris.cnr.it]
- 5. jnanoparticle.com [jnanoparticle.com]
- 6. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 7. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on Ellagic acid in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellagic Acid: A Logical Lead for Drug Development? | Semantic Scholar [semanticscholar.org]
- 14. Recent Progress in Nutrition | Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro and In Vivo Properties of Ellagic Acid in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Insights Into Effects of Ellagic Acid on the Nervous System: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidative Action of Ellagic Acid—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Neuroprotective Potential of Ellagic Acid: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Ellagic Acid Dihydrate Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol, has been a subject of scientific inquiry for over a century. First discovered in 1831 by chemist Henri Braconnot, its journey from a simple plant extract to a molecule of significant interest in drug development is a testament to the evolution of scientific research.[1] This technical guide provides a comprehensive historical context of ellagic acid dihydrate research, focusing on its core antioxidant, anti-inflammatory, and anti-cancer properties. We will delve into the key experimental findings, methodologies, and the evolving understanding of its mechanisms of action, particularly through key signaling pathways.
Early Research and Foundational Discoveries
Initial research on ellagic acid primarily focused on its isolation and characterization from various plant sources. In 1905, Maximilian Nierenstein was instrumental in preparing ellagic acid from a variety of natural sources including oak bark and pomegranate.[1] Early synthesis was achieved by Julius Löwe, who heated gallic acid with arsenic acid or silver oxide.[1] For decades, research remained largely observational, noting its presence in numerous fruits and vegetables.
The latter half of the 20th century and the early 2000s marked a pivotal shift towards investigating the biological activities of ellagic acid. This era saw the emergence of studies highlighting its potent antioxidant, anti-inflammatory, and anti-cancer properties, laying the groundwork for its current status as a promising therapeutic agent.
Quantitative Data from Historical Studies
The following tables summarize key quantitative data from early to foundational research on ellagic acid, providing a snapshot of the initial evidence for its biological activities.
Antioxidant Activity
Early studies consistently demonstrated the potent antioxidant capacity of ellagic acid through various in vitro assays.
| Assay | Model System | Concentration | Inhibition/Scavenging Effect | Year | Reference |
| DPPH Radical Scavenging | Chemical Assay | 0.8-100 µg/mL | >75% scavenging | 2006 | [2] |
| Lipid Peroxidation | Chemical Assay | 4 µg/mL | 55% inhibition | 2006 | [2] |
| Lipid Peroxidation | Chemical Assay | 20 µg/mL | 79% inhibition | 2006 | [2] |
| Lipid Peroxidation | Chemical Assay | 100 µg/mL | 88% inhibition | 2006 | [2] |
| DPPH Radical Scavenging | Chemical Assay | 17 ± 4 µM (IC50) | 50% scavenging | 2014 | [3] |
Anti-inflammatory Activity
Foundational research into the anti-inflammatory effects of ellagic acid focused on its ability to inhibit key inflammatory mediators.
| Assay | Model System | Concentration | Inhibition/Effect | Year | Reference |
| NF-κB Activity | Pancreatic Cancer Cells | 10-50 mmol/L | Dose-dependent decrease | 2008 | [4][5] |
| COX-2 Expression | TNF-α-treated NHDFs | 1.25-10 µM | Dose-dependent inhibition | 2021 | |
| iNOS, COX-2, TNF-α, IL-6 | DMH-induced colon cancer in rats | Not Specified | Downregulation | 2015 |
Anti-cancer Activity
Early in vitro studies established the cytotoxic and anti-proliferative effects of ellagic acid against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Year | Reference |
| HOS (Human Osteogenic Sarcoma) | Bone Cancer | 6.5 µg/mL | 2006 | |
| Caco-2 | Colon Cancer | ~10-100 µM | 2004 | [6] |
| MCF-7 | Breast Cancer | ~10-100 µM | 2004 | [6] |
| Hs 578T | Breast Cancer | ~10-100 µM | 2004 | [6] |
| DU 145 | Prostate Cancer | ~10-100 µM | 2004 | [6] |
| T24 | Bladder Cancer | 20 µM | 2016 | |
| A2780 (pIC50) | Ovarian Cancer | 5.73 ± 0.04 (for cisplatin (B142131) alone) | 2014 | [7] |
| A2780 (pIC50 with 3.2 µM EA) | Ovarian Cancer | 6.04 ± 0.04 (for cisplatin) | 2014 | [7] |
| HeLa | Cervical Cancer | 35 µg/mL | 2023 | [8] |
| MCF-7 | Breast Cancer | 29.12 ± 1.15 μM | 2020 | [9] |
| MDA-MB-231 | Breast Cancer | 20.51 ± 1.22 μM | 2020 | [9] |
Key Signaling Pathways Modulated by Ellagic Acid
The anti-cancer and anti-inflammatory effects of ellagic acid are mediated through its interaction with several key intracellular signaling pathways. Early research was crucial in identifying these molecular targets.
TGF-β/Smad Signaling Pathway
Early research identified the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway as a critical mediator of ellagic acid's anti-proliferative effects, particularly in breast cancer.[1][10] Studies on MCF-7 breast cancer cells demonstrated that ellagic acid induces G0/G1 cell cycle arrest and apoptosis by modulating this pathway.[4][10]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial regulator of cell survival and proliferation, was another early identified target of ellagic acid. Research demonstrated that ellagic acid could inhibit this pathway, leading to apoptosis in cancer cells.[11][12]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, involved in cell proliferation, differentiation, and survival, was also found to be modulated by ellagic acid in early studies. Inhibition of this pathway contributes to the anti-proliferative effects of ellagic acid.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Early research established that ellagic acid's anti-inflammatory and pro-apoptotic effects are, in part, due to its ability to inhibit the NF-κB signaling pathway.[1][5][13]
Experimental Protocols from Foundational Research
This section details the methodologies for key experiments as they were likely performed in the early 2000s, providing a historical context for the evolution of these techniques.
Extraction of Ellagic Acid from Berries (e.g., Strawberries)
This protocol is a generalized representation of methods used in the early 2000s for the extraction of ellagic acid from berries for analytical purposes.
Methodology:
-
Sample Preparation: Fresh or frozen berries were typically freeze-dried to remove water content and then ground into a fine powder.
-
Extraction: The powdered sample was extracted with a solvent, commonly a mixture of acetone and water (e.g., 70:30 v/v) or methanol, often with the aid of sonication or shaking for a specified period (e.g., 1-2 hours) at room temperature. This process was often repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting mixture was filtered to remove solid plant material. The organic solvent was then removed from the filtrate under reduced pressure using a rotary evaporator, leaving an aqueous extract.
-
Hydrolysis: To release ellagic acid from its glycosidic forms (ellagitannins), the aqueous extract was subjected to acid hydrolysis. This typically involved adding a strong acid, such as hydrochloric acid (HCl), and heating the mixture (e.g., at 85-100°C) for a defined period (e.g., 2-4 hours).
-
Purification: The hydrolyzed solution was then partitioned with an organic solvent, such as ethyl acetate. The ellagic acid, being more soluble in the organic phase, would separate from the aqueous phase.
-
Final Preparation: The organic phase was collected, dried (e.g., over anhydrous sodium sulfate), and the solvent was evaporated to yield a crude extract of ellagic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay was a common method in the early 2000s to assess the antioxidant activity of compounds like ellagic acid.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) was prepared. This solution has a deep violet color.
-
Reaction Mixture: A specific volume of the DPPH stock solution was mixed with various concentrations of the ellagic acid extract (dissolved in the same solvent). A control was prepared with the solvent alone.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was then determined from a plot of scavenging activity against sample concentration.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC was the primary analytical technique for the quantification of ellagic acid in plant extracts in the early 2000s.
Methodology:
-
Sample Preparation: The crude ellagic acid extract was dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column was typically used.
-
Mobile Phase: The mobile phase often consisted of a gradient of two solvents, such as:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient would typically start with a higher proportion of Solvent A, with the concentration of Solvent B increasing over time to elute the compounds.
-
-
Detection: Detection was commonly performed using a UV-Vis detector at a wavelength where ellagic acid shows strong absorbance, typically around 254 nm or 360 nm.
-
Quantification: A standard curve was generated by injecting known concentrations of a pure ellagic acid standard. The concentration of ellagic acid in the sample was then determined by comparing its peak area to the standard curve.
Conclusion and Future Outlook
The historical journey of this compound research showcases a progression from basic phytochemical characterization to a nuanced understanding of its molecular mechanisms of action. Early 21st-century research was instrumental in establishing the quantitative basis for its antioxidant, anti-inflammatory, and anti-cancer properties and identifying its key molecular targets. While methodologies have become more sophisticated and our understanding of signaling pathways more intricate, the foundational work of this era continues to underpin modern drug discovery and development efforts focused on this remarkable natural compound. Future research will likely focus on improving its bioavailability, exploring synergistic effects with other therapeutic agents, and conducting robust clinical trials to translate the wealth of preclinical data into tangible human health benefits.
References
- 1. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ellagic acid induces apoptosis through inhibition of nuclear factor kappa B in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellagic acid suppresses oxidised low-density lipoprotein-induced aortic smooth muscle cell proliferation: studies on the activation of extracellular signal-regulated kinase 1/2 and proliferating cell nuclear antigen expression | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 [jcancer.org]
- 8. Ellagic Acid from Hull Blackberries: Extraction, Purification, and Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence [mdpi.com]
- 11. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Toxicity Profile of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellagic acid, a naturally occurring polyphenol found in numerous fruits and nuts, and its dihydrate form, are of significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the safety and toxicity profile of ellagic acid dihydrate, drawing from available preclinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the toxicological risks and establishing safe-use parameters for this compound. This document summarizes key findings from acute, subchronic, and genotoxicity studies, details experimental methodologies, and visualizes relevant signaling pathways.
Toxicological Profile
The toxicological evaluation of ellagic acid suggests a low order of toxicity across various studies. The available data from acute and subchronic oral administration in animal models indicate a high tolerance for this compound.
Acute Toxicity
Acute toxicity studies in rats have demonstrated a very low level of toxicity for ellagic acid. The oral median lethal dose (LD50) is reported to be greater than 20,000 mg/kg body weight in rats. No mortalities or significant signs of toxicity were observed at a dose of 1000 mg/kg body weight in one study[1].
Subchronic Toxicity
A 90-day subchronic toxicity study of ellagic acid was conducted in F344 rats.[2][3] The study involved administering ellagic acid in the diet at concentrations of 0%, 1.25%, 2.5%, and 5%. Key findings from this study are summarized in the table below.
Table 1: Summary of 90-Day Subchronic Oral Toxicity Study of Ellagic Acid in F344 Rats [2][3]
| Parameter | Male Rats | Female Rats |
| Dose Levels (in diet) | 0%, 1.25%, 2.5%, 5% | 0%, 1.25%, 2.5%, 5% |
| No-Observed-Adverse-Effect Level (NOAEL) | 5% (equivalent to 3011 mg/kg bw/day) | 5% (equivalent to 3254 mg/kg bw/day) |
| Observations | No treatment-related mortality or clinical signs. No significant changes in hematology, serum biochemistry, or organ weights. No histopathological findings of toxicological significance. | No treatment-related mortality or clinical signs. A slight, dose-dependent decrease in body weight gain was observed. No significant changes in hematology, serum biochemistry, or organ weights. No histopathological findings of toxicological significance. |
Genotoxicity
Multiple in vitro studies have been conducted to assess the genotoxic potential of ellagic acid. These studies have generally shown no evidence of mutagenicity or clastogenicity.
Table 2: Summary of In Vitro Genotoxicity Studies on Ellagic Acid
| Assay | Test System | Concentrations Tested | Results | Reference |
| Ames Test | Salmonella typhimurium strains (e.g., TA98) | Not specified | Non-mutagenic | [4] |
| Sister Chromatid Exchange (SCE) | Human peripheral blood lymphocytes | 60, 80, 100 µg/ml | No significant increase in SCE frequency | [5][6] |
| Chromosome Aberration (CA) | Human peripheral blood lymphocytes | 60, 80, 100 µg/ml | No significant increase in chromosomal aberrations | [5][6] |
| Micronucleus (MN) Test | Human peripheral blood lymphocytes | 60, 80, 100 µg/ml | No significant increase in micronuclei formation | [5][6] |
| Comet Assay | Human peripheral blood lymphocytes | 60, 80, 100 µg/ml | No significant DNA damage | [5][6] |
| Anti-genotoxicity | Zebrafish blood cells | 100 µM | Protective effect against benzene-induced DNA damage | [7][8] |
Carcinogenicity and Chronic Toxicity
Currently, there is a lack of long-term carcinogenicity and chronic toxicity studies specifically for this compound. However, some studies suggest that ellagic acid possesses anti-carcinogenic properties.[9][10]
Reproductive and Developmental Toxicity
Dedicated reproductive and developmental toxicity studies for this compound are limited. However, some research indicates that ellagic acid can offer protection against reproductive damage induced by other toxic substances. For instance, it has been shown to mitigate phthalate-induced reproductive damage in male rats.[11] Another study demonstrated that ellagic acid could alleviate dichloroacetic acid-induced developmental toxicity in zebrafish embryos.[12]
Experimental Protocols
This section provides an overview of the methodologies used in the key toxicological studies cited in this guide.
90-Day Subchronic Oral Toxicity Study in Rats[2][3]
-
Test System: F344/N rats.
-
Administration: Ellagic acid was mixed into the basal diet at concentrations of 0% (control), 1.25%, 2.5%, and 5%.
-
Duration: 90 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality and clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology: Blood samples were collected at termination for analysis of standard hematological parameters.
-
Serum Biochemistry: Blood samples were analyzed for a range of clinical chemistry parameters.
-
Urinalysis: Conducted at termination.
-
Organ Weights: Major organs were weighed at necropsy.
-
Histopathology: A comprehensive range of tissues from all animals in the control and high-dose groups were examined microscopically.
-
In Vitro Genotoxicity Assays
-
Test System: Salmonella typhimurium histidine-requiring strains (e.g., TA98).
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Procedure:
-
The tester strains are exposed to various concentrations of ellagic acid.
-
The mixture is incubated and then plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Test System: Human peripheral blood lymphocytes.
-
Procedure:
-
Isolated lymphocytes are cultured and treated with various concentrations of ellagic acid.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.
Signaling Pathway Interactions
Ellagic acid has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.
PI3K/Akt/mTOR Pathway
Ellagic acid can inhibit the PI3K/Akt/mTOR signaling cascade.[13][14][15] This pathway is often hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. By downregulating key components of this pathway, ellagic acid can exert anti-proliferative and pro-apoptotic effects.
Caption: Ellagic acid's inhibitory effect on the PI3K/Akt/mTOR pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Ellagic acid has been demonstrated to suppress the activation of key components of the MAPK pathway, such as ERK and JNK.[13][16][17]
Caption: Inhibition of the MAPK signaling pathway by ellagic acid.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Ellagic acid has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[18][19][20][21][22]
Caption: Ellagic acid's inhibitory action on the NF-κB signaling pathway.
Casein Kinase 2 (CK2) Inhibition
Ellagic acid is a potent inhibitor of Casein Kinase 2 (CK2), a protein kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.[23][24][25][26] The inhibition of CK2 by ellagic acid contributes to its anti-cancer properties.
Caption: Mechanism of CK2 inhibition by ellagic acid leading to apoptosis.
Conclusion
Based on the available preclinical data, this compound exhibits a favorable safety profile. It demonstrates very low acute oral toxicity and a high no-observed-adverse-effect level in subchronic studies in rats. Furthermore, in vitro genotoxicity assays have not indicated any mutagenic or clastogenic potential. While comprehensive chronic toxicity, carcinogenicity, and reproductive toxicity data are still needed for a complete risk assessment, the current body of evidence suggests that this compound is well-tolerated. Its interactions with key cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, underscore its potential as a therapeutic agent and warrant further investigation. Drug development professionals should consider these findings in the design of future non-clinical and clinical studies.
References
- 1. Evaluation of the Acute, Sub-Chronic Toxicity and the Antioxidant Effect of Ellagic Acid in Smoker and Non Smoker an Experimental Study in Rats [benthamopenarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety assessment of ellagic acid, a food additive, in a subchronic toxicity study using F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimutagenicity of ellagic acid towards the food mutagen IQ: investigation into possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Genotoxicity and Molecular Docking Study of Ellagic Acid | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti‐genotoxicity evaluation of ellagic acid and curcumin— an in vitro study on zebrafish blood cells [iris.unicampania.it]
- 9. The crystal and molecular structure of this compound: a dietary anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution of ellagic acid and dose-related inhibition of lung tumorigenesis in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation by ellagic acid of DCA-induced developmental toxicity in the zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
- 17. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ellagic acid alleviates sepsis-induced intestinal injury by modulating gut microbiota and NF-κB-mediated MLCK/MLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ellagic acid prevents kidney injury and oxidative damage via regulation of Nrf-2/NF-κB signaling in carbon tetrachloride induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of ellagic acid as potent inhibitor of protein kinase CK2: a successful example of a virtual screening application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Ellagic Acid-Mediated CK2 Inhibition;a Natural, Multifunctional Strate" by Hanan F. Mohammad [engagedscholarship.csuohio.edu]
- 25. Ellagic Acid-Mediated CK2 Inhibition;a Natural, Multifunctional Strategy to Trigger Cervical Cancer Cell Death in Vitro and in Vivo | Semantic Scholar [semanticscholar.org]
- 26. selleckchem.com [selleckchem.com]
Unveiling the Distinction: A Technical Guide to Ellagic Acid and Ellagic acid dihydrate for Researchers and Drug Development Professionals
An in-depth exploration of the chemical, physical, and biological nuances between anhydrous and dihydrated forms of Ellagic Acid, providing a critical resource for scientific and pharmaceutical applications.
Core Chemical and Physical Differences
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, is a molecule of significant interest in the fields of nutrition, pharmacology, and drug development. It exists in two primary forms: Ellagic Acid (anhydrous) and Ellagic Acid Dihydrate. The fundamental distinction lies in the presence of two molecules of water of hydration within the crystal structure of the dihydrate form. This seemingly subtle difference imparts distinct chemical and physical properties to the two entities, which are crucial for researchers and drug developers to understand and control.
The water molecules in this compound are not merely superficially adsorbed but are integral to its crystalline lattice, participating in a network of hydrogen bonds.[1] This structural variance directly influences several key parameters, including molecular weight, melting point, solubility, and stability.
Data Presentation: A Comparative Analysis
For ease of comparison, the key quantitative data for Ellagic Acid and this compound are summarized in the tables below.
| Property | Ellagic Acid (Anhydrous) | This compound |
| Molecular Formula | C₁₄H₆O₈ | C₁₄H₆O₈ · 2H₂O |
| Molecular Weight | 302.20 g/mol | 338.23 g/mol [2] |
| CAS Number | 476-66-4[3] | 133039-73-3 |
| Melting Point | >360 °C[3] | >300 °C (with decomposition)[4] |
| Solubility | Ellagic Acid (Anhydrous) | This compound |
| Water | 9.7 µg/mL[5] | Information not readily available, but expected to have slightly higher aqueous solubility due to the presence of water molecules. |
| Methanol | ~671 µg/mL[6] | Information not readily available. |
| Ethanol | Soluble[1] | Information not readily available. |
| DMSO | ~140 µg/mL[6] | Information not readily available. |
| 1M Sodium Hydroxide | 10 mg/mL[1] | Information not readily available. |
Experimental Protocols for Differentiation
Accurate differentiation between the anhydrous and dihydrate forms of ellagic acid is paramount for quality control, formulation development, and interpretation of experimental results. Several analytical techniques can be employed for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content and determine the dehydration temperature of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically aluminum or platinum).
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
-
Data Analysis:
-
The TGA thermogram will show a weight loss step corresponding to the loss of water molecules.
-
For this compound, a weight loss of approximately 10.64% (corresponding to two water molecules) is expected. The anhydrous form will show no significant weight loss in this temperature range.
-
The onset and peak temperatures of the dehydration event provide information about the thermal stability of the hydrate.
-
Differential Scanning Calorimetry (DSC)
Objective: To observe the thermal transitions, including dehydration and melting, of both forms of ellagic acid.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Data Analysis:
-
The DSC thermogram of this compound will exhibit an endothermic peak corresponding to the energy absorbed during dehydration. This peak will be absent in the thermogram of the anhydrous form.
-
Both forms will show a high-temperature endotherm corresponding to their melting point/decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of water molecules through their characteristic vibrational bands.
Methodology:
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[7]
-
Attenuated Total Reflectance (ATR): Place a small amount of the powder sample directly onto the ATR crystal.
-
-
Analysis Conditions:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
The FTIR spectrum of this compound will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of water molecules. A peak around 1630 cm⁻¹ corresponding to the H-O-H bending vibration may also be observed.
-
The spectrum of anhydrous Ellagic Acid will still show O-H stretching from its phenolic hydroxyl groups, but the broad band associated with water of hydration will be absent or significantly diminished.
-
Impact on Biological Activity and Signaling Pathways
The presence of water of hydration can influence the dissolution rate and, consequently, the bioavailability of a compound. While specific studies directly comparing the biological activity of anhydrous and dihydrated ellagic acid are limited, it is plausible that differences in solubility could affect their absorption and subsequent metabolic fate.
Ellagic acid is known to exert its biological effects, particularly its anti-cancer and anti-inflammatory properties, by modulating various signaling pathways.
Anti-Cancer Effects: PI3K/Akt Signaling Pathway
Ellagic acid has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8][9] This pathway is crucial for cell growth, survival, and proliferation.
Anti-Inflammatory Effects: NF-κB Signaling Pathway
The anti-inflammatory properties of ellagic acid are partly attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway plays a central role in regulating the expression of pro-inflammatory genes.
Experimental Workflow for Characterization
A logical workflow is essential for the comprehensive characterization and differentiation of Ellagic Acid and its dihydrate.
Conclusion
The distinction between Ellagic Acid and this compound is not merely academic but has significant practical implications for research and development. The presence of water of hydration alters the material's fundamental properties, which can influence its handling, formulation, and biological activity. A thorough understanding and precise characterization of the specific form of ellagic acid being utilized are, therefore, indispensable for ensuring the accuracy, reproducibility, and success of scientific investigations and pharmaceutical product development. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to confidently work with these important molecules.
References
- 1. Ellagic acid hydrate, 97%, may cont. up to 12% water | Fisher Scientific [fishersci.ca]
- 2. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ellagic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | 133039-73-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Stability: Unraveling the Role of Water of Hydration in the Supramolecular Architecture of Ellagic Acid Dihydrate
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the critical role of water of hydration in defining the crystal structure and influencing the physicochemical properties of ellagic acid dihydrate. This in-depth analysis, targeted at researchers, scientists, and drug development professionals, provides a foundational understanding of how two seemingly simple water molecules are integral to the stability and potential bioavailability of this promising natural compound.
Ellagic acid, a polyphenol found in numerous fruits and nuts, has garnered significant attention for its antioxidant, anti-inflammatory, and potential anti-cancer properties. However, its therapeutic application has been hampered by poor solubility and low bioavailability. This guide delves into the supramolecular structure of its dihydrate form, revealing how water molecules act as a molecular glue, orchestrating an extensive network of hydrogen bonds that dictates the compound's solid-state characteristics.
The Crystal Structure: A Symphony of Hydrogen Bonds
At the heart of the this compound structure lies an intricate network of hydrogen bonds, with water molecules playing a pivotal role. X-ray diffraction studies have revealed that this compound crystallizes in the triclinic P-1 space group. The planar ellagic acid molecules are interconnected through these water molecules, forming distinct layers within the crystal lattice.[1][2] This layered arrangement is a direct consequence of the hydrogen bonding mediated by the water of hydration.
Two distinct crystallographic studies have provided the following unit cell parameters for this compound:
| Parameter | Value (Rossi et al., 1991)[1][2] | Value (Tokutomi et al., 2018)[3] |
| a | 7.656(1) Å | 4.60137 Å |
| b | 9.563(1) Å | 7.6252 Å |
| c | 4.623(1) Å | 9.3955 Å |
| α | 97.88(1)° | 101.9580° |
| β | 103.2(1)° | 96.9215° |
| γ | 102.22(1)° | 103.4610° |
| Volume | 315.9 ų | - |
Below is a conceptual representation of the hydrogen-bonding network within a layer of the this compound crystal structure.
Caption: Conceptual diagram of the hydrogen-bonding network in this compound.
Experimental Determination of the Crystal Structure
The elucidation of the this compound structure is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of atomic positions within a crystalline solid.
Methodology for Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent containing ellagic acid and water.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a controlled temperature to minimize thermal vibrations.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. The positions of hydrogen atoms, particularly those of the water molecules, are often located from difference Fourier maps and refined.
The Impact of Hydration on Physicochemical Properties
The presence of water of hydration significantly influences the physicochemical properties of ellagic acid, which in turn affects its potential for therapeutic use.
| Property | Anhydrous Ellagic Acid | This compound | Role of Water of Hydration |
| Solubility | Very low in water (reported as low as 9.7 µg/mL).[4] | While specific comparative data is scarce, the hydrogen-bonding network with water may influence its dissolution rate. | The hydrophilic nature of the water molecules and their integration into the crystal lattice can affect the energy required to break the crystal lattice and solvate the molecule. |
| Stability | Thermally stable with a high melting point (>360 °C). | An endothermic peak attributed to the loss of water of crystallization is observed at approximately 128 °C.[5] | The water of hydration is an integral part of the crystal structure, and its removal upon heating leads to a phase transition to the anhydrous form. |
| Bioavailability | Generally low due to poor solubility and absorption.[4][6] | The hydration state can influence the dissolution rate, which is a key factor in oral bioavailability.[7][8] | By potentially altering the dissolution profile, the water of hydration may indirectly affect the extent and rate of absorption in the gastrointestinal tract. |
Ellagic Acid and the Nrf2 Signaling Pathway
Recent research has indicated that ellagic acid can exert its antioxidant effects by modulating cellular signaling pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
The following diagram illustrates the proposed mechanism of Nrf2 activation by ellagic acid:
Caption: Proposed mechanism of Nrf2 pathway activation by ellagic acid.
Conclusion
The water of hydration in this compound is far from a passive component. It is a fundamental architectural element that dictates the supramolecular assembly of the crystal structure through a robust hydrogen-bonding network. This, in turn, influences key physicochemical properties such as stability and potentially solubility and bioavailability. A thorough understanding of the role of these water molecules is paramount for the rational design of formulation strategies aimed at enhancing the therapeutic potential of this promising natural compound. Further research focusing on a direct comparison of the physicochemical and biopharmaceutical properties of the anhydrous and dihydrate forms is warranted to fully elucidate the impact of hydration.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystal and molecular structure of this compound: a dietary anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. art.torvergata.it [art.torvergata.it]
- 7. dovepress.com [dovepress.com]
- 8. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice [escholarship.org]
A Technical Guide to High-Purity Ellagic Acid Dihydrate for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Ellagic acid dihydrate, a naturally occurring polyphenolic compound with significant therapeutic potential. This document consolidates critical information on commercial sourcing, analytical methodologies, and key biological activities to support its application in research and drug development.
Commercial Availability and Specifications of High-Purity this compound
High-purity this compound is available from a range of specialized chemical suppliers. For research and development purposes, it is crucial to source material with well-defined purity and specifications. The following table summarizes the typical product specifications from prominent commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (COA) for precise data.
| Supplier | Purity (by HPLC) | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich (Merck) | ≥98%[1] | 476-66-4 | C₁₄H₆O₈ · 2H₂O | 338.22 | Offered under the Calbiochem® brand; cell-permeable. |
| MedChemExpress | 98.42% (specific lot)[2] | 133039-73-3[2] | C₁₄H₁₀O₁₀[2] | 338.22[2] | Provides detailed COA with HPLC, HNMR, and MS data. |
| Santa Cruz Biotechnology | ≥96%[3] | 476-66-4[3] | C₁₄H₆O₈·2H₂O[3] | 338.20[3] | Marketed as a CK2, Topo I and II, FGR, GSK, and PKA inhibitor.[3] |
| Hello Bio | - | - | - | - | Potent Casein kinase 2 (CK2) inhibitor (IC₅₀ = 20 nM). |
| AdooQ Bioscience | >99%[4] | - | - | - | Recommended for cancer research and epigenetic studies.[4] |
| Thermo Fisher Scientific | 97% (GC)[5] | - | - | - | May contain up to 12% water.[5] |
| Otto Chemie Pvt. Ltd. | ≥95%[6] | 476-66-4[6] | - | - | Used in research and as a dye.[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for determining the purity of this compound. Specific parameters may require optimization based on the instrumentation and column used.
Objective: To quantify the purity of an this compound sample by reverse-phase HPLC with UV detection.
Materials:
-
This compound reference standard
-
This compound sample for analysis
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Orthophosphoric acid or Trichloroacetic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of acetonitrile and water (e.g., 85:15 v/v), acidified with 0.05% (w/v) trichloroacetic acid.[7]
-
Alternatively, a mobile phase of methanol and 0.1% orthophosphoric acid in water (e.g., 70:30 v/v) can be used.
-
The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).[8]
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 10-100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh the this compound sample and prepare a stock solution in the same manner as the standard.
-
Dilute the sample stock solution with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of Ellagic acid in the sample from the standard curve.
-
Calculate the purity of the sample as a percentage.
-
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the proliferation of a selected cancer cell line.
Materials:
-
High-purity this compound
-
Cancer cell line of interest (e.g., Caco-2 for colon cancer, MCF-7 for breast cancer)[9]
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.
-
Store the stock solution at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).[9] A vehicle control (medium with the same concentration of DMSO used for the highest Ellagic acid concentration) must be included.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the treatment period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
-
Key Signaling Pathways Modulated by Ellagic Acid
Ellagic acid has been shown to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[10][11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Ellagic acid has been reported to inhibit this pathway in cancer cells, leading to decreased cell viability and induction of apoptosis.[12]
Caption: Inhibition of the PI3K/Akt pathway by Ellagic acid.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Ellagic acid has been shown to inhibit VEGFR-2 signaling, thereby suppressing angiogenesis.[13]
Caption: Ellagic acid inhibits angiogenesis via the VEGFR-2 pathway.
A Representative Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of high-purity this compound.
Caption: A typical workflow for in vitro studies of Ellagic acid.
References
- 1. Ellagic Acid, Dihydrate - CAS 476-66-4 - Calbiochem | 324683 [merckmillipore.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. adooq.com [adooq.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Ellagic acid, 95%+, COA, Certificate of Analysis, 476-66-4, E 1229 [ottokemi.com]
- 7. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admaconcology.com [admaconcology.com]
- 11. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Vivo Dosing and Administration of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical dosages and administration routes for ellagic acid dihydrate in preclinical in vivo research. The information compiled herein is sourced from a variety of studies, offering a baseline for experimental design in fields such as oncology, neuroprotection, and metabolic diseases.
Ellagic acid (EA) is a naturally occurring polyphenolic compound found in numerous fruits and nuts, recognized for its antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Despite its therapeutic potential, its application is often challenged by low aqueous solubility and poor bioavailability.[2][3] This guide summarizes established practices to aid researchers in developing effective administration protocols.
Administration Routes and Dosages
The selection of an administration route and dosage for ellagic acid is highly dependent on the experimental model and the therapeutic area of investigation. The most common routes employed in animal studies are oral (p.o.), typically via intragastric gavage, and intraperitoneal (i.p.) injection. Intravenous (i.v.) administration is less common but has been used in specific applications like nanoparticle tracking.[4]
Data Summary Tables
The following tables provide a structured summary of quantitative data from various in vivo studies, categorized by the route of administration.
Table 1: Oral Administration of Ellagic Acid in vivo
| Dosage | Animal Model | Frequency & Duration | Vehicle | Research Area | Reference(s) |
|---|---|---|---|---|---|
| 10 & 30 mg/kg/day | Wistar Rats | Daily for 14 days | DMSO | Hepatic Enzyme Modulation | [5][6] |
| 50 & 100 mg/kg/day | Aged Mice | Daily for 7 days | 10% DMSO in saline | Neuroprotection (PND) | [7] |
| 50 mg/kg | Mice | N/A | N/A | Oncology (EAC) | [8] |
| 10 & 20 mg/kg/day | Alloxan-induced Diabetic Rats | Daily for 25 days | N/A | Diabetes | [9] |
| 40 mg/kg | Wistar Albino Rats | 16 weeks | N/A | Diabetic Nephropathy | [10] |
| 40, 60, & 80 mg/kg | Dalton's Lymphoma-bearing Mice | N/A | N/A | Oncology | [1] |
| 100 mg/kg/day | Mice | N/A | N/A | Malaria |[11] |
Table 2: Intraperitoneal (i.p.) Administration of Ellagic Acid in vivo
| Dosage | Animal Model | Frequency & Duration | Vehicle | Research Area | Reference(s) |
|---|---|---|---|---|---|
| <1, 50, & 100 mg/kg/day | Swiss Female Mice | 4-day suppressive test | N/A | Malaria | [11] |
| 40 mg/kg | Athymic Nude Mice | Daily for 15 days | DMSO diluted in saline | Oncology (Bladder Cancer) | [12][13][14] |
| 25 mg/kg | Wistar Rats | Daily for 2 days | N/A | Neuroprotection | [15] |
| 0.1 & 2 mg/kg/day | C57BL/6 EAE Mice | N/A | N/A | Autoimmune Disease (MS) | [16] |
| 100 mg/kg | Male Albino Mice | Single dose, 60 min before test | 0.5% Methylcellulose (B11928114) | Seizure Threshold |[17] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are generalized protocols for the preparation and administration of ellagic acid based on methods cited in the literature.
Preparation of Ellagic Acid for Administration
Due to its low water solubility (approx. 9.7 µg/mL), ellagic acid requires a suitable vehicle for effective in vivo delivery.[2]
-
For Intraperitoneal (i.p.) Injection: A common method involves first dissolving ellagic acid in 100% DMSO to create a stock solution (e.g., 10 mg/mL).[12] This stock solution is then further diluted in a sterile vehicle, such as saline, to achieve the final desired concentration for injection.[12] For example, to achieve a final concentration of 1 mg/mL, the DMSO stock would be diluted 1:10 in saline.[12]
-
For Oral (p.o.) Administration: For oral gavage, ellagic acid can be dissolved in a vehicle like DMSO and then diluted in saline.[7] A typical vehicle solution might consist of 10% DMSO in saline.[7] In other studies, ellagic acid has been suspended in 0.5% methylcellulose for i.p. administration, a method that could also be adapted for oral delivery.[17]
-
Preparation Note: Alkaline solutions of ellagic acid are unstable and should be prepared immediately before use. For complete solubilization in solvents like ethanol (B145695), slight heating may be necessary. Stock solutions in ethanol are reported to be stable for up to one week at -20°C.
Administration Procedures
-
Oral Gavage: This is a standard method for ensuring precise oral dosing in rodents. A specific volume of the ellagic acid suspension/solution is administered directly into the stomach using a gavage needle. Studies have employed this method for daily administration over several weeks.[5][6][7]
-
Intraperitoneal (i.p.) Injection: This route is often used to bypass the gastrointestinal tract and first-pass metabolism, potentially increasing bioavailability. In this procedure, the ellagic acid solution is injected into the peritoneal cavity. This method has been used for daily administration in cancer and malaria models.[11][12]
Key Signaling Pathways and Experimental Workflows
Ellagic acid exerts its biological effects by modulating a variety of cellular signaling pathways. Visualizing these interactions and the experimental process can clarify its mechanisms of action and study design.
Visualizations
Caption: A generalized experimental workflow for in vivo ellagic acid studies.
Caption: Ellagic acid promotes Wnt/β-catenin signaling for neurorestoration.[18]
Caption: Ellagic acid inhibits angiogenesis by targeting the VEGFR-2 pathway.[19]
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ellagic Acid: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic acid-enhanced biocompatibility and bioactivity in multilayer core-shell gold nanoparticles for ameliorating myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study for the Evaluation of Two Doses of Ellagic Acid on Hepatic Drug Metabolizing and Antioxidant Enzymes in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study for the evaluation of two doses of ellagic acid on hepatic drug metabolizing and antioxidant enzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of ellagic acid mitigates perioperative neurocognitive disorders, hippocampal oxidative stress, and neuroinflammation in aged mice by restoring IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Characterization of In Vitro LDL Glycation and Its Inhibition by Ellagic Acid (EA): An In Vivo Approach to Inhibit Diabetes in Experimental Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Properties of Ellagic Acid in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. halolifescience.com [halolifescience.com]
- 15. Intraperitoneal pretreatment of ellagic acid and chrysin alleviate ifosfamide-induced neurotoxicity, but betanin induces death in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Ellagic Acid on Seizure Threshold in Two Acute Seizure Tests in Mice [mdpi.com]
- 18. Ellagic acid improves endogenous neural stem cells proliferation and neurorestoration through Wnt/β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ellagic Acid Dihydrate in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellagic acid (EA) is a naturally occurring polyphenol found in numerous fruits, nuts, and plants, such as raspberries, pomegranates, and walnuts.[1] It is recognized for its potent antioxidant, anti-inflammatory, and antiproliferative properties.[1] Accurate quantification of ellagic acid in plant extracts is crucial for the standardization of herbal products, quality control, and pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise, reliable, and widely used technique for this purpose.[2] This application note provides a detailed protocol for the extraction and quantification of ellagic acid from plant materials using a validated Reverse Phase HPLC (RP-HPLC) method.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade Methanol (B129727), Acetonitrile, and water.
-
Acids: Orthophosphoric acid, Trichloroacetic acid, or Formic acid (analytical grade).[3][4][5]
-
Standard: Ellagic acid dihydrate reference standard (Sigma-Aldrich or equivalent).
-
Equipment:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 or 0.45 µm).
-
Solid Phase Extraction (SPE) C18 cartridges (optional).
-
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.[6] This solution should be stored at 4°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL.[5][6] For example, prepare concentrations of 5, 25, 50, 100, 150, and 200 µg/mL to construct a calibration curve.[5]
Sample Preparation: Extraction from Plant Material
-
Grinding: Dry the plant material (e.g., leaves, fruit pulp) at a controlled temperature and grind it into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material and place it in a flask.
-
Add a suitable extraction solvent. A common method involves using aqueous methanol or ethanol (B145695). For instance, 70% aqueous methanol can be used.[7] Another validated method uses 50% ethanol (v/v) at a drug/solvent ratio of 10% (w/v).[3]
-
Perform Ultrasound-Assisted Extraction (UAE) by placing the flask in an ultrasonic bath for approximately 30 minutes at a controlled temperature (e.g., 25-60°C).[3][8]
-
-
Filtration and Centrifugation: After extraction, filter the mixture. Centrifuge the filtrate to remove any remaining solid particles.
-
Purification (Optional): For complex matrices, a Solid Phase Extraction (SPE) step can be incorporated to clean up the sample.[3][7] Pass the diluted extract through a C18 SPE cartridge, wash with water to remove polar impurities, and then elute the ellagic acid with methanol.[7]
-
Final Preparation: Evaporate the methanol eluate to a smaller volume and reconstitute it with the mobile phase.[7] Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Chromatographic Conditions
A robust separation can be achieved using the following conditions, which may be optimized depending on the specific plant matrix and available equipment.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| HPLC System | Agilent, Shimadzu, or equivalent with UV/DAD detector | Agilent, Shimadzu, or equivalent with UV/DAD detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][5][9] | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | A: AcetonitrileB: Water with 0.05% (w/v) Trichloroacetic AcidRatio: A:B (15:85 v/v)[3] | A: MethanolB: Water with 0.1% Phosphoric AcidGradient: Time(min)-%B: 0-90, 8-80, 30-55, 60-30[10] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[10] |
| Detection Wavelength | 254 nm[3][4][5] | 260 nm[10] |
| Injection Volume | 10 µL[3] | 5 µL[10] |
| Column Temperature | Ambient or controlled at 35°C[9][10] | 35°C[9][10] |
| Run Time | Approximately 15 minutes | Approximately 60 minutes |
Workflow Diagram
Caption: Workflow for Ellagic Acid Quantification.
Data Presentation: Summary of Method Validation Parameters
The following table summarizes quantitative data from various validated HPLC methods for ellagic acid, providing a reference for expected performance.
| Parameter | Method 1 (Eugenia uniflora)[3] | Method 2 (Topical Cream)[4] | Method 3 (Eugenia punicifolia)[5] | Method 4 (Terminalia chebula)[6] |
| Linearity Range (µg/mL) | 14.5 - 33.8 | 24 - 36 (for accuracy) | 5 - 200 | 20 - 120 |
| Correlation Coefficient (r²) | 0.988 | 0.997 | > 0.99 | 0.999 |
| LOD (µg/mL) | 0.66 | 1.67 | 1.9 | 3.74 |
| LOQ (µg/mL) | 2.22 | 5.07 | 5.8 | 16.84 |
| Accuracy (Recovery %) | 105.13 - 110.61% | Not specified | Not specified | 98.96 - 100.14% |
| Precision (RSD %) | < 4.5% | Not specified | < 5% | < 2% |
Interpretation of Results
-
Identification: The ellagic acid peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. The retention time for ellagic acid can vary but is often observed between 5 and 15 minutes depending on the specific method.[4][5]
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The linearity of the method is confirmed if the correlation coefficient (r²) is greater than 0.99.[2] The concentration of ellagic acid in the plant extract is then calculated using the linear regression equation derived from this curve.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the quantification of this compound in plant extracts.[9] The protocol, including ultrasound-assisted extraction and C18 column separation with UV detection, provides reliable and reproducible results suitable for quality control and research purposes. Method validation parameters such as linearity, accuracy, precision, LOD, and LOQ should be established to ensure the data's integrity.[4][9]
References
- 1. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. scielo.br [scielo.br]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. akjournals.com [akjournals.com]
Application Note: Development and Validation of a Robust HPLC-UV Method for the Quantification of Ellagic Acid Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Ellagic acid dihydrate. The described method is suitable for quality control, stability studies, and formulation analysis.
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits, nuts, and seeds. It is known for its antioxidant, anti-inflammatory, and potential anti-carcinogenic properties. Accurate and reliable quantification of Ellagic acid is crucial for the standardization of herbal extracts, quality control of nutraceutical products, and in pharmacokinetic studies. This application note details a validated, simple, and efficient reversed-phase HPLC-UV method for the determination of this compound.
Chromatographic Conditions
A robust set of chromatographic conditions for the analysis of Ellagic acid is presented below. These conditions have been synthesized from various validated methods to provide a reliable starting point for analysis.[1][2][3]
| Parameter | Recommended Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2] |
| Mobile Phase | Isocratic mixture of Water:Acetonitrile (85:15, v/v) with 0.1% Phosphoric Acid or 0.05% Trichloroacetic Acid.[1] |
| Flow Rate | 1.0 mL/min.[1][2] |
| Injection Volume | 10 µL.[1][2] |
| Column Temperature | Ambient (or controlled at 25 °C for higher reproducibility). |
| Detection | UV at 254 nm.[1][2][4] |
| Run Time | Approximately 10 minutes. |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity).[5]
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Phosphoric acid or Trichloroacetic acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
Preparation of Standard Solutions
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Due to the low aqueous solubility of Ellagic acid, dissolve it in a small amount of 1 M NaOH (e.g., 1 mL) and then dilute to volume with a mixture of methanol and water (e.g., 50:50 v/v).[5] Alternatively, methanol can be used as the primary solvent.[1] Note that alkaline solutions may be unstable and should be prepared fresh.[5]
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. For a topical cream formulation, an extraction with methanol can be employed.[6] For plant extracts, a solid-liquid extraction using an ethanol-water mixture (e.g., 50% ethanol) with ultrasound assistance can be effective.[1][4]
General Procedure for Solid Samples:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a suitable volume of extraction solvent (e.g., 50% ethanol).
-
Sonication for 30 minutes can enhance extraction efficiency.[1][4]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). The following parameters should be assessed.
System Suitability
Before starting the validation, the suitability of the chromatographic system should be verified. Inject the standard solution (e.g., 20 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters Summary
The following table summarizes the typical results obtained from the validation of HPLC-UV methods for Ellagic acid, compiled from multiple sources.
| Parameter | Typical Range/Value |
| Linearity Range (µg/mL) | 1 - 50 µg/mL (demonstrated ranges vary, e.g., 14.5-33.8 µg/mL, 0.01-10 µg/mL).[1][2] |
| Correlation Coefficient (r²) | ≥ 0.997.[6] |
| Limit of Detection (LOD) (µg/mL) | 0.027 - 1.67 µg/mL.[2][6] |
| Limit of Quantification (LOQ) (µg/mL) | 0.091 - 5.07 µg/mL.[2][6] |
| Accuracy (% Recovery) | 98 - 102%.[7] |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%.[8] |
| Specificity | The peak for Ellagic acid should be well-resolved from other components and excipients. |
| Robustness | The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, flow rate, and wavelength. |
Visualized Workflows
HPLC Method Validation Workflow
Caption: Workflow for HPLC-UV Method Validation.
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique – ScienceOpen [scienceopen.com]
Application Notes and Protocols: Preparing Ellagic Acid Dihydrate Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits and nuts, with known antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] In cell culture applications, ellagic acid is utilized to investigate its effects on cellular processes such as proliferation, apoptosis, and signaling pathways.[1][3][4][5] Due to its poor water solubility, preparing a stable and effective stock solution is critical for accurate and reproducible experimental results.[2][6][7] These application notes provide a detailed protocol for the preparation of ellagic acid dihydrate stock solutions for use in cell culture experiments.
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆O₈ · 2H₂O | [8] |
| Molecular Weight | 338.22 g/mol | [8][9] |
| Purity | ≥98% (HPLC) | [8] |
| Appearance | Slightly beige powder | [8] |
| Solubility (DMSO) | ≥ 2.5 mg/mL (8.27 mM)[10], 6 mg/mL (17.74 mM)[9] | [9][10] |
| Solubility (1 M NaOH) | 10 mg/mL | [8][11] |
| Solubility (Ethanol) | 10 mg/mL (slight heating may be required) | [8] |
| Storage (Powder) | -20°C for up to 3 years | [9][10] |
| Storage (In Solvent) | -80°C for up to 1 year, -20°C for up to 6 months | [9][10] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[9]
-
Sterile syringe filters (0.22 µm)
-
Sterile pipettes and tips
Procedure:
-
Pre-warming of Solvent: Gently warm the DMSO to room temperature if stored at a lower temperature.
-
Weighing of this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder. For a 1 mL of 10 mM stock solution, weigh 3.38 mg of this compound.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 10-15 minutes.[9] Visually inspect the solution to ensure no particulate matter is visible.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[9][10] Avoid repeated freeze-thaw cycles.[11]
Note on Stability: Alkaline solutions of ellagic acid are unstable and should be prepared fresh before use.[8][12] Ethanol stock solutions are reported to be stable for up to one week at -20°C.[8][12]
Visualization of an Ellagic Acid-Modulated Signaling Pathway
Ellagic acid has been shown to exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.[13][14]
Caption: Ellagic acid inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Preparing and Using Ellagic Acid Stock Solution
The following diagram illustrates the general workflow from powder to experimental use in cell culture.
Caption: Workflow for ellagic acid stock solution preparation and use.
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochemistry - Does ellagic acid dissolved in DMSO react with Brain Heart Infusion media? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 9. This compound | P450 | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Ellagic Acid, Dihydrate | Casein kinase II Inhibitor | Hello Bio [hellobio.com]
- 12. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 13. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Assessing the Antioxidant Capacity of Ellagic Acid Dihydrate Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, is a potent antioxidant with potential applications in pharmaceuticals and nutraceuticals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the free-radical scavenging capacity of antioxidant compounds. This document provides a detailed protocol for assessing the antioxidant capacity of ellagic acid dihydrate using the DPPH assay. The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that exhibits a deep purple color in solution. When an antioxidant compound, such as ellagic acid, is introduced, it donates a hydrogen atom to the DPPH radical. This process reduces the DPPH radical to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical species, resulting in a color change from purple to yellow. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| This compound | ≥95% purity | Sigma-Aldrich |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | ≥95% purity | Sigma-Aldrich |
| Ascorbic acid (Positive Control) | ≥99% purity | Sigma-Aldrich |
| Dimethyl sulfoxide (B87167) (DMSO) | ACS grade or higher | Fisher Scientific |
| Methanol (B129727) | HPLC grade | Fisher Scientific |
| 96-well microplates | Clear, flat-bottom | Corning |
| Microplate reader | Capable of reading absorbance at 517 nm | BioTek Instruments |
| Micropipettes and tips | Various volumes | Eppendorf |
| Analytical balance | Mettler Toledo | |
| Vortex mixer | Scientific Industries |
Experimental Protocols
Preparation of Reagents
4.1.1. DPPH Stock Solution (1 mM):
-
Accurately weigh 39.43 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect the solution from light.
-
Store the stock solution at 4°C for no more than one week.
4.1.2. DPPH Working Solution (0.1 mM):
-
Dilute 10 mL of the 1 mM DPPH stock solution with methanol to a final volume of 100 mL in a volumetric flask.
-
The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration with methanol if necessary.
-
Prepare this solution fresh daily and keep it protected from light.
4.1.3. This compound Stock Solution (1 mg/mL):
-
This compound has poor solubility in water and methanol. DMSO is a suitable solvent.
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of DMSO to achieve a concentration of 1 mg/mL (1000 µg/mL).
-
Gentle warming (e.g., in a 37°C water bath) and vortexing may be required to ensure complete dissolution.
4.1.4. Ascorbic Acid Stock Solution (Positive Control) (1 mg/mL):
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve in 10 mL of methanol to achieve a concentration of 1 mg/mL (1000 µg/mL).
-
Prepare this solution fresh on the day of the experiment.
Assay Procedure
-
Preparation of Test Concentrations:
-
Perform serial dilutions of the this compound stock solution and the ascorbic acid stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A pilot experiment is recommended to determine the optimal concentration range that yields a clear dose-response curve.
-
-
Assay Setup in a 96-well Plate:
-
Blank: Add 200 µL of methanol to three wells.
-
Control (DPPH only): Add 100 µL of methanol and 100 µL of the 0.1 mM DPPH working solution to three wells.
-
Test Samples: Add 100 µL of each this compound dilution to separate wells (in triplicate). Then, add 100 µL of the 0.1 mM DPPH working solution to each of these wells.
-
Positive Control: Add 100 µL of each ascorbic acid dilution to separate wells (in triplicate). Then, add 100 µL of the 0.1 mM DPPH working solution to each of these wells.
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Presentation and Analysis
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test sample).
-
Asample is the absorbance of the test sample (DPPH solution with this compound or ascorbic acid).
Determination of IC50 Value
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test sample. The IC50 value can be calculated from the linear regression equation of the graph.
Sample Data Table
| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) | % Scavenging Activity | IC50 (µg/mL) |
| This compound | 1 | Data | Data | \multirow{5}{}{~2.5 - 10} |
| 5 | Data | Data | ||
| 10 | Data | Data | ||
| 25 | Data | Data | ||
| 50 | Data | Data | ||
| Ascorbic Acid | 1 | Data | Data | \multirow{5}{}{~5 - 15} |
| 5 | Data | Data | ||
| 10 | Data | Data | ||
| 25 | Data | Data | ||
| 50 | Data | Data |
Note: The provided IC50 ranges are indicative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for DPPH antioxidant assay of this compound.
Chemical Reaction Pathway
Caption: Reaction of DPPH radical with Ellagic Acid.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no scavenging activity | Ellagic acid not fully dissolved | Ensure complete dissolution in DMSO, may require gentle warming and vortexing. |
| Inactive DPPH solution | Prepare fresh DPPH solution daily and protect from light. | |
| High variability between replicates | Pipetting errors | Use calibrated micropipettes and change tips for each replicate. Ensure proper mixing in wells. |
| Absorbance of control is too low/high | Incorrect DPPH concentration | Adjust the concentration of the DPPH working solution to have an absorbance of ~1.0 at 517 nm. |
| Precipitation in wells | Poor solubility of ellagic acid in the final reaction mixture | Ensure the final concentration of DMSO in the well is sufficient to maintain solubility. If issues persist, consider alternative co-solvents. |
Application Notes and Protocols for In Vitro Cell Proliferation Assay Using Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1][2] Its dihydrate form is often used in research settings. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-proliferative effects of ellagic acid dihydrate on various cell lines. Ellagic acid has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede angiogenesis, the formation of new blood vessels that tumors need to grow.[1][3] It exerts these effects through the modulation of multiple cellular signaling pathways.[1][2][4]
Mechanism of Action
This compound influences several key signaling pathways involved in cell proliferation and survival. It has been observed to downregulate pro-survival pathways such as PI3K/Akt and EGFR signaling, while upregulating tumor suppressor proteins.[2][5] Furthermore, it can inhibit the activity of critical cell cycle regulators like Cyclin-Dependent Kinase 6 (CDK6) and protein kinase CK2.[6][7][8] By targeting these pathways, ellagic acid can arrest the cell cycle and induce apoptosis in cancer cells.[5][6]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
Table 1: IC50 Values of Ellagic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CDK6 (enzyme activity) | - | 3.053 | [7][8] |
| Protein Kinase CK2 | - | 0.04 | [6] |
| Lyn | - | 2.9 | [6] |
| PKA | - | 3.5 | [6] |
Note: This table summarizes available quantitative data on the inhibitory concentrations of ellagic acid. Further research is required to expand this list for a wider range of cell lines.
Experimental Protocols
A common and effective method for assessing cell proliferation in vitro is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.
Protocol: MTT Assay for Cell Proliferation
Materials:
-
This compound (CAS Number: 476-66-4)
-
Cancer cell line of interest (e.g., MCF-7, HCT-15, PANC-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[10][11]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of ellagic acid in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM).[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ellagic acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest ellagic acid concentration) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of ellagic acid to determine the IC50 value.
-
Visualizations
Signaling Pathways Modulated by Ellagic Acid
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow of the MTT assay for cell proliferation.
Conclusion
This compound demonstrates significant anti-proliferative effects in a variety of cancer cell lines through the modulation of key signaling pathways. The provided MTT assay protocol offers a reliable method for quantifying these effects. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the therapeutic potential of this compound is warranted.
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ellagic acid dihydrate to induce apoptosis in cancer cells. The information is curated for professionals in research and drug development to facilitate the study of ellagic acid's anticancer properties.
Introduction
Ellagic acid (EA), a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its potent anti-carcinogenic properties.[1][2] Extensive research has demonstrated its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a wide range of cancer cell lines.[1][3] this compound is a stable, hydrated form of ellagic acid commonly used in experimental settings. This document outlines the molecular mechanisms, summarizes key quantitative data, and provides detailed protocols for investigating the pro-apoptotic effects of this compound on cancer cells.
Molecular Mechanisms of Ellagic Acid-Induced Apoptosis
Ellagic acid induces apoptosis through multiple intricate signaling pathways, often in a cell-type-dependent manner. The primary mechanisms involve the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Key signaling pathways modulated by ellagic acid include:
-
Inhibition of the PI3K/Akt Pathway: Ellagic acid has been shown to downregulate the phosphorylation of PI3K and Akt, leading to the suppression of pro-survival signals and the promotion of apoptosis.[2][4][5] This inhibition results in the modulation of downstream targets, including Bcl-2 family proteins and caspases.[2]
-
Inhibition of the NF-κB Pathway: In pancreatic cancer cells, ellagic acid stimulates apoptosis by inhibiting the activity of the transcription factor NF-κB, a major pro-survival factor.[6] This inhibition leads to the activation of the mitochondrial death pathway.[6]
-
Modulation of Bcl-2 Family Proteins: Ellagic acid treatment alters the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][8][9] An increased Bax/Bcl-2 ratio is a common finding, which leads to mitochondrial outer membrane permeabilization (MOMP).[8][10]
-
Activation of Caspases: Following the release of cytochrome c from the mitochondria, a caspase cascade is initiated. Ellagic acid has been shown to activate key executioner caspases, such as caspase-3 and caspase-9, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[7][8][11]
-
Involvement of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in ellagic acid-induced apoptosis, although its role can be cell-type specific.[12][13]
-
TGF-β/Smad3 Signaling: In breast cancer cells, ellagic acid can induce apoptosis by activating the TGF-β/Smad3 signaling pathway.[14][15]
Quantitative Data Summary
The following tables summarize the effective concentrations of ellagic acid and its impact on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Ellagic Acid in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 17.0 | 72 |
| A2780CisR | Ovarian Cancer (Cisplatin-Resistant) | 36.3 | 72 |
| A549 | Non-Small Cell Lung Cancer | 5, 10, 20 (Dose-dependent effects observed) | 48 |
| HCT-15 | Colon Adenocarcinoma | Not specified, effects observed at various concentrations | Not specified |
| HOS | Osteogenic Sarcoma | Not specified, effects observed | Not specified |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 10-50 (Dose-dependent effects observed) | Not specified |
| PANC-1 | Pancreatic Adenocarcinoma | 10-50 (Dose-dependent effects observed) | Not specified |
| PC3 | Prostate Carcinoma | 10-100 (Dose-dependent effects observed) | 48 |
Table 2: Effects of Ellagic Acid on Apoptosis-Related Markers
| Cancer Cell Line | Concentration (µM) | Effect |
| A549 | 5, 10, 20 | Increased Bax, cleaved caspase-3; Decreased Bcl-2 |
| HCT-15 | Not specified | Increased Bax, caspase-3, cytochrome c; Decreased Bcl-2 |
| HOS | Not specified | Increased Bax; Activated caspase-3 |
| MIA PaCa-2, PANC-1 | 10-50 | Mitochondrial depolarization, cytochrome C release, caspase-3 activation |
| PC3 | 10-100 | Decreased procaspase-3, -6, -8, -9; Increased Bax/Bcl-2 ratio |
Experimental Protocols
Here are detailed protocols for key experiments to assess ellagic acid-induced apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium and treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.[2][16] Include a vehicle control (medium with DMSO) and an untreated control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the desired time as described in Protocol 1.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
The following diagrams illustrate the key signaling pathways affected by ellagic acid and a general experimental workflow.
Caption: Signaling pathways of ellagic acid-induced apoptosis.
Caption: General experimental workflow for studying EA-induced apoptosis.
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic acid promotes A549 cell apoptosis via regulating the phosphoinositide 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellagic acid protects endothelial cells from oxidized low-density lipoprotein-induced apoptosis by modulating the PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and apoptosis-inducing activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of ellagic acid on prostate cancer cell proliferation: a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid protects against neuron damage in ischemic stroke through regulating the ratio of Bcl-2/Bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A comprehensive review on Ellagic acid in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Unveiling the Potency of Ellagic Acid Dihydrate in Enzyme Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ellagic acid dihydrate, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its diverse pharmacological activities, including its potent ability to inhibit a range of enzymes implicated in various diseases. This document provides detailed application notes and protocols for measuring the enzyme inhibitory effects of this compound, targeting researchers, scientists, and professionals in the field of drug development.
Overview of this compound as an Enzyme Inhibitor
Ellagic acid exerts its biological effects by targeting and modulating the activity of numerous enzymes involved in critical cellular processes. Its inhibitory action spans across different enzyme classes, including kinases, oxidoreductases, and hydrolases. Understanding the kinetics and mechanism of inhibition is crucial for developing ellagic acid and its derivatives as therapeutic agents.
Key Enzyme Targets and Inhibitory Mechanisms
Ellagic acid has been demonstrated to inhibit a variety of key enzymes. The nature of this inhibition can be competitive, non-competitive, uncompetitive, or mixed, depending on the enzyme and the substrate.
Table 1: Summary of Enzymes Inhibited by this compound and Corresponding IC50 Values
| Enzyme Target | Enzyme Class | Reported IC50 Value(s) | Type of Inhibition |
| Casein Kinase 2 (CK2) | Kinase | 20 nM, 40 nM[1][2] | ATP-competitive[2] |
| Xanthine (B1682287) Oxidase (XO) | Oxidoreductase | 3.1 µM, 6.5 µM, 18 µM, 22.97 µM, 71.5 µM[3][4] | Reversible, Mixed-type[3][4][5] |
| DNA Topoisomerase I | Isomerase | 3.0 µg/ml, 1.8 µM[1][2] | Not specified |
| DNA Topoisomerase II | Isomerase | 3.6 µg/ml, 2.1 µM[1][2] | Not specified |
| Protein Kinase A (PKA) | Kinase | 2 µM, 2.9 µM[1][2] | Not specified |
| Protein Kinase C (PKC) | Kinase | 8 µM, 7.5 µM[1][2] | Not specified |
| H+, K+-ATPase | Hydrolase | 2.1 x 10⁻⁶ M[6] | Competitive with ATP, Noncompetitive with K+[6] |
| Tyrosinase | Oxidoreductase | 0.2 ± 0.05 mM[7] | Reversible, Mixed-type[7] |
| Cytochrome P450 1A1 (CYP1A1) | Oxidoreductase | Direct inhibition observed[8] | Not specified |
| Glutathione S-transferases (GSTs) | Transferase | Inhibition reported[9] | Not specified |
| PI3K/Akt Pathway | Kinase Cascade | Downregulation of PI3K and pAkt observed[10] | Indirect inhibition |
| MAPK Pathway | Kinase Cascade | Downregulation of p-ERK and p-JNK observed[11] | Indirect inhibition |
| TGF-β/Smad Pathway | Kinase Cascade | Decreased p-Smad2 and p-Smad3 observed[12] | Indirect inhibition |
| EGFR Pathway | Kinase Cascade | Decreased p-EGFR observed[13] | Indirect inhibition |
Signaling Pathways Modulated by this compound
The enzyme inhibitory activity of ellagic acid translates into the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific enzyme and available laboratory equipment.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (≥98% purity)
-
Appropriate buffer solution for the enzyme assay
-
Solvent for ellagic acid (e.g., DMSO)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in the appropriate assay buffer. The final concentration should be determined based on the enzyme's specific activity.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the ellagic acid stock solution to obtain a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of this compound or the vehicle control (e.g., DMSO).
-
-
Include control wells:
-
100% Activity Control: Buffer + Enzyme + Vehicle
-
Blank Control: Buffer + Substrate + Vehicle (no enzyme)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The kinetic mode is preferred for determining initial reaction velocities.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of ellagic acid.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Protocol for Xanthine Oxidase (XO) Inhibition Assay
This protocol is adapted from studies on the inhibition of xanthine oxidase by ellagic acid.[3][4]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 0.1 mmol/L xanthine solution in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 U/mL) in the phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in the phosphate buffer.
-
In a cuvette, mix the phosphate buffer, xanthine solution, and the desired concentration of ellagic acid (or vehicle control).
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately measure the increase in absorbance at 295 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and the IC50 value as described in the general protocol.
Protocol for Casein Kinase 2 (CK2) Inhibition Assay
This protocol is based on the known ATP-competitive inhibition of CK2 by ellagic acid.[2]
Principle: CK2 is a serine/threonine kinase that phosphorylates specific peptide substrates using ATP. The inhibition can be measured by quantifying the amount of phosphorylated substrate, often using a radioactive label (³²P-ATP) or a fluorescence-based method.
Materials:
-
Recombinant human CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or other separation method
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, CK2 enzyme, peptide substrate, and ellagic acid (or vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and the IC50 value.
Concluding Remarks
This compound is a promising natural compound with the ability to inhibit a wide array of enzymes. The protocols and data presented in this document provide a foundation for researchers to investigate its inhibitory potential further. Consistent and standardized methodologies are crucial for generating reproducible and comparable data, which will be instrumental in elucidating the full therapeutic potential of ellagic acid and its derivatives. Researchers should always perform appropriate controls and validate their assays to ensure the accuracy and reliability of their findings.
References
- 1. Ellagic Acid, Dihydrate | Casein kinase II Inhibitor | Hello Bio [hellobio.com]
- 2. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of gastric H+, K(+)-ATPase and acid secretion by ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antityrosinase mechanism of ellagic acid in vitro and its effect on mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary ellagic acid inhibits the enzymatic activity of CYP1A1 without altering hepatic concentrations of CYP1A1 or CYP1A1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds Structurally Related to Ellagic Acid Show Improved Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic acid inhibits the formation of hypertrophic scars by suppressing TGF-β/Smad signaling pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ellagic acid inhibits cell proliferation, migration, and invasion in melanoma via EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of Ellagic Acid Dihydrate for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellagic acid (EA) is a naturally occurring polyphenolic compound found in various fruits and nuts, such as pomegranates, raspberries, and walnuts[1][2]. It has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in numerous preclinical studies[2][3]. However, the translation of these promising in vitro results to in vivo models is significantly hampered by the physicochemical properties of its common form, ellagic acid dihydrate. The primary challenge is its extremely low aqueous solubility and poor permeability, which leads to low oral bioavailability[4][5][6]. According to the Biopharmaceutics Classification System (BCS), EA is classified as a Class IV drug, characterized by both low solubility and low permeability[4].
This application note provides a comprehensive guide to formulating this compound for in vivo animal studies. It covers its physicochemical properties, formulation strategies to enhance solubility and bioavailability, and detailed protocols for preparing dosing solutions.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is the first step in developing a successful formulation. EA is a thermostable molecule, but its poor solubility in water and most organic solvents is the principal obstacle for in vivo administration[2][7]. Its solubility is pH-dependent, increasing in basic conditions; however, this is often accompanied by instability, as the lactone rings can open at pH values above 9.6[4].
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₆O₈ · 2H₂O | [8] |
| Molecular Weight | 338.22 g/mol (Dihydrate) | [9] |
| Appearance | Crystalline powder | [10] |
| Water Solubility | ~9.7 µg/mL | [4][6][7] |
| Solubility in DMSO | 6 mg/mL | [9] |
| Solubility in 1M NaOH | 10 mg/mL | [8] |
| Other Solvents | Soluble in N-methyl-2-pyrrolidone (NMP) and Polyethylene Glycol (PEG) 400; sparingly soluble in alcohol[2][4][7]. | [2][4][7] |
Formulation Strategies to Enhance Bioavailability
Given its poor intrinsic properties, various strategies have been developed to improve the systemic exposure of ellagic acid in animal models.
-
Co-Solvent Systems: This is the most straightforward approach, involving the use of a mixture of excipients to dissolve the compound. A common combination includes a primary organic solvent like Dimethyl sulfoxide (B87167) (DMSO), a solubilizer such as PEG 300 or PEG 400, and a surfactant like Tween 80, diluted in saline or PBS[9]. While effective for solubilization, potential toxicity of the solvents must be considered.
-
Particle Size Reduction (Micronization): Techniques like anti-solvent precipitation can be used to produce micronized ellagic acid (m-EA)[11][12]. Reducing the particle size increases the surface area, which can significantly improve the dissolution rate and oral bioavailability, with studies showing a two-fold increase compared to the raw material[11].
-
Nanoformulations: Advanced drug delivery systems have shown great promise. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, enhancing absorption[7].
-
Nanoparticles: Encapsulating EA into polymeric nanoparticles can improve its bioavailability and provide controlled release[13].
-
Complexation: Forming a complex of EA with phospholipids (B1166683) has been shown to enhance its lipophilicity and, consequently, its permeability and absorption[7].
-
Pharmacokinetic Profile
Ellagic acid is poorly absorbed after oral administration and is subject to rapid metabolism and elimination[1][7]. After oral dosing in rats, plasma levels of EA peak quickly and are followed by a rapid decline[1]. The majority of ingested ellagic acid is metabolized by gut microflora into urolithins, which are more readily absorbed and are considered key contributors to its biological activity[2][14].
| Parameter | Value (Oral Administration in Rats) | Reference(s) |
| Dose | 50 mg/kg | [1] |
| Peak Plasma Concentration (Cmax) | 93.6 ng/mL | [1] |
| Time to Peak Concentration (Tmax) | 0.5 hours | [1] |
| Elimination Half-life (t½β) | 6.86 hours | [1] |
| Bioavailability Improvement | Micronized EA showed a ~2-fold increase compared to raw EA[11]. | [11] |
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple, homogenous suspension, suitable for daily oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle components:
-
Option A (Aqueous): 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Option B (Co-solvent): DMSO, PEG 300, Tween 80, Sterile Saline (0.9% NaCl).
-
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Graduated cylinders
-
Bath sonicator or probe homogenizer
Methodology:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the dose, animal weight, dosing volume (e.g., 10 mL/kg), and number of animals. For example, to dose a 25g mouse at 50 mg/kg with a dosing volume of 10 mL/kg, the required concentration is 5 mg/mL.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation & Compounding:
-
For Option A (Aqueous Suspension): a. Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring continuously until fully dissolved. b. Place the weighed EA powder in a mortar. c. Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the powder and prevent clumping. d. Gradually add the remaining vehicle while mixing continuously. Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes.
-
For Option B (Co-Solvent Formulation - Example: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline): a. Add the weighed EA powder to a glass beaker. b. Add the required volume of DMSO and vortex or sonicate until the powder is fully dissolved, creating a stock solution[9]. c. In a separate container, mix the PEG 300 and Tween 80. d. Add the PEG/Tween mixture to the EA/DMSO solution and mix thoroughly. e. Slowly add the sterile saline to the mixture while stirring continuously to reach the final volume. The solution should remain clear.
-
-
Homogenization: For suspensions (Option A), use a bath sonicator or a probe homogenizer for 5-10 minutes to ensure a uniform particle size distribution and prevent settling.
-
Storage and Handling: Store the formulation in a sealed, light-protected container at 2-8°C. Before each use, warm the suspension to room temperature and vortex or stir thoroughly to ensure homogeneity. Alkaline solutions are unstable and should be prepared just prior to use.
Visualization of Workflows and Pathways
The following diagram outlines a typical workflow for an in vivo efficacy study using an this compound formulation.
Caption: High-level workflow for in vivo studies with Ellagic Acid.
Ellagic acid has been shown to exert anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for tumor growth and invasion[15][16].
Caption: Ellagic Acid inhibits angiogenesis by blocking VEGFR-2 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic acid as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Bioavailability of Ellagic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 7. Self nanoemulsifying drug delivery system of stabilized ellagic acid–phospholipid complex with improved dissolution and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ellagic Acid, Dihydrate | Casein kinase II Inhibitor | Hello Bio [hellobio.com]
- 9. This compound | P450 | TargetMol [targetmol.com]
- 10. US20170367390A1 - Use of this compound in food products and nutraceuticals - Google Patents [patents.google.com]
- 11. Preparation and characterization of micronized ellagic acid using antisolvent precipitation for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Ellagic Acid Dihydrate as a Standard in Phytochemical Analysis
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and seeds, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] In phytochemical analysis, accurate quantification of ellagic acid in plant extracts and derived products is crucial for quality control, standardization, and elucidation of its therapeutic potential. Ellagic acid dihydrate is a stable and commonly used reference standard for these analytical purposes.[3] This document provides detailed application notes and protocols for the use of this compound as a standard in various analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.
| Property | Value | Reference |
| Chemical Name | 2,3,7,8-tetrahydroxy-benzopyrano[5,4,3-cde]benzopyran-5,10-dione dihydrate | [3] |
| Synonyms | 4,4′,5,5′,6,6′-Hexahydroxydiphenic Acid 2,6,2′,6′-Dilactone, Gallogen, Lagistase | [4] |
| CAS Number | 476-66-4 (anhydrous), 133039-73-3 (dihydrate) | [3] |
| Molecular Formula | C₁₄H₆O₈ · 2H₂O | [5] |
| Molecular Weight | 338.22 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% | [4][5] |
| Melting Point | >350 °C | [1] |
| UV/Vis λmax | 256, 365 nm (in DMSO) | [4] |
| Solubility | Sparingly soluble in alcohol, almost insoluble in water.[1] Soluble in DMSO at ~0.14 mg/mL.[4] Soluble in 70% methanol (B129727) at 0.1 mg/mL. Soluble in DMSO at 6 mg/mL (17.74 mM) with sonication.[6] Can be dissolved in dilute NaOH solution for UV-spectrophotometry.[7] | |
| Storage | Store at -20°C.[4] | |
| Stability | Stable for ≥4 years when stored at -20°C as a solid.[4] Ethanol stock solutions are stable for up to 1 week at -20°C. Alkaline solutions are unstable and should be prepared just prior to use. Stable as a dried powder but unstable in aqueous solutions at various pH levels.[8] |
Experimental Protocols
Accurate and reproducible quantification of ellagic acid requires carefully validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
1. Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound standard for calibration curves.
Materials:
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the standard, followed by sonication if necessary.[9]
-
Make up the volume to 10 mL with methanol.[10] This will be your stock solution.
-
Note: For some applications, dissolving directly in 70% methanol at a lower concentration (e.g., 100 µg/mL) may be sufficient.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (usually the mobile phase for HPLC or methanol for HPTLC/UV-Vis) to obtain a series of working standard solutions with concentrations spanning the desired calibration range (e.g., 1-10 µg/mL for HPLC).[11]
-
2. High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify ellagic acid in a sample matrix using a validated HPLC method.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Gradient elution with methanol and water containing 1% acetic acid.[12] Isocratic elution with water/acetonitrile (85:15).[11] Isocratic elution with methanol and 0.1% H₃PO₄ (70:30).[13] | |
| Flow Rate | 1.0 mL/min | [11][13] |
| Detection Wavelength | 254 nm or 365 nm | [11][12] |
| Injection Volume | 10 µL | [11] |
| Column Temperature | Room temperature | [11] |
Protocol:
-
System Preparation:
-
Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject equal volumes (e.g., 10 µL) of each working standard solution in triplicate.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity (correlation coefficient, R²) of the calibration curve. A value of >0.99 is desirable.[9]
-
-
Sample Analysis:
-
Prepare the sample extract by dissolving a known amount in a suitable solvent and filtering it through a 0.22 µm syringe filter.[13]
-
Inject the prepared sample solution into the HPLC system.
-
Identify the ellagic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of ellagic acid in the sample by interpolating its peak area on the calibration curve.
-
3. High-Performance Thin-Layer Chromatography (HPTLC) Method
Objective: To quantify ellagic acid in a sample matrix using a validated HPTLC method.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| Stationary Phase | Pre-coated HPTLC polyamide F254 glass plates or silica (B1680970) gel 60 F254 aluminum plates | [9][10][14] |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (4.5:4.5:1 v/v/v).[10] Ethyl acetate: Formic acid: Water (17:2:3 v/v).[9] Toluene: Ethyl acetate: Formic acid: Methanol (3:3:0.8:0.2 v/v/v/v).[15] | |
| Application | Apply samples and standards as 6 mm bands using an automatic TLC applicator.[9] | |
| Development | Develop the plate in a saturated twin-trough chamber. | |
| Densitometric Scanning | 254 nm, 280 nm, or 394 nm in absorbance mode. | [9][14][15] |
Protocol:
-
Plate Preparation and Application:
-
Activate the HPTLC plate by heating it in an oven.
-
Apply known volumes of the standard and sample solutions as bands onto the plate.
-
-
Chromatographic Development:
-
Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to a predetermined height.
-
Remove the plate from the chamber and dry it.
-
-
Densitometric Analysis:
-
Scan the dried plate with a TLC scanner at the specified wavelength.
-
Record the peak areas for the standard and sample spots.
-
-
Quantification:
-
Prepare a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of ellagic acid in the sample from the calibration curve.
-
4. UV-Vis Spectrophotometry Method
Objective: To determine the total ellagic acid content in a sample using UV-Vis spectrophotometry. This method is simpler but less specific than chromatographic techniques.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| Solvent | Dilute NaOH solution or Methanol | [7][16] |
| Detection Wavelength | 357 nm (in dilute NaOH) or 255 nm (in methanol) | [7][17] |
Protocol:
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent (e.g., dilute NaOH or methanol).
-
Prepare the sample solution by extracting a known amount of the material in the same solvent and filtering it.
-
-
Measurement:
-
Set the spectrophotometer to the appropriate wavelength.
-
Blank the instrument with the solvent.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of ellagic acid in the sample solution by using its absorbance and the calibration curve.
-
Visualization of Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of ellagic acid, the following diagrams are provided.
Caption: Workflow for phytochemical analysis using this compound standard.
Caption: Ellagic acid inhibits key signaling enzymes involved in cell regulation.
Conclusion
This compound serves as a reliable and stable standard for the quantification of ellagic acid in various matrices. The choice of analytical method—HPLC, HPTLC, or UV-Vis spectrophotometry—will depend on the specific requirements of the analysis, including the need for selectivity, sensitivity, and throughput. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately conduct phytochemical analysis using this compound as a standard.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | P450 | TargetMol [targetmol.com]
- 7. Study on Quantitative Determination of Ellagic Acid by UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
- 8. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijariie.com [ijariie.com]
- 14. ijpsr.com [ijpsr.com]
- 15. ijpjournal.com [ijpjournal.com]
- 16. ijplsjournal.com [ijplsjournal.com]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol: X-ray Crystallography of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the single-crystal X-ray diffraction analysis of ellagic acid dihydrate, a naturally occurring polyphenol with significant anti-carcinogenic properties. The determination of its three-dimensional structure is crucial for understanding its mechanism of action and for the rational design of new therapeutic agents.
Introduction
Ellagic acid is a phenolic lactone found in various fruits and nuts, such as raspberries, strawberries, walnuts, and pomegranates.[1][2] It exhibits potent anti-cancer and antioxidant activities.[2][3] The crystalline form, this compound, provides a stable structure for detailed molecular analysis. X-ray crystallography allows for the precise determination of its molecular geometry, intermolecular interactions, and the role of water molecules in its crystal lattice, which are essential for understanding its biological activity.[1][3] The crystal structure reveals that ellagic acid is a planar molecule, and these molecules are interconnected by hydrogen bonds to water molecules, forming layers throughout the crystal.[1][3]
Experimental Protocols
1. Crystallization of this compound
Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallography.[2] The following protocol describes a vapor diffusion method, a common technique for growing high-quality crystals of small molecules.
Materials:
-
Ellagic acid (≥96% purity)
-
Solvent for dissolution (e.g., a mixture of ethanol (B145695) and water)
-
Anti-solvent for precipitation (e.g., a more volatile solvent in which ellagic acid is less soluble)
-
Small glass vial (e.g., 2 mL)
-
Larger glass jar with a screw cap (e.g., 20 mL)
-
Microscope for crystal inspection
Procedure:
-
Prepare a saturated or near-saturated solution of ellagic acid in a suitable solvent system. A mixture of ethanol and water can be effective. Gentle heating may be required for complete solubilization.
-
Filter the solution to remove any particulate matter.
-
Pipette a small amount (e.g., 0.5 mL) of the ellagic acid solution into the small glass vial.
-
Place the small vial inside the larger glass jar.
-
Add a small amount of the anti-solvent to the bottom of the larger jar, ensuring the anti-solvent level is below the top of the inner vial.
-
Seal the larger jar tightly with the screw cap.
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a controlled temperature incubator).
-
Slow evaporation of the more volatile solvent from the inner vial into the atmosphere of the larger jar will gradually increase the concentration of the ellagic acid solution, leading to the formation of crystals over several days to weeks.
-
Monitor the vial periodically under a microscope for the growth of single, well-defined crystals.
-
Once suitable crystals have formed, carefully extract them from the solution using a cryo-loop.
2. X-ray Diffraction Data Collection and Structure Refinement
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Cryo-cooling system
-
Goniometer head
-
Computer with data collection and structure refinement software
Procedure:
-
Crystal Mounting:
-
Select a single crystal of appropriate size (typically 0.1 - 0.3 mm in each dimension) with well-defined faces and no visible defects.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and improve data quality.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the crystal system, devise a data collection strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, absorption, and crystal decay.
-
Merge the corrected data to produce a final set of unique reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
-
Locate and refine the positions of hydrogen atoms and water molecules.
-
Validate the final crystal structure using crystallographic software to check for geometric and stereochemical reasonability.
-
Data Presentation
The following tables summarize the crystallographic data for this compound as determined by X-ray diffraction.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value[1][3] |
| Chemical Formula | C₁₄H₆O₈·2H₂O |
| Formula Weight | 338.20 g/mol [4] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.656(1) |
| b (Å) | 9.563(1) |
| c (Å) | 4.623(1) |
| α (°) | 97.88(1) |
| β (°) | 103.2(1) |
| γ (°) | 102.22(1) |
| Volume (ų) | 315.9 |
| Z | 1 |
Table 2: Alternative Crystal Data for this compound.
| Parameter | Value[5] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.60137 |
| b (Å) | 7.6252 |
| c (Å) | 9.3955 |
| α (°) | 101.9580 |
| β (°) | 96.9215 |
| γ (°) | 103.4610 |
| Residual Factor | 0.0456 |
Mandatory Visualization
The following diagram illustrates the general workflow for the X-ray crystallography of this compound.
Caption: Workflow for X-ray Crystallography of this compound.
References
Application Notes and Protocols: Ellagic Acid Dihydrate for Studying DNA Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties. Its planar structure allows it to interact with biological macromolecules, including DNA. Understanding the binding mechanism of ellagic acid to DNA is crucial for elucidating its mode of action and for the development of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for studying the interaction of ellagic acid dihydrate with DNA.
Ellagic acid is believed to exert its antimutagenic and anticarcinogenic effects, at least in part, by directly binding to DNA. This interaction can occur through intercalation, where the planar ellagic acid molecule inserts itself between the base pairs of the DNA double helix. This binding can mask the DNA from harmful mutagens and carcinogens, preventing them from forming covalent adducts with the DNA, a critical step in the initiation of cancer.
Data Presentation: Quantitative Analysis of Ellagic Acid-DNA Binding
The interaction between ellagic acid and DNA can be characterized by various biophysical techniques, providing quantitative data on binding affinity, stoichiometry, and thermodynamics. Below is a summary of typical data obtained from such studies.
| Technique | Parameter | Value | Remarks |
| UV-Visible Spectroscopy | Binding Constant (Kb) | ~105 M-1 | Indicates a strong binding affinity. The binding is pH-dependent, with optimal binding at pH 5.5.[1] |
| Binding Stoichiometry (n) | ~1 | Suggests a 1:1 binding ratio between ellagic acid and the DNA binding site. | |
| Fluorescence Spectroscopy | Binding Constant (Ka) | ~105 M-1 | Determined by quenching of ethidium (B1194527) bromide fluorescence upon displacement by ellagic acid.[2] |
| Stern-Volmer Constant (KSV) | ~104 M-1 | Indicates a static quenching mechanism, characteristic of ground-state complex formation. | |
| Isothermal Titration Calorimetry (ITC) | Binding Constant (Ka) | ~105 M-1 | Provides a direct measure of the binding affinity. |
| Enthalpy Change (ΔH) | Negative (Exothermic) | Suggests that hydrogen bonding and van der Waals forces are major contributors to the binding. | |
| Entropy Change (ΔS) | Positive | Indicates that the binding process is entropically favorable, likely due to the release of water molecules. | |
| Gibbs Free Energy (ΔG) | Negative | Confirms the spontaneity of the binding interaction. | |
| Molecular Docking | Binding Energy | -7 to -9 kcal/mol | Theoretical calculation supporting a stable interaction, often predicting intercalation in the minor groove. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Protocol 1: UV-Visible Spectroscopic Titration
Objective: To determine the binding constant (Kb) and stoichiometry (n) of ellagic acid-DNA interaction.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a working solution of CT-DNA in Tris-HCl buffer. The concentration should be such that the initial absorbance at 260 nm is between 0.8 and 1.0.
-
Determine the exact concentration of the CT-DNA solution spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.
-
Place a fixed volume (e.g., 2.5 mL) of the CT-DNA solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum of the DNA solution from 200 to 400 nm.
-
Perform a titration by making successive additions of small aliquots (e.g., 5-10 µL) of the ellagic acid stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Correct the absorbance data for the dilution effect at each titration point.
-
Analyze the changes in the absorbance spectrum, typically observing hypochromism and a slight red-shift in the DNA absorption band upon binding of an intercalating agent.
-
Calculate the binding constant (Kb) and stoichiometry (n) by fitting the absorbance data to the Scatchard equation or a suitable non-linear fitting model.
Protocol 2: Fluorescence Quenching Assay
Objective: To determine the binding constant (Ka) of ellagic acid to DNA by competitive displacement of a fluorescent probe (Ethidium Bromide).
Materials:
-
This compound stock solution
-
CT-DNA stock solution
-
Ethidium Bromide (EB) stock solution (e.g., 1 mM in water)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Fluorescence cuvette
-
Fluorometer
Procedure:
-
Prepare a DNA-EB complex solution by adding CT-DNA and EB to the Tris-HCl buffer. The final concentrations should be optimized to give a stable and measurable fluorescence signal (e.g., 50 µM DNA and 5 µM EB).
-
Incubate the DNA-EB solution for 10-15 minutes to ensure complete binding.
-
Place the DNA-EB solution into a fluorescence cuvette.
-
Measure the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 to 700 nm).
-
Add successive aliquots of the ellagic acid stock solution to the cuvette.
-
After each addition, mix and equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Observe the quenching (decrease) of the DNA-EB fluorescence intensity as ellagic acid displaces the bound EB.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant (Ka) of ellagic acid to DNA can then be calculated using the equation: KEB[EB] = Kapp[quencher], where KEB is the binding constant of EB to DNA (typically ~1.0 x 107 M-1).
Protocol 3: Circular Dichroism (CD) Spectroscopy
Objective: To investigate the conformational changes in DNA upon binding of ellagic acid.
Materials:
-
This compound stock solution
-
CT-DNA stock solution
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
CD-spectropolarimeter
-
Quartz CD cuvette (e.g., 1 cm path length)
Procedure:
-
Prepare a solution of CT-DNA in the Tris-HCl buffer at a suitable concentration for CD measurements (e.g., 50-100 µM).
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of ellagic acid.
-
Incubate each solution for a sufficient time to reach binding equilibrium.
-
Record the CD spectrum for each sample.
-
Subtract the spectrum of the buffer and the spectrum of ellagic acid alone (if it has a CD signal in the region of interest) from the spectra of the complexes.
-
Analyze the changes in the CD spectrum of DNA. Intercalation of ellagic acid is expected to cause changes in the intensity and position of the characteristic DNA bands, indicating alterations in DNA helicity and base stacking.
Mandatory Visualizations
Caption: Experimental workflow for studying ellagic acid-DNA interactions.
Caption: Proposed antimutagenic mechanism of ellagic acid.
Conclusion
The study of this compound's interaction with DNA is a promising area of research with implications for cancer chemoprevention and drug development. The protocols and data presented here provide a framework for researchers to investigate these interactions. By employing a combination of spectroscopic and calorimetric techniques, a comprehensive understanding of the binding mechanism can be achieved, paving the way for the rational design of new DNA-targeting therapeutic agents. The ability of ellagic acid to form adducts with DNA and thereby prevent the binding of carcinogens highlights its potential as a protective agent against mutagenesis and carcinogenesis.[3]
References
- 1. Interaction between ellagic acid and calf thymus DNA studied with flow linear dichroism UV-VIS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic acid binding to DNA as a possible mechanism for its antimutagenic and anticarcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the In Vitro Anti-inflammatory Effects of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-inflammatory properties of Ellagic Acid Dihydrate in a laboratory setting. The following sections detail the effects of this compound on key inflammatory markers, provide step-by-step protocols for relevant in vitro assays, and illustrate the molecular pathways involved.
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] In vitro studies have demonstrated its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators, making it a promising candidate for further investigation in the context of inflammatory diseases.[4][5][6] This document outlines standardized methods to evaluate the anti-inflammatory efficacy of this compound in vitro.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the dose-dependent effects of this compound on the production of various pro-inflammatory cytokines and mediators in different in vitro models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Ellagic Acid Conc. | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) | Reference |
| 1 µg/mL | Dose-dependent | Dose-dependent | Dose-dependent | |
| 2 µg/mL | Dose-dependent | Dose-dependent | Dose-dependent | |
| 4 µg/mL | Dose-dependent | Dose-dependent | Dose-dependent | |
| 50 µg/mL | Significant | Significant | - | |
| 100 µg/mL | Significant | Significant | - | |
| 150 µg/mL | Significant | Significant | - | |
| 200 µg/mL | Significant | Significant | - | [7] |
Table 2: Effect of this compound on Pro-inflammatory Mediators in IL-1β-induced Human Chondrocytes
| Ellagic Acid Conc. | iNOS Inhibition | COX-2 Inhibition | NO Inhibition | PGE2 Inhibition | IL-6 Inhibition | TNF-α Inhibition | Reference |
| Not Specified | Inhibited | Inhibited | Inhibited | Inhibited | Inhibited | Inhibited | [8] |
Table 3: Effect of Ellagic Acid on Cytokine Production in Stimulated Human Peripheral Blood Mononuclear Cells (PBMC)
| Ellagic Acid Conc. | IL-13 Reduction | TNF-α Reduction | IL-4 Production | Reference |
| Not Specified | Decreased | Decreased | No change | [6][9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.
Cell Culture and Stimulation
This protocol describes the maintenance and stimulation of RAW 264.7 murine macrophages, a common model for in vitro inflammation studies.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.
-
After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.
-
Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant.
-
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Cytokine Analysis by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials:
-
Collected cell culture supernatant
-
Commercially available ELISA kits for the specific cytokines of interest
-
96-well microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody, a substrate solution, and a stop solution.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
-
Western Blotting for Signaling Proteins
This protocol is used to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of NF-κB p65, p38, JNK, ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cyclooxygenase (COX) Activity Assay
This protocol determines the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.[10]
-
Materials:
-
Commercially available COX inhibitor screening assay kit
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, the assay involves incubating the purified COX enzyme with this compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandins (B1171923) is then measured, often through a colorimetric or fluorometric method.
-
The percentage of COX inhibition by this compound is calculated by comparing the activity in the presence of the compound to the control (enzyme activity without the inhibitor).
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro assessment.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory effects of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound in inflammatory conditions. The observed inhibitory effects on key inflammatory pathways and mediators underscore the importance of continued research into the mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pharmacological Update of Ellagic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The protective effect of Ellagic acid (EA) in osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid and polyphenolics present in walnut kernels inhibit in vitro human peripheral blood mononuclear cell proliferation and alter cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
techniques for measuring Ellagic acid dihydrate solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and anti-proliferative properties. However, its therapeutic potential is often limited by its low aqueous solubility, which can hinder its bioavailability. Ellagic acid dihydrate is a common form of this compound.
These application notes provide detailed protocols for accurately determining the solubility of this compound in a range of solvents. The methodologies described herein are essential for preclinical research, formulation development, and quality control. The primary techniques covered are the reliable shake-flask method for achieving equilibrium solubility, followed by quantification using UV/Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Principles of Solubility Measurement
The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a specific solvent at a given temperature and pressure, when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.
Quantification Techniques:
-
UV/Vis Spectrophotometry: This technique is based on the principle that every compound absorbs or transmits light over a certain wavelength range. For a given compound, the amount of light absorbed at a specific wavelength is directly proportional to its concentration in the solution (Beer-Lambert law). It is a rapid and cost-effective method for quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It offers high sensitivity, specificity, and accuracy, making it an ideal method for quantifying Ellagic acid in various solvent systems, especially in complex matrices.
Data Presentation: Solubility of Ellagic Acid
The following table summarizes the reported solubility of Ellagic acid in various solvents. It is important to note that solubility can be influenced by factors such as the specific form of Ellagic acid (e.g., dihydrate vs. anhydrous), temperature, and pH.
| Solvent | Reported Solubility (µg/mL) | Comments |
| Water (purified) | ~9.7[1] | Very low aqueous solubility. |
| Water (at 37 °C) | 1.48 ± 0.37[2] | |
| 0.1 N HCl (at 37 °C) | 0.1 ± 0.01[2] | Solubility is lower in acidic medium.[2] |
| Methanol | ~671[3] | Sparingly soluble. |
| Ethanol | Soluble to 0.65 mM | |
| Dimethyl Sulfoxide (DMSO) | ~140[4] | Soluble. |
| N-methyl-2-pyrrolidone (NMP) | Soluble[2][5] | Shows maximum solubility among several tested organic solvents.[6] |
| Polyethylene Glycol 400 (PEG 400) | Soluble[3][5] | Pharmaceutically acceptable solvent. |
| Triethanolamine | Soluble[3][5] | Pharmaceutically acceptable solvent. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol describes the determination of the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate (B84403) buffer, ethanol, DMSO, PEG 400)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, ensure filter compatibility with the solvent)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials (e.g., 5-10 mg to 2 mL of solvent). The exact amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: If necessary, dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method (UV/Vis or HPLC).
-
Quantification: Analyze the concentration of Ellagic acid in the diluted filtrate using either the UV/Vis Spectrophotometry (Protocol 4.2) or HPLC (Protocol 4.3) method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Protocol 2: UV/Vis Spectrophotometry for Ellagic Acid Quantification
This protocol provides a method for quantifying the concentration of Ellagic acid using UV/Vis spectrophotometry.
Materials and Equipment:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
This compound (for standard preparation)
-
Solvent used for the solubility study (as blank and for dilutions)
Procedure:
-
Preparation of Standard Solutions:
-
Wavelength Determination (λmax):
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted filtrate from the shake-flask experiment (Protocol 4.1, step 7) at the same λmax.
-
-
Concentration Calculation:
-
Determine the concentration of Ellagic acid in the diluted sample by interpolating its absorbance value on the calibration curve.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
-
Protocol 3: HPLC Method for Ellagic Acid Quantification
This protocol outlines a reverse-phase HPLC method for the accurate quantification of Ellagic acid.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound (for standard preparation)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids for mobile phase modification (e.g., phosphoric acid, formic acid)
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A common mobile phase is a mixture of an aqueous component (e.g., water with 0.1% phosphoric acid) and an organic component (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time). An example could be a mobile phase of acetonitrile and 5 mM potassium dihydrogen orthophosphate buffer pH 2.5 (80:20, v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 254 nm or 255 nm.[2]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Perform serial dilutions to create a set of calibration standards.
-
-
Calibration Curve Generation:
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² ≥ 0.999).
-
-
Sample Analysis:
-
Inject the diluted filtrate from the shake-flask experiment (Protocol 4.1, step 7) into the HPLC system.
-
-
Concentration Calculation:
-
Identify the peak corresponding to Ellagic acid based on its retention time.
-
Determine the concentration of Ellagic acid in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing Ellagic Acid Dihydrate in a Cancer Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Ellagic acid dihydrate (EA) as a potential anti-cancer agent. The protocols detailed herein cover essential in vitro and in vivo assays to determine its efficacy and elucidate its mechanism of action.
Ellagic acid is a natural polyphenolic compound found in various fruits and nuts, which has emerged as a promising agent for cancer prevention and treatment.[1][2] Experimental evidence suggests that EA targets key hallmarks of cancer, including proliferation, angiogenesis, and apoptosis evasion by modulating various signaling pathways.[1][2][3] Its anti-cancer effects have been observed in numerous in vitro and in vivo models, including those for breast, prostate, colon, lung, and bladder cancer.[4][5][6]
Overall Experimental Workflow
The experimental design follows a logical progression from initial in vitro screening to in vivo validation of anti-tumor activity. This workflow ensures a thorough evaluation of Ellagic acid's therapeutic potential.
References
- 1. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admaconcology.com [admaconcology.com]
- 5. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to dissolve Ellagic acid dihydrate in DMSO for cell culture
Welcome to the technical support center for utilizing Ellagic Acid Dihydrate in your research. This resource provides detailed troubleshooting guides and frequently asked questions to ensure successful preparation and application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
The reported solubility of ellagic acid and its dihydrate form in DMSO varies across different sources. This variability may be attributed to factors such as the purity of the compound, temperature, and dissolution methodology (e.g., use of sonication). It is recommended to start with a lower concentration and increase as needed.
| Compound | Solvent | Reported Solubility | Molar Concentration | Source |
| This compound | DMSO | 6 mg/mL | 17.74 mM | [1] |
| Ellagic Acid | DMSO | ≥ 2.5 mg/mL | ≥ 8.27 mM | [2] |
| Ellagic Acid | DMSO | ~0.14 mg/mL | ~0.46 mM | [3] |
Q2: What is the maximum recommended final concentration of DMSO for cell culture?
High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but sensitive cells, especially primary cultures, may require lower concentrations.[4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
| Final DMSO Concentration | General Recommendation | Cell Type Considerations |
| ≤ 0.1% | Safest concentration for most applications. [5][6] | Recommended for sensitive and primary cells. |
| 0.1% - 0.5% | Generally acceptable for many robust cell lines. [4][7] | A dose-response curve to determine the no-effect concentration of DMSO on your specific cell line is advisable.[5] |
| > 0.5% | Use with caution. | May cause cytotoxicity or affect cell function.[6][7] Concentrations above 1% can lead to cell membrane damage.[4] |
Q3: How should I prepare the final working solution of this compound for my cells?
To avoid precipitation, the concentrated DMSO stock solution should be diluted serially and added to pre-warmed cell culture medium. Rapidly adding a cold, concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to crash out of solution.[8][9]
Troubleshooting Guide
Problem: My this compound is not dissolving completely in DMSO.
-
Cause: The concentration may be too high, or the compound may require energy to dissolve.
-
Solution:
-
Sonication: Use a sonicator bath to break up powder aggregates and facilitate dissolution. This is a recommended step.[1]
-
Gentle Warming: Briefly warm the solution at 37°C. Avoid excessive heat, which could degrade the compound.
-
Reduce Concentration: Attempt to make a more dilute stock solution.
-
Problem: The compound precipitates when I add the DMSO stock to my cell culture medium.
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[10]
-
Cause A: Final concentration is too high. The final concentration of this compound in the medium exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of the compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[8]
-
-
Cause B: Rapid solvent exchange. Adding the DMSO stock too quickly ("shock dilution") causes the compound to precipitate before it can be stabilized by media components like serum proteins.
-
Solution 1: Pre-warm the cell culture medium to 37°C.[8] Temperature shifts can cause components to fall out of solution.
-
Solution 2: Add the DMSO stock solution dropwise into the vortex of the gently stirring or swirling medium. This gradual introduction allows for better mixing and solubilization.[8]
-
Solution 3: Perform an intermediate dilution step. First, dilute the high-concentration stock to a lower concentration in pre-warmed medium, then add this intermediate solution to the final volume of medium.
-
Problem: I observed flocculent material in my medium after autoclaving it with the Ellagic Acid-DMSO solution.
-
Cause: Ellagic acid is likely not stable at the high temperatures and pressures of autoclaving, leading to degradation or precipitation.[11][12]
-
Solution: Never autoclave your final medium with the compound already added. Prepare your DMSO stock solution and sterilize it by passing it through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter, which is compatible with DMSO. Add the sterile-filtered stock to the previously sterilized and cooled cell culture medium under aseptic conditions in a cell culture hood.[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: The molecular weight of this compound (C₁₄H₆O₈ · 2H₂O) is 338.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 0.010 mol/L * 0.001 L * 338.22 g/mol = 0.00338 g = 3.38 mg.
-
-
Weigh Compound: Aseptically weigh out 3.38 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of sterile, cell-culture grade 100% DMSO to the powder.
-
Facilitate Dissolution: Vortex the solution thoroughly. If powder is still visible, place the vial in a sonicator water bath for 5-10 minutes until the solution is clear.
-
Sterile Filtration (Recommended): For optimal sterility, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile, light-protected storage tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[1]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Treatment
This protocol is for preparing a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Prepare Materials:
-
10 mM this compound stock solution in DMSO.
-
Complete cell culture medium, pre-warmed to 37°C.
-
-
Dilution Calculation: This is a 1:1000 dilution (10 mM to 10 µM). This means 1 part stock solution will be added to 999 parts medium. The final DMSO concentration will be 0.1% (1/1000 of 100%).
-
Prepare Working Solution:
-
For 10 mL of final working solution, you will need 10 µL of the 10 mM stock solution and 9.99 mL of pre-warmed medium.
-
In a sterile tube, add the 9.99 mL of pre-warmed medium.
-
While gently swirling the medium, add the 10 µL of the 10 mM stock solution drop by drop.
-
Cap the tube and gently invert a few times to mix thoroughly. Do not vortex vigorously, as this can damage media components.
-
-
Treat Cells: Immediately add the prepared working solution to your cells. Prepare a vehicle control by adding 10 µL of 100% DMSO to 9.99 mL of medium and treating a parallel set of cells.
References
- 1. This compound | P450 | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of Ellagic Acid Dihydrate in Aqueous Buffers
For researchers, scientists, and drug development professionals, the poor aqueous solubility of ellagic acid dihydrate presents a significant experimental challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and overcome the issue of its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating from the aqueous buffer?
This compound has very low solubility in water, particularly in acidic and neutral conditions. Its planar and symmetrical structure promotes strong intermolecular hydrogen bonding, making it difficult for water molecules to effectively solvate it. This inherent low solubility is the primary reason for its precipitation from aqueous solutions.
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in water and alcohol but shows better solubility in organic solvents like DMSO.
| Solvent | Solubility |
| Water (neutral pH) | ~9.7 µg/mL |
| Ethanol | Soluble to 0.65 mM |
| DMSO | ~0.14 mg/mL[1] to ≥ 2.5 mg/mL[2] |
| 1M NaOH | Soluble |
| N-methyl-2-pyrrolidone (NMP) | High solubility |
Q3: How does the pH of the buffer impact the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a weak acid with a pKa of approximately 6.3, its solubility increases significantly in alkaline (basic) conditions.[3] In a basic solution, the hydroxyl groups of ellagic acid deprotonate, forming a more soluble salt. Conversely, it is almost insoluble in acidic environments.
Troubleshooting Guides to Prevent Precipitation
Here are three common methods to enhance the solubility of this compound and prevent its precipitation in aqueous buffers.
Method 1: Adjusting the pH of the Buffer
Increasing the pH of your aqueous buffer to an alkaline state is a straightforward and effective method to dissolve this compound.
Experimental Protocol:
-
Begin with your desired aqueous buffer (e.g., PBS, TRIS).
-
While continuously stirring the buffer, slowly add a basic solution, such as 1 M NaOH, dropwise.
-
Use a calibrated pH meter to monitor the pH of the buffer.
-
Continue adding the basic solution until you reach your target alkaline pH.
-
Once the desired pH is stable, slowly add the this compound powder to the stirring buffer.
-
Allow the solution to stir until the this compound is fully dissolved. Note that alkaline solutions of ellagic acid can be unstable and should ideally be prepared fresh before use.
pH-Dependent Solubility of Ellagic Acid
| pH Condition | Expected Solubility |
| Acidic (< 7) | Very Low / Insoluble |
| Neutral (~7) | Poor (~9.7 µg/mL) |
| Alkaline (> 8) | Significantly Increased |
Workflow for pH Adjustment Method
Caption: Adjusting pH to increase this compound solubility.
Method 2: Utilizing Co-solvents
Introducing a water-miscible organic solvent can effectively increase the solubility of this compound.
Experimental Protocol:
-
First, dissolve the required amount of this compound in a minimal volume of a suitable co-solvent, such as DMSO or ethanol. Gentle heating or sonication may aid in dissolution.
-
In a separate container, have your aqueous buffer ready.
-
While vigorously stirring the aqueous buffer, add the ellagic acid/co-solvent solution dropwise.
-
It is crucial to maintain the final concentration of the co-solvent at a low level (typically <1% for DMSO in cell-based assays) to avoid any unwanted effects on your experiment.
Recommended Co-solvents and Concentrations
| Co-solvent | Recommended Final Concentration in Buffer |
| DMSO | < 1% (v/v) for most cell cultures |
| Ethanol | < 1-5% (v/v) depending on the experimental system |
Workflow for Co-solvent Method
Caption: Using a co-solvent to prepare an aqueous solution of ellagic acid.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like ellagic acid, forming a host-guest complex that is more soluble in water.
Experimental Protocol:
-
Prepare a solution of the chosen cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Continue to stir the mixture for an extended period (several hours to overnight) at room temperature to facilitate the formation of the inclusion complex.
-
The resulting solution containing the ellagic acid-cyclodextrin complex should exhibit enhanced stability against precipitation.
Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Ellagic Acid:Cyclodextrin) | Reported Solubility Increase |
| β-Cyclodextrin (β-CD) | 1:1 or 1:2 | Moderate |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 or 1:2 | ~3.2 times |
| β-Cyclodextrin Nanosponges | Varies | >10 times |
Logical Diagram of Cyclodextrin Complexation
Caption: Cyclodextrin encapsulation improves the aqueous solubility of ellagic acid.
References
Technical Support Center: Improving the Stability of Ellagic Acid Dihydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ellagic Acid (EA) dihydrate solutions. Our aim is to help you overcome common stability challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my ellagic acid dihydrate solution precipitating or appearing cloudy over time?
A1: this compound has very low aqueous solubility, which is a primary reason for precipitation.[1][2] Its planar and symmetrical structure, along with an extensive hydrogen-bonding network in its crystalline form, contributes to this poor solubility.[2] Furthermore, changes in temperature and pH can significantly impact its solubility and stability, leading to the compound coming out of solution.
Q2: I've noticed a change in the color of my ellagic acid solution. What could be the cause?
A2: Color changes in your ellagic acid solution can indicate chemical degradation. Ellagic acid is susceptible to oxidation, especially at basic pH levels, which can lead to the formation of colored quinone-like structures.[1] It is also prone to hydrolysis of its lactone rings, particularly in aqueous solutions, which can alter its chemical structure and potentially its appearance.[1][3]
Q3: My ellagic acid solution seems to be losing its efficacy in my assays. How can I prevent this?
A3: Loss of efficacy is often a direct result of the degradation of ellagic acid in solution. To maintain its biological activity, it is crucial to control the factors that influence its stability, such as pH, solvent, temperature, and exposure to light. Preparing fresh solutions before each experiment is a common practice to ensure potency. For longer-term storage, specific formulation strategies may be necessary.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Difficulty dissolving the this compound powder.
Possible Causes:
-
Use of an inappropriate solvent.
-
Suboptimal pH of the solution.
Solutions:
-
Solvent Selection: Ellagic acid exhibits better solubility in certain organic solvents and basic aqueous solutions. Consider using pharmaceutically acceptable solvents where EA has shown higher solubility.[4]
-
Table 1: Solubility of Ellagic Acid in Various Vehicles
Vehicle Solubility Reference Water (pH 7.4) 9.3 µg/mL [2] Methanol (B129727) ~671 µg/mL [2] DMSO Soluble [1][2] N-methyl-2-pyrrolidone (NMP) High solubility [5] Polyethylene glycol 400 (PEG 400) Soluble [1][4] | Triethanolamine | Soluble |[4] |
-
-
pH Adjustment: The solubility of ellagic acid increases with pH.[1] However, be aware that stability decreases at higher pH values due to lactone ring opening and oxidation.[1] For many applications, a compromise between solubility and stability is necessary.
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing ellagic acid in a polymer matrix can significantly improve its solubility and stability by preventing crystallization.[2][6] Polymers such as hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS) and polyvinylpyrrolidone (B124986) (PVP) have been shown to be effective.[2][6] HPMCAS, in particular, has been noted for its ability to stabilize EA against both chemical degradation and recrystallization.[2][6]
-
Microencapsulation: Encapsulating ellagic acid can protect it from the surrounding environment and improve its stability in aqueous media.[1]
-
Issue 2: Chemical Degradation in Solution
Symptoms:
-
Loss of biological activity or inconsistent experimental results.
-
Changes in the solution's color or spectroscopic profile.
Possible Causes:
-
Hydrolysis: In aqueous solutions, the ester groups (lactones) of ellagic acid can hydrolyze, leading to the formation of hexahydroxydiphenic acid.[1][3] This is a significant degradation pathway.
-
Oxidation: The phenolic hydroxyl groups of ellagic acid are susceptible to oxidation, especially at basic pH, which can result in the formation of quinones.[1]
-
Photodegradation: Although some studies suggest ellagic acid extracts are stable when protected from light, prolonged exposure could potentially contribute to degradation.[3][7]
Solutions:
-
pH Control: Maintaining an appropriate pH is critical. While basic conditions improve solubility, they accelerate degradation. Acidic to neutral pH is generally preferred for better stability, though solubility will be lower.[1] A study on an ellagic acid-rich pomegranate peel extract showed instability in solutions at pH 5.5, 7, and 8.[7][8]
-
Temperature Control: Store stock solutions at low temperatures (-20°C is commonly recommended) and minimize the time solutions are kept at room temperature.[9][10] For dried extracts, storage at 4°C, 30°C, and even accelerated conditions of 45°C with 75% relative humidity has shown stability over four months.[3][7]
-
Use of Co-solvents and Stabilizers:
-
Polyethylene Glycol (PEG): PEG 400 is a good co-solvent that can improve both solubility and stability.[1]
-
Amorphous Solid Dispersions (ASDs): As mentioned for improving solubility, ASDs with polymers like HPMCAS can also protect ellagic acid from chemical degradation. In one study, pure EA showed a 20% degradation in aqueous buffer (pH 6.8) after 24 hours, while EA in an HPMCAS solid dispersion showed only 5% degradation.[1]
-
-
Prepare Fresh Solutions: Whenever possible, prepare ellagic acid solutions immediately before use to minimize degradation over time.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ellagic Acid Solution using an Amorphous Solid Dispersion (ASD) Method
This protocol is adapted from studies demonstrating the effectiveness of HPMCAS in stabilizing ellagic acid.[2][6]
Materials:
-
This compound
-
Hydroxypropylmethylcellulose acetate succinate (HPMCAS)
-
Suitable organic solvent (e.g., a mixture of methanol and dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both ellagic acid and HPMCAS in the chosen organic solvent. A common drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Further dry the resulting solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting amorphous solid dispersion powder can be stored in a desiccator and dissolved in an appropriate aqueous buffer for your experiments when needed.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for quantifying the amount of ellagic acid remaining in a solution over time.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid (to adjust pH)
-
Methanol (for sample preparation)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and a 5 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 80:20 (v/v).[4][11]
-
Standard Curve Preparation: Prepare a series of standard solutions of ellagic acid of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: At specified time points, withdraw an aliquot of your experimental ellagic acid solution. Dilute it with the solvent used for the standard curve to a concentration that falls within the linear range of the assay.
-
HPLC Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Set the UV detector to a wavelength where ellagic acid has maximum absorbance (e.g., 255 nm).[11]
-
Elute the compounds using the prepared mobile phase at a constant flow rate.
-
-
Quantification: Construct a standard curve by plotting the peak area against the concentration of the ellagic acid standards. Use the regression equation from the standard curve to determine the concentration of ellagic acid in your samples at each time point. The percentage of remaining ellagic acid can then be calculated relative to the initial concentration.
Visualizations
Caption: Degradation pathways of ellagic acid in solution.
Caption: Workflow for assessing ellagic acid stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 10. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Bioavailability of Ellagic Acid Dihydrate In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ellagic acid dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherently poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound is a multifactorial issue stemming from its physicochemical properties. Key contributing factors include:
-
Low Aqueous Solubility: Ellagic acid is practically insoluble in water (approximately 9.7 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Limited Permeability: It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability across the intestinal epithelium.[1][3]
-
First-Pass Metabolism: After absorption, ellagic acid undergoes extensive metabolism in the intestine and liver, reducing the amount of unchanged drug that reaches systemic circulation.[1][4]
-
Rapid Elimination: The absorbed ellagic acid is quickly metabolized and eliminated from the body, resulting in a short plasma half-life.[5][6]
-
Gut Microbiota Metabolism: The unabsorbed portion of ellagic acid is metabolized by gut microbiota into urolithins. While urolithins themselves have biological activity and better bioavailability, this transformation reduces the systemic levels of ellagic acid.[7][8]
Q2: What are the expected plasma concentrations of ellagic acid after oral administration in animal models?
A2: Researchers should anticipate very low plasma concentrations of ellagic acid. For instance, after a 50 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) was observed to be around 93.6 ng/mL, peaking at approximately 0.5 hours post-administration.[9][10][11] These low levels highlight the challenges in achieving therapeutic concentrations of the parent compound.
Q3: How can I improve the solubility of this compound for my in vivo experiments?
A3: Several strategies can be employed to enhance the solubility of ellagic acid:
-
pH Adjustment: The solubility of ellagic acid increases in basic conditions. However, its stability can be compromised at high pH.[1][2]
-
Co-solvents: Pharmaceutically acceptable solvents like polyethylene (B3416737) glycol 400 (PEG 400) and N-methyl-2-pyrrolidone (NMP) can significantly increase its solubility.[1][12]
-
Formulation Technologies: Advanced formulation approaches such as solid dispersions, nanoparticles, and liposomes can improve the dissolution rate and apparent solubility.[1][4][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Undetectable or very low plasma levels of ellagic acid in pharmacokinetic studies.
| Potential Cause | Troubleshooting Suggestion |
| Poor dissolution of the administered compound. | Formulate ellagic acid using a method known to enhance solubility and dissolution, such as preparing a solid dispersion with a hydrophilic polymer or creating nanoparticles. Micronization of the raw material can also improve the dissolution rate.[1][6] |
| Inadequate dose. | While dose escalation may seem like a solution, studies have shown that increasing the dose of free ellagic acid may not lead to a proportional increase in plasma concentration, suggesting a saturation of absorption.[1][6] Consider formulation enhancement before significant dose increases. |
| Rapid metabolism and elimination. | Design the blood sampling schedule with more frequent collection at early time points (e.g., 15, 30, 60 minutes) to capture the absorption phase and peak concentration (Tmax is often around 0.5-1 hour).[10][11] Also, consider analyzing for metabolites like urolithins, which have a longer half-life.[7] |
| Insufficient sensitivity of the analytical method. | Utilize a highly sensitive and specific analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for quantification in plasma.[9][10] Ensure proper sample preparation, including solid-phase extraction (SPE), to remove interfering substances and concentrate the analyte.[9][10] |
Issue 2: High variability in animal-to-animal plasma concentrations.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent formulation. | Ensure the formulation is homogeneous and the dose administered is consistent across all animals. For suspensions, ensure they are well-mixed before each administration. |
| Inter-individual differences in gut microbiota. | The composition of gut microbiota can vary between animals, leading to different rates of ellagic acid metabolism to urolithins.[1][4] While difficult to control, acknowledging this as a potential source of variability is important. Consider analyzing fecal samples to characterize the gut microbiome if this is a critical aspect of your study. |
| Differences in food intake. | The presence of food in the gastrointestinal tract can affect the absorption of ellagic acid. Standardize the fasting period for all animals before dosing. |
Issue 3: Difficulty in selecting an appropriate vehicle for oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Low solubility of ellagic acid in common vehicles. | A common and effective vehicle is a suspension in an aqueous solution containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) and a wetting agent like Tween 80. For solubilized formulations, co-solvents such as PEG 400 can be used, but potential effects of the vehicle on absorption and toxicity should be considered.[6] |
| Instability of ellagic acid in the vehicle. | Ellagic acid is unstable in basic aqueous solutions.[1][2] Prepare formulations fresh and store them protected from light. If a solution is required, assess its stability over the duration of your experiment. |
Quantitative Data Summary
Table 1: Solubility of Ellagic Acid in Various Vehicles
| Vehicle | Solubility (µg/mL) | Reference |
| Water | 9.7 | [1][2] |
| Phosphate Buffer (pH 7.4) | 33.1 ± 15.5 | [9] |
| Polyethylene glycol (PEG) 400 | > 10,000 | [12] |
| N-methyl-2-pyrrolidone (NMP) | > 30,000 | [1] |
Table 2: Pharmacokinetic Parameters of Ellagic Acid in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Raw Ellagic Acid Suspension | 50 | 93.6 | 0.5 | 235.4 | - | [10][11] |
| Micronized Ellagic Acid | Not Specified | - | - | - | 2-fold increase vs. raw | [6] |
| Nanoparticles | Not Specified | - | - | - | 4.67-fold increase vs. raw | [8] |
Experimental Protocols
Protocol 1: Preparation of Ellagic Acid-Loaded Chitosan (B1678972) Nanoparticles
This protocol is based on the ionic gelation method.
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.
-
Preparation of Ellagic Acid Solution: Dissolve ellagic acid in a suitable solvent (e.g., a small amount of DMSO) and then dilute with the chitosan solution to the desired concentration.
-
Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP) solution (1 mg/mL in water), dropwise to the chitosan-ellagic acid solution while stirring continuously. The typical ratio of chitosan to TPP is 5:1 (v/v).
-
Stirring and Maturation: Continue stirring for 30-60 minutes at room temperature to allow for the formation and stabilization of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents. Repeat the centrifugation and washing steps twice.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous buffer for immediate use or lyophilize for long-term storage.
Protocol 2: Quantification of Ellagic Acid in Rat Plasma using UPLC-MS/MS
This protocol provides a general workflow for the analysis of ellagic acid in biological matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Acidify the plasma sample (e.g., with phosphoric acid).
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the ellagic acid with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[9][10]
-
-
UPLC-MS/MS Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for ellagic acid.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The typical transition for ellagic acid is m/z 301 -> 229.[9][10]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of ellagic acid in blank plasma.
-
Use an internal standard to correct for variations in sample preparation and instrument response.
-
Quantify the ellagic acid concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagic Acid and Gut Microbiota: Interactions, and Implications for Health | Semantic Scholar [semanticscholar.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ellagic Acid and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. art.torvergata.it [art.torvergata.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Ellagic Acid Dihydrate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of ellagic acid dihydrate from complex mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of this compound in a question-and-answer format.
Peak Shape Problems
Question: Why is my ellagic acid peak tailing or showing asymmetry?
Answer: Peak tailing is a common issue when analyzing polar compounds like ellagic acid and can be caused by several factors.[1][2] Here is a step-by-step approach to troubleshoot this problem:
-
Assess Mobile Phase pH: The primary cause of peak tailing for acidic compounds can be secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2]
-
Solution: Acidify the mobile phase to suppress the ionization of both the silanol groups and the ellagic acid.[3] Adding acids like phosphoric acid, formic acid, acetic acid, or trifluoroacetic acid to a concentration of 0.05-0.1% is a common practice.[4][5][6] A mobile phase pH of around 2-3 is often effective.[3]
-
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][7]
-
Evaluate Column Health: An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[3] A void at the column inlet can also cause tailing.[1]
-
Consider Co-elution: An interfering compound that elutes very close to ellagic acid can make the peak appear to be tailing.[1]
Question: My ellagic acid peak is broader than expected. What could be the cause?
Answer: Peak broadening can significantly impact resolution and sensitivity. Here are the common causes and solutions:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to band broadening.[3][9]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure all connections are secure and have minimal dead volume.[3]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
Column Degradation: A deteriorating column will result in broader peaks due to a loss of theoretical plates.[3]
-
Solution: Replace the column if flushing does not improve performance.[3]
-
Resolution and Retention Time Issues
Question: How can I improve the resolution between ellagic acid and other components in my complex mixture?
Answer: Achieving good resolution is critical for accurate quantification.
-
Optimize Mobile Phase Composition: The ratio of aqueous to organic solvent is a key factor.
-
Isocratic Elution: For simpler mixtures, an isocratic mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) can be effective.[4] A common starting point is a ratio of 85:15 (water:acetonitrile).[4]
-
Gradient Elution: For complex matrices like plant extracts, a gradient elution is often necessary to separate ellagic acid from other compounds.[4][10][11] A typical gradient might start with a low percentage of organic solvent and gradually increase it over the run.[4]
-
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[4]
-
Select a High-Efficiency Column: Using a column with a smaller particle size (e.g., <3 µm) or a longer length will provide more theoretical plates and better separation.[1]
Question: My retention time for ellagic acid is fluctuating between runs. What is causing this instability?
Answer: Unstable retention times can compromise peak identification and integration.
-
Check for Leaks: Leaks in the pump or fittings will cause pressure fluctuations and, consequently, shifts in retention time. Visually inspect the system for any signs of leakage, such as salt buildup around fittings.[8]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.[12]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Ensure the components are accurately measured and thoroughly mixed.[12] If using an online mixer, ensure it is functioning correctly.[12]
-
Maintain Consistent Column Temperature: Column temperature affects retention time. Using a column oven will ensure a stable temperature throughout the analysis.[6][13]
Sensitivity and Pressure Problems
Question: I am not seeing a peak for ellagic acid, or the peak is very small. How can I increase sensitivity?
Answer: Low sensitivity can be due to several factors.
-
Confirm Detection Wavelength: Ellagic acid has strong absorbance around 254 nm and 366 nm.[6][14] The most commonly used wavelength for detection is 254 nm.[4][5][11][15] Ensure your detector is set to an appropriate wavelength.
-
Check Sample Preparation: Ellagic acid has poor water solubility.[4][16] Ensure your extraction and dilution solvents are appropriate. Methanol or ethanol (B145695)/water mixtures are commonly used.[5][13][15]
-
Assess Injection Volume and Concentration: If the concentration of ellagic acid in your sample is very low, you may need to concentrate the sample or increase the injection volume. Be mindful of potential column overload if you increase the injection volume.[3]
Question: The backpressure in my HPLC system is too high. What should I do?
Answer: High backpressure can damage the pump and column.
-
Identify the Blockage: Systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the high pressure.[8]
-
Check for Column/Frit Blockage: A common cause of high backpressure is a blocked inlet frit on the column, often due to particulate matter from the sample.[1]
-
Mobile Phase Viscosity: A highly viscous mobile phase can cause high backpressure.[17]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating ellagic acid?
A C18 reversed-phase column is the most commonly used and effective stationary phase for ellagic acid separation.[4][5][6][13][18] Standard dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[4][5][6]
Q2: What is a typical mobile phase for ellagic acid analysis?
A typical mobile phase consists of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[4][5][6] Both isocratic and gradient elution methods are used, depending on the complexity of the sample matrix.[4][10] Common acidifiers include phosphoric acid, formic acid, and trichloroacetic acid.[4][5][6]
Q3: What is the optimal detection wavelength for ellagic acid?
The optimal detection wavelength for ellagic acid is typically 254 nm, which corresponds to one of its maximum absorption wavelengths.[4][5][15] Other wavelengths, such as 260 nm, 270 nm, and 280 nm, have also been reported.[6][18][19]
Q4: How should I prepare plant extracts for ellagic acid analysis?
A common method is ultrasound-assisted extraction (UAE) using an ethanol/water mixture (e.g., 44-70% ethanol).[4][15] Methanol is also an effective extraction solvent.[5][13] After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent column blockage.[13][14] Solid Phase Extraction (SPE) can be used for sample cleanup to remove interfering matrix components.[4]
Q5: Is ellagic acid stable during sample preparation and analysis?
Ellagic acid is a stable compound under normal conditions.[18] A study showed that a sample solution was stable for at least 24 hours at room temperature.[6] However, it is always good practice to analyze samples as soon as possible after preparation or store them at 4°C.[10]
Data Summary Tables
Table 1: Example HPLC Methods for Ellagic Acid Separation
| Column Type & Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Elution Type | Reference |
| Supelco Analytical C18 (250 x 4.6 mm, 5 µm) | Water/Acetonitrile (85:15) with 0.05% Trichloroacetic Acid | 1.0 | 254 | Isocratic | [4] |
| C18 Reverse-Phase (250 x 4.6 mm, 5 µm) | Water/Methanol/Acetonitrile (50:30:20) with 0.1% Phosphoric Acid | 0.8 | 254 | Isocratic | [5] |
| Diamonsil C18 (250 x 4.6 mm, 5 µm) | Methanol and 0.1% Phosphoric Acid in Water | 1.0 | 260 | Gradient | [6] |
| Zorbax Eclipse XDB–C18 (150 x 4.6 mm, 5 µm) | Methanol and 0.1% Phosphoric Acid (70:30) | 1.0 | 223 | Isocratic | [14] |
| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and 0.01% Orthophosphoric Acid in Water (80:20) | 1.0 | 270 | Isocratic | [18] |
| Shim-pack HPLC C18 (250 x 4.6 mm, 5µm) | 0.02 M KH2PO4 (pH 3.5) and Acetonitrile (60:40) | 1.2 | 255 | Isocratic | [13] |
Table 2: Summary of Sample Preparation Methods
| Sample Matrix | Extraction Solvent | Extraction Method | Cleanup Method | Reference |
| Eugenia uniflora Leaves | 44% (w/w) Ethanol | Ultrasound-Assisted Extraction (22 min, 59°C) | Solid Phase Extraction (SPE) | [4][20] |
| Topical Cream | Absolute Methanol | Dilution | Not specified | [5] |
| Elaeagnus angustifolia Leaves | Ethyl Acetate | Reflux Extraction | Soaked in petroleum ether overnight | [6] |
| Pomegranate Rind Powder | Methanol | Reflux Extraction | Pre-extraction with hexane (B92381) and chloroform | [14] |
| Terminalia chebula Tablets | Methanol | Sonication (15 min) | Dilution with mobile phase | [18] |
| Ayurvedic Dental Powder | Methanol | Not specified | Filtration | [13] |
Experimental Protocols
Protocol 1: Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and sonicate for 5-10 minutes to ensure complete dissolution.[18]
-
Make up the volume to 10 mL with methanol. This stock solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the primary stock solution with the mobile phase.[18] These solutions are used to create a calibration curve.
Protocol 2: Sample Extraction from Plant Material
This protocol is a general guideline based on ultrasound-assisted extraction.
-
Sample Weighing: Accurately weigh about 1.0 g of dried, powdered plant material into a suitable flask.
-
Solvent Addition: Add 20 mL of 50% ethanol (v/v) as the extraction solvent.[4]
-
Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[4]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a volumetric flask and adjust the volume. Before injection into the HPLC, filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[13]
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of ellagic acid.
Troubleshooting Logic: Poor Peak Resolution
Caption: Troubleshooting workflow for improving poor peak resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. akjournals.com [akjournals.com]
- 7. mastelf.com [mastelf.com]
- 8. lcms.cz [lcms.cz]
- 9. chromtech.com [chromtech.com]
- 10. phcogres.com [phcogres.com]
- 11. Determination of Free Ellagic Acid Content in Guava Leaves by HPLC [spkx.net.cn]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scispace.com [scispace.com]
- 14. ijariie.com [ijariie.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uhplcs.com [uhplcs.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. ijpsr.com [ijpsr.com]
- 20. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low solubility of Ellagic acid dihydrate in biological assays
Welcome to the Technical Support Center for Ellagic Acid Dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low solubility of this compound in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound has very low solubility in water (approximately 9.7 µg/mL).[1][2] Organic solvents are necessary to achieve concentrations suitable for most biological assays. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and alkaline solutions such as 1M Sodium Hydroxide (NaOH).[3][4][5] Ethanol can also be used, but the solubility is lower than in DMSO.[6] For complete solubilization in ethanol, slight heating may be required.[3]
Q2: My this compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[7] Here are several strategies to prevent precipitation:
-
Decrease the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try lowering the final concentration.
-
Perform a Serial Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform a serial dilution of the stock in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently vortexing the media.[7]
-
Use Pre-warmed Media: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.[7]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[8][9]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] Some robust cell lines may tolerate up to 1%.[9] However, primary cells are often more sensitive. It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (media with the same final DMSO concentration as your treatment group) in your experiments.
Q4: I've seen protocols that use NaOH to dissolve ellagic acid. Is this suitable for cell-based assays?
A4: Dissolving ellagic acid in 1M NaOH is an effective method to achieve a high concentration stock solution.[3][5] However, the high pH of the stock solution is not compatible with cell culture. It is essential to neutralize the pH of the final working solution with an acid (e.g., HCl) before adding it to your cells. Be aware that opening the lactone rings of ellagic acid can occur at high pH, which may alter its biological activity.[4]
Q5: Can sonication or heating be used to improve the solubility of this compound?
A5: Yes, sonication is often recommended to aid in the dissolution of this compound in DMSO.[10] Gentle heating can also be used, particularly when dissolving it in ethanol.[3] However, be cautious with heating as it can potentially degrade the compound. Alkaline solutions of ellagic acid are unstable and should be prepared just prior to use.[3]
Quantitative Solubility Data
The solubility of ellagic acid can vary between suppliers and based on the specific form (anhydrous vs. dihydrate). The following table summarizes reported solubility data in common solvents.
| Solvent | Reported Solubility (this compound) | Reported Solubility (Ellagic Acid) | Notes |
| Water | - | ~9.7 µg/mL | Very poorly soluble.[1] |
| DMSO | 6 mg/mL (~17.74 mM) | ≥ 2.5 mg/mL (~8.27 mM) | Sonication is recommended for dissolution.[10] |
| Ethanol | 10 mg/mL | 0.65 mM | Slight heating may be required for complete solubilization.[3][11] |
| 1M NaOH | 10 mg/mL | 10 mg/mL | Forms a dark green solution. Note that high pH can open the lactone rings.[3][5] |
| Methanol | - | - | Sparingly soluble.[6] |
| N-methyl-2-pyrrolidone (NMP) | - | - | Reported to have the maximum solubility among tested organic solvents.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Ethanol stock solutions are reported to be stable for up to 1 week at -20°C.[3]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the DMSO stock in pre-warmed media. For example, add 2 µL of a 10 mM stock to 998 µL of media to get a 20 µM solution.
-
Gently vortex the intermediate dilution.
-
Use this intermediate dilution to prepare your final working concentrations.
-
-
Direct Dilution (Use with caution):
-
While gently vortexing the pre-warmed media, add the required volume of the DMSO stock solution dropwise to the media.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of media.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Ellagic acid's inhibitory effects on key signaling pathways.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid CAS#: 476-66-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Physical formulation approaches for improving aqueous solubility and bioavailability of ellagic acid: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical formulation approaches for improving aqueous solubility and bioavailability of ellagic acid: A review [ouci.dntb.gov.ua]
- 10. This compound | P450 | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Ellagic Acid Dihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ellagic Acid Dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound inherently low?
Ellagic acid (EA) dihydrate exhibits poor cellular uptake primarily due to its low water solubility (approximately 9.7 µg/mL) and limited membrane permeability.[1][2][3] This hydrophobic and lipophilic nature hinders its absorption and bioavailability.[4][5] EA is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[2]
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
Several strategies can be employed to overcome the biopharmaceutical challenges of EA. The most common and effective approaches include:
-
Nanoparticle Encapsulation: Encapsulating EA into nanoparticles made from polymers like chitosan (B1678972), poly(lactic-co-glycolic acid) (PLGA), or lipids can significantly improve its solubility, stability, and cellular uptake.[4][6]
-
Liposomal Formulation: Incorporating EA into liposomes, which are vesicles composed of lipid bilayers, can enhance its delivery across cell membranes.[7][8]
-
Complexation: Forming complexes with molecules like cyclodextrins or urea (B33335) can increase the aqueous solubility of EA.
-
Solid Dispersions: Creating solid dispersions of EA in a polymer matrix can improve its dissolution rate and bioavailability.[5]
Q3: How do nanoparticle-based delivery systems improve the cellular uptake of Ellagic Acid?
Nanoparticle-based systems enhance EA uptake through several mechanisms:
-
Increased Surface Area: Nanoparticles have a large surface-area-to-volume ratio, which can improve the dissolution rate of poorly soluble drugs like EA.
-
Protection from Degradation: The nanoparticle matrix protects EA from enzymatic degradation in the biological environment.[4]
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Endocytosis-Mediated Uptake: Cells can internalize nanoparticles through various endocytic pathways, providing a direct route for EA to enter the cell.
Q4: What are the key parameters to consider when developing a nanoparticle formulation for Ellagic Acid?
When formulating EA nanoparticles, it is crucial to optimize the following parameters:
-
Particle Size: Smaller nanoparticles (typically under 200 nm) often exhibit better cellular uptake.[9]
-
Surface Charge (Zeta Potential): The surface charge of nanoparticles influences their stability in suspension and their interaction with the negatively charged cell membrane.
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
-
Drug Loading Capacity (%LC): This indicates the amount of drug loaded per unit weight of the nanoparticle.
Troubleshooting Guides
Nanoparticle Formulation
Issue: Low Encapsulation Efficiency (%EE) of Ellagic Acid in Chitosan Nanoparticles.
-
Possible Cause 1: Inappropriate Chitosan to TPP Ratio. The ratio of chitosan to the cross-linking agent, sodium tripolyphosphate (TPP), is critical for efficient nanoparticle formation and drug encapsulation.
-
Solution: Optimize the chitosan:TPP mass ratio. Studies have shown that a 4:1 or 6:1 ratio can yield high encapsulation efficiencies.
-
-
Possible Cause 2: pH of the Chitosan Solution. The pH affects the charge of both chitosan and ellagic acid, influencing their interaction.
-
Solution: Adjust the pH of the chitosan solution. A pH around 5.0 is often optimal for the ionic gelation process.[10]
-
-
Possible Cause 3: Poor Solubility of Ellagic Acid. The inherent low solubility of EA can limit its availability for encapsulation.
-
Solution: Dissolve ellagic acid in a small amount of a suitable organic solvent (e.g., DMSO or methanol) before adding it to the chitosan solution.
-
Issue: Aggregation of PLGA Nanoparticles during Formulation.
-
Possible Cause 1: Insufficient Stabilizer Concentration. The stabilizer (e.g., polyvinyl alcohol - PVA) is crucial for preventing nanoparticle aggregation.
-
Solution: Increase the concentration of the stabilizer in the aqueous phase. However, be aware that excessive stabilizer can be difficult to remove later.
-
-
Possible Cause 2: Inefficient Solvent Removal. Rapid or incomplete removal of the organic solvent can lead to particle instability and aggregation.
-
Solution: Ensure slow and complete evaporation of the organic solvent, for instance, by stirring the emulsion overnight at room temperature under a fume hood.
-
-
Possible Cause 3: Inappropriate Organic Solvent. The choice of organic solvent can affect the emulsification process and nanoparticle stability.
-
Solution: Dichloromethane (DCM) or a mixture of acetone (B3395972) and methanol (B129727) are commonly used and effective solvents for dissolving PLGA and ellagic acid.
-
Liposomal Formulation
Issue: Low Entrapment of Ellagic Acid in Liposomes.
-
Possible Cause 1: Incompatible Lipid Composition. The choice of phospholipids (B1166683) and cholesterol can impact the stability of the lipid bilayer and its ability to incorporate a hydrophobic drug like ellagic acid.
-
Solution: Optimize the lipid composition. The inclusion of cholesterol can help to stabilize the bilayer.
-
-
Possible Cause 2: Incorrect Hydration Temperature. The hydration of the lipid film should be performed above the phase transition temperature (Tc) of the lipids to ensure proper liposome (B1194612) formation.
-
Solution: Ensure the hydration buffer is pre-heated to a temperature above the Tc of the lipids used in the formulation.
-
-
Possible Cause 3: Inefficient Hydration Process. Insufficient agitation during hydration can lead to incomplete formation of liposomes and low drug entrapment.
-
Solution: Use vigorous shaking or vortexing during the hydration step to ensure the lipid film is fully dispersed.
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | Chitosan | ~176 | ~94 | ~33 | [11] |
| PLGA | 150 - 300 | - | - | [11] | |
| PLGA-CS-PEG | 150 - 300 | - | - | [11] | |
| Nanostructured Lipid Carriers (NLC-EA1) | ~150 | ~91.5 | - | [12] | |
| Nanostructured Lipid Carriers (NLC-EA2) | ~150 | ~96.6 | - | [12] | |
| Complexation | Cyclodextrin (B1172386) Nanosponges | 120 - 630 | ~73 | - | [13] |
| Solid Dispersion | Pectin (1:4.5 EA:pectin) | ~10,000 | - | ~21 | [2] |
Experimental Protocols
Preparation of Ellagic Acid-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
Materials:
-
Chitosan (low molecular weight)
-
Acetic Acid (1% v/v)
-
Sodium Tripolyphosphate (TPP)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
Protocol:
-
Prepare Chitosan Solution: Dissolve chitosan in 1% acetic acid to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.
-
Prepare Ellagic Acid Solution: Dissolve a known amount of this compound in a minimal amount of DMSO.
-
Encapsulation:
-
Add the ellagic acid solution dropwise to the chitosan solution while stirring.
-
Subsequently, add the TPP solution dropwise to the chitosan-ellagic acid mixture under constant magnetic stirring at room temperature. A 5:1 volume ratio of chitosan solution to TPP solution is a good starting point.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated ellagic acid and other reagents.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Preparation of Ellagic Acid-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Acetone
-
Polyvinyl Alcohol (PVA)
-
This compound
-
Deionized water
Protocol:
-
Prepare Organic Phase: Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., 4 mL of DCM).
-
Prepare Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as 1% w/v PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight in a fume hood to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose (B13894) or trehalose).
In Vitro Cellular Uptake Assay (Fluorescence-Based)
Materials:
-
Fluorescently labeled Ellagic Acid-loaded nanoparticles (e.g., using Coumarin-6)
-
Cell line of interest (e.g., Caco-2, HeLa)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
4% Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Seed the cells in a suitable format (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Remove the culture medium and incubate the cells with a known concentration of fluorescently labeled nanoparticles suspended in serum-free medium for a specific time (e.g., 2, 4, 6 hours).
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.
-
Analysis by Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope.
-
-
Analysis by Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Cellular Uptake Analysis
Caption: Workflow for the formulation, characterization, and cellular uptake analysis of Ellagic Acid nanoparticles.
PI3K/Akt Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by Ellagic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jnanoparticle.com [jnanoparticle.com]
- 7. mdpi.com [mdpi.com]
- 8. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitosan Nanocarrier Entrapping Hydrophilic Drugs as Advanced Polymeric System for Dual Pharmaceutical and Cosmeceutical Application: A Comprehensive Analysis Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. art.torvergata.it [art.torvergata.it]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Ellagic Acid Dihydrate in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the intrinsic fluorescence (autofluorescence) of Ellagic Acid Dihydrate in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds, such as ellagic acid, when they are excited by light. This inherent fluorescence can interfere with the detection of specific fluorescent labels (fluorophores) used in imaging experiments. The broad emission spectrum of ellagic acid can overlap with the signals from your markers of interest, leading to a poor signal-to-noise ratio, false positives, and difficulty in quantifying the true signal.
Q2: What are the spectral properties of this compound's autofluorescence?
A2: Ellagic acid, a polyphenolic compound, exhibits broad-spectrum autofluorescence. While exact peaks can vary with the local microenvironment (e.g., pH, binding to proteins), studies have reported fluorescence emission peaks around 424 nm and 471 nm.[1] Another study reported an emission wavelength of 447 nm with an excitation at 387 nm when complexed with boric acid.[2] Understanding these spectral characteristics is the first step in designing an effective mitigation strategy.
Q3: What are the main strategies to overcome the autofluorescence of this compound?
A3: There are three primary strategies to combat the autofluorescence of ellagic acid:
-
Spectral Imaging and Linear Unmixing: This computational technique separates the known emission spectrum of ellagic acid from the spectra of the specific fluorescent labels being used.
-
Chemical Quenching: This method involves using chemical reagents to reduce or eliminate the intrinsic fluorescence of ellagic acid.
-
Alternative Imaging Modalities: Employing imaging techniques that are less susceptible to autofluorescence, such as multiphoton microscopy or utilizing fluorophores in the near-infrared (NIR) spectrum, can be effective.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your imaging experiments with this compound.
Problem 1: High background fluorescence obscuring the signal of my fluorescent probe.
-
Possible Cause: The emission spectrum of your fluorescent probe significantly overlaps with the autofluorescence spectrum of this compound.
-
Solution:
-
Option A: Spectral Imaging and Linear Unmixing. This is a powerful, non-invasive method to computationally remove the contribution of ellagic acid's autofluorescence.[4][5]
-
Option B: Switch to a Red-Shifted Fluorophore. Autofluorescence from biological molecules is often strongest in the blue and green regions of the spectrum. Switching to a fluorophore that excites and emits in the red or far-red region (e.g., Alexa Fluor 647, Cy5) can often provide better spectral separation.
-
Problem 2: My signal-to-noise ratio is too low for accurate quantification.
-
Possible Cause: Even with some spectral separation, the intensity of the ellagic acid autofluorescence is overwhelming your specific signal.
-
Solution:
-
Option A: Chemical Quenching. Pre-treating your sample with a quenching agent can reduce the autofluorescence of ellagic acid.
-
Option B: Optimize Imaging Parameters. Adjusting microscope settings such as laser power, gain, and exposure time can help to maximize the signal from your specific probe while minimizing the contribution from autofluorescence. Be cautious not to saturate your detector.
-
Problem 3: I am observing false positives in my co-localization studies.
-
Possible Cause: The broad emission of ellagic acid is "bleeding through" into the detection channel of your second fluorophore.
-
Solution:
-
Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that is detected in another channel.
-
Linear Unmixing: This technique is particularly effective for co-localization studies as it can accurately separate the signals from multiple overlapping fluorophores and the autofluorescence of ellagic acid.
-
Data Presentation
The following tables summarize key spectral information for this compound and provide a comparison of common autofluorescence reduction techniques.
Table 1: Reported Fluorescence Properties of Ellagic Acid
| Parameter | Wavelength (nm) | Context | Reference |
| Emission Peak | ~424 | In complex with urea | [1] |
| Emission Peak | ~471 | In complex with urea | [1] |
| Excitation | 387 | In complex with boric acid | [2] |
| Emission | 447 | In complex with boric acid | [2] |
Table 2: Comparison of Autofluorescence Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Spectral Unmixing | Computational separation of emission spectra. | Non-invasive, preserves sample integrity, can separate multiple overlapping signals. | Requires a spectral detector on the microscope and appropriate software; the reference spectrum of ellagic acid must be accurately determined. |
| Chemical Quenching | Chemical modification to reduce fluorescence. | Can significantly reduce background, easy to implement in staining protocols. | May affect the fluorescence of the target probe, can alter tissue morphology, and may not quench all sources of autofluorescence. |
| Red-Shifted Dyes | Utilize fluorophores with emission in the red/far-red spectrum. | Simple to implement, avoids the strongest region of autofluorescence. | May not be suitable for all targets, and some autofluorescence can still be present in the red spectrum. |
| Multiphoton Microscopy | Uses non-linear excitation to reduce out-of-focus fluorescence. | Deeper tissue penetration, reduced phototoxicity, and often lower background autofluorescence. | Requires specialized and more expensive equipment. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This protocol outlines the general steps for separating the autofluorescence of this compound from your specific fluorescent signal.
-
Acquire a Reference Spectrum for this compound:
-
Prepare a sample containing only cells or tissue treated with this compound (no fluorescent labels).
-
Using your spectral confocal microscope, excite the sample across a range of wavelengths (e.g., 405 nm, 488 nm) and collect the full emission spectrum. This will serve as the "fingerprint" for ellagic acid's autofluorescence.
-
-
Acquire Reference Spectra for Your Fluorophores:
-
Prepare samples with each of your fluorescent labels individually (without ellagic acid).
-
Acquire the emission spectrum for each fluorophore using the same settings as in step 1.
-
-
Image Your Experimental Sample:
-
Image your fully stained sample containing this compound and your fluorescent labels, ensuring you collect the entire emission spectrum.
-
-
Perform Linear Unmixing:
-
In your microscope's software, use the linear unmixing function.
-
Provide the software with the reference spectra you collected for ellagic acid and your fluorophores.
-
The software will then computationally separate the mixed signals from your experimental image into individual channels, one for each fluorophore and one for the autofluorescence of ellagic acid.
-
Protocol 2: Chemical Quenching with Copper Sulfate
This protocol is adapted from methods used for quenching autofluorescence from phenolic compounds in plant tissues and may be effective for this compound.
-
Sample Preparation:
-
Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
-
Quenching Solution Preparation:
-
Prepare a 10 mM solution of Copper (II) Sulfate (CuSO₄) in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.0).
-
-
Incubation:
-
Incubate your sample in the CuSO₄ solution for 10-60 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Wash the sample extensively with PBS or TBS (3 x 5 minutes) to remove all residual copper sulfate.
-
-
Staining:
-
Proceed with your standard immunofluorescence or fluorescent staining protocol.
-
Mandatory Visualizations
Caption: Decision workflow for mitigating ellagic acid autofluorescence.
Caption: Troubleshooting flowchart for high background fluorescence issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectrofluorimetric determination of ellagic acid in brandy. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 5. Spectral Unmixing Methods and Tools for the Detection and Quantitation of Collagen and Other Macromolecules in Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Ellagic Acid Dihydrate
Welcome to the technical support center for the use of commercial Ellagic Acid Dihydrate in research and development. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: Ellagic acid is a naturally occurring polyphenolic compound found in many fruits and nuts, such as raspberries, pomegranates, and walnuts.[1][2] It is known for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][3] In research, it is widely investigated for its potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][3] The "dihydrate" form indicates that each molecule of ellagic acid is associated with two water molecules.
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common issue with naturally derived compounds like ellagic acid.[4][5][6] The primary reasons for this inconsistency can be attributed to:
-
Purity Levels: The percentage of pure this compound can vary between batches. A typical purity for research-grade material is ≥96-98% as determined by HPLC.[7][8]
-
Presence of Impurities: Batches may contain different types and levels of impurities, which can have their own biological effects. These can include:
-
Residual Solvents: Solvents used in the extraction and purification process may remain in the final product.
-
Heavy Metals: Trace amounts of heavy metals can be present from the raw plant material or processing equipment and can interfere with biological assays, particularly those measuring oxidative stress.[4][5]
-
Related Polyphenolic Compounds: The raw plant material contains other polyphenols that may not be fully removed during purification.
-
-
Physical Properties: Variations in crystallinity, particle size, and hydration state can affect the solubility and bioavailability of the compound in your experiments.
-
Storage and Handling: Ellagic acid can degrade when exposed to light, oxygen, or heat. Inconsistent storage conditions between batches can lead to variability.
Q3: How can we assess the quality of a new batch of this compound?
A3: It is crucial to have a robust quality control process for each new batch. This should include:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier.[7][9] Key parameters to check are purity (by HPLC), moisture content, residual solvents, and heavy metal content.
-
In-house Verification: If possible, perform your own analytical tests to verify the supplier's CoA. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining purity.[10]
-
Solubility Test: Perform a simple solubility test to ensure the new batch dissolves as expected in your chosen solvent. Poor solubility can be an indicator of different physical properties.
-
Pilot Experiment: Before using a new batch in a large-scale or critical experiment, it is advisable to run a small pilot experiment to compare its activity with a previous, well-characterized batch.
Q4: Can impurities in this compound affect specific signaling pathways?
A4: Yes, impurities can have a significant impact on cellular signaling pathways. For example, if you are studying the anti-inflammatory effects of ellagic acid via the NF-κB pathway, the presence of other pro- or anti-inflammatory compounds as impurities could lead to misleading results.[11][12][13][14][15] Similarly, metallic impurities can interfere with assays that measure oxidative stress, a key mechanism of action for ellagic acid.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays
| Possible Cause | Troubleshooting Step |
| Variable Purity | 1. Review the Certificate of Analysis (CoA) for both batches and compare the purity values determined by HPLC. 2. If purity differs significantly, adjust the concentration of your stock solution to normalize the amount of active compound. 3. Consider performing your own HPLC analysis to confirm the purity. |
| Different Impurity Profile | 1. Compare the impurity profiles on the CoAs, if available. 2. If you suspect a biologically active impurity, consider using a more highly purified batch of ellagic acid (>99%) for your experiments. |
| Poor Solubility | 1. Visually inspect your stock solution for any precipitate. 2. Perform a solubility test with the new batch in your chosen solvent. Sonication may be required for complete dissolution in some solvents like DMSO.[16] 3. Prepare fresh stock solutions for each experiment. |
| Degradation of Compound | 1. Ensure proper storage of the compound (protected from light and moisture). 2. Prepare fresh stock solutions and use them within a reasonable timeframe. Alkaline solutions of ellagic acid are particularly unstable and should be prepared immediately before use.[7] |
Issue 2: Unexpected results in antioxidant assays
| Possible Cause | Troubleshooting Step |
| Presence of Metallic Impurities | 1. Check the CoA for heavy metal content. 2. If high levels of redox-active metals (e.g., iron, copper) are present, they can interfere with antioxidant assays.[4][5] 3. Consider using a metal chelator in your assay buffer as a control to assess the contribution of metal ions. |
| Interference from Other Antioxidant Impurities | 1. If the batch has lower purity, other polyphenolic compounds with antioxidant activity may be present, leading to an overestimation of the effect. 2. Use a higher purity grade of ellagic acid to minimize this interference. |
| Assay Conditions | 1. Ensure that the pH of your assay is compatible with ellagic acid. Some antioxidant assays are pH-sensitive.[4] 2. Verify that your positive and negative controls are performing as expected. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of this compound. The specific parameters may need to be optimized for your HPLC system.
Materials:
-
This compound standard (high purity)
-
This compound batch to be tested
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.1% formic acid in water. A common gradient is to start with a lower concentration of methanol and increase it over the course of the run.
-
Standard Solution Preparation: Accurately weigh and dissolve the ellagic acid standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test batch of ellagic acid in methanol to the same concentration as the standard stock solution.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength to the absorbance maximum of ellagic acid (approximately 254 nm).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Determine the retention time of the ellagic acid peak from the standard.
-
Identify the corresponding peak in the sample chromatogram.
-
Calculate the area of the ellagic acid peak and any impurity peaks in the sample chromatogram.
-
Calculate the purity of the sample as: (Area of Ellagic Acid Peak / Total Area of All Peaks) x 100%.
-
Protocol 2: In Vitro NF-κB Activity Assay
This protocol describes a general workflow for assessing the effect of ellagic acid on NF-κB activation in a cell-based assay.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Inducing agent for NF-κB activation (e.g., TNF-α, LPS)
-
Nuclear extraction kit
-
EMSA (Electrophoretic Mobility Shift Assay) kit or a reporter gene assay system for NF-κB
-
Protein quantification assay (e.g., Bradford, BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of ellagic acid for a specified time (e.g., 1-2 hours). Include a vehicle control (solvent only).
-
Stimulate the cells with the NF-κB inducing agent for the recommended time (e.g., 30-60 minutes). Include an unstimulated control.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
NF-κB DNA Binding Activity (EMSA):
-
Incubate the nuclear extracts with a labeled DNA probe containing the NF-κB consensus sequence.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or other appropriate imaging methods.
-
-
Data Analysis:
-
Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complex.
-
Compare the band intensities between the different treatment groups to determine the effect of ellagic acid on NF-κB activation.
-
Visualizations
Caption: A generalized workflow for handling and testing new batches of this compound.
Caption: A simplified diagram of the NF-κB signaling pathway and the inhibitory action of ellagic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally present metal ions in plants could interfere with common antioxidant assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Heavy Metal Stress on Antioxidant Status and DNA Damage in Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ellagic acid induces apoptosis through inhibition of nuclear factor kappa B in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ellagic acid alleviates sepsis-induced intestinal injury by modulating gut microbiota and NF-κB-mediated MLCK/MLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | P450 | TargetMol [targetmol.com]
Technical Support Center: Enhancing Ellagic Acid Dihydrate Dissolution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Ellagic Acid (EA) Dihydrate, a compound known for its poor aqueous solubility.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Ellagic Acid Dihydrate?
A1: The primary challenge is its low aqueous solubility and permeability, which classifies it as a Biopharmaceutics Classification System (BCS) Class IV compound.[2][4] This poor solubility leads to low oral bioavailability, limiting its therapeutic potential.[1][2][3][5] Additionally, its high crystallinity and melting point contribute to dissolution difficulties.[6]
Q2: What are the most effective strategies to improve the dissolution rate of this compound?
A2: Several effective strategies have been successfully employed, including:
-
Solid Dispersions: Dispersing EA in a polymeric carrier can significantly enhance its dissolution.[6][7][8] This can be achieved by converting the crystalline drug into a more soluble amorphous form.[6]
-
Nanoparticle Formulations: Reducing the particle size of EA to the nanometer range increases the surface area available for dissolution, thereby improving the dissolution rate and bioavailability.[9][10][11]
-
Co-crystals: Forming co-crystals of EA with a suitable co-former can alter the crystal lattice energy, leading to enhanced solubility and dissolution.[12][13]
Q3: Which polymers are recommended for creating solid dispersions of this compound?
A3: Several polymers have shown promise. Eudragit® EPO, Soluplus®, and Kollidon® VA 64 have been used in hot-melt extrusion processes.[5] Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) have also been investigated, with PVP showing a significant increase in dissolution, though with some stability concerns at low pH.[6][7] HPMCAS offers the advantage of pH-triggered drug release.[6][7]
Q4: What should I consider when developing a nanoparticle formulation of this compound?
A4: Key considerations include the choice of stabilizer and the preparation method. Stabilizers like polyvinyl alcohol (PVA) and didodecyldimethyl ammonium (B1175870) bromide (DMAB) have been used to prevent particle aggregation.[9][14] The method of preparation, such as emulsion-diffusion-evaporation, will influence particle size and encapsulation efficiency.[9]
Q5: Can co-crystals be formed with this compound, and what co-formers are effective?
A5: Yes, co-crystals of Ellagic Acid have been successfully prepared. Urea has been shown to be an effective co-former, leading to a significant enhancement in solubility.[12][13][15] The formation of co-crystals can be achieved through methods like solvent evaporation or mechanochemical grinding.[12][13]
Troubleshooting Guides
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Low Dissolution Enhancement | - Incomplete conversion to amorphous form.- Inappropriate polymer selection.- Incorrect drug-to-polymer ratio. | - Verify the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).- Screen different polymers (e.g., Eudragit® EPO, PVP, HPMCAS) to find one with good miscibility and interaction with EA.- Optimize the drug-to-polymer ratio; higher polymer content often leads to better dissolution but may decrease drug loading. |
| Recrystallization During Storage or Dissolution | - Thermodynamic instability of the amorphous form.- High mobility of the drug within the polymer matrix.- Exposure to high humidity or temperature. | - Select a polymer that has strong interactions (e.g., hydrogen bonding) with EA to inhibit recrystallization. HPMCAS has shown good stabilizing effects.[6][7]- Store the solid dispersion in a desiccated, temperature-controlled environment.- Consider the use of a secondary stabilizer. |
| Poor Powder Flow or Compressibility | - Particle size and morphology of the solid dispersion. | - Employ techniques like spray drying to produce more spherical particles.- Incorporate appropriate excipients such as glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) during tablet formulation. |
Nanoparticle Formulations
| Issue | Possible Cause | Troubleshooting Steps |
| Particle Aggregation | - Insufficient stabilizer concentration.- Inappropriate stabilizer selection. | - Increase the concentration of the stabilizer (e.g., PVA, DMAB).- Screen different stabilizers to find one that provides a sufficient steric or ionic barrier.[14]- Measure the zeta potential to assess surface charge and stability; a higher absolute value generally indicates better stability. |
| Low Encapsulation Efficiency | - Drug leakage into the external phase during preparation.- Poor affinity of the drug for the nanoparticle matrix. | - Optimize the formulation parameters, such as the solvent/antisolvent ratio and the type of organic solvent used.- For emulsion-based methods, adjust the homogenization speed and time. |
| Inconsistent Particle Size | - Non-uniform energy input during particle size reduction.- Issues with the formulation or process parameters. | - For top-down methods like high-pressure homogenization, ensure consistent pressure and number of cycles.- For bottom-up methods like precipitation, control the rate of addition of the drug solution to the antisolvent and the stirring speed.[1] |
Co-crystals
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to Form Co-crystals | - Lack of suitable intermolecular interactions between EA and the co-former.- Inappropriate solvent selection for solution-based methods. | - Screen a variety of co-formers with functional groups that can form hydrogen bonds with the hydroxyl and lactone groups of EA (e.g., amides like urea).[12][13]- For liquid-assisted grinding, experiment with small amounts of different solvents to facilitate co-crystal formation.- For solution crystallization, try different solvents with varying polarities. |
| Formation of a Physical Mixture Instead of Co-crystals | - Insufficient energy input during mechanochemical methods.- Unfavorable thermodynamics for co-crystal formation. | - Increase the grinding time or frequency in ball milling.- Confirm the formation of a new crystalline phase using PXRD; the pattern of a co-crystal will be different from that of the individual components.[12] |
| Low Yield of Co-crystals | - Sub-optimal stoichiometric ratio.- Poor control over crystallization conditions. | - Experiment with different stoichiometric ratios of EA to co-former.- For cooling crystallization, optimize the cooling rate to promote nucleation and growth of the co-crystal phase. |
Quantitative Data on Dissolution Rate Improvement
| Formulation Technique | Carrier/Co-former/Stabilizer | Drug-to-Carrier Ratio (w/w) | Dissolution Medium | Improvement in Dissolution/Solubility | Reference |
| Solid Dispersion (Hot-Melt Extrusion) | Eudragit® EPO | 5:95 | 0.1N HCl | 96.25% release in 15 min vs. 1.56% for pure EA. Apparent solubility increased 20-fold. | [5] |
| Solid Dispersion (Solvent Evaporation) | PVP | Up to 25% EA | pH 6.8 buffer | 92% release. Maximum concentration >45 times that of pure EA. | [6][7] |
| Solid Dispersion (Solvent Evaporation) | HPMCAS | Up to 25% EA | pH 6.8 buffer | 35% release. Maximum concentration >8 times that of pure EA. | [6][7] |
| Co-crystal (Solvent Evaporation) | Urea | 1:1 (molar ratio) | Distilled Water | Solubility increased approximately 2-fold (from 3.99 µg/mL to 7.13 µg/mL). | [12][15] |
| Nanoparticles (Emulsion-Diffusion-Evaporation) | PLGA with PVA stabilizer | 5% initial loading | Phosphate Buffer (pH 7.4) | Sustained release, with approximately 60% encapsulation efficiency. | [9] |
| Nanoparticles (Ionic Gelation) | Chitosan (B1678972) | N/A | PBS | Sustained release with 94% encapsulation efficiency. | [10][11] |
| Microparticles (Antisolvent Precipitation) | N/A | N/A | N/A | Solubility increased approximately 6.5-fold. Dissolution rate increased approximately 2-fold. | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol (B145695).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:3 w/w).
-
Dissolve both components completely in a suitable volume of ethanol in a round-bottom flask with the aid of sonication or magnetic stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask, and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
Protocol 2: Preparation of this compound Nanoparticles by Emulsion-Diffusion-Evaporation
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Ethyl acetate, PEG 400.
-
Procedure:
-
Prepare the organic phase: Dissolve a specific amount of PLGA in ethyl acetate. In a separate container, dissolve this compound in PEG 400. Add the Ellagic Acid solution to the PLGA solution and stir to form a fine dispersion.[1]
-
Prepare the aqueous phase: Dissolve PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water emulsion.
-
Solvent Diffusion and Evaporation: Dilute the emulsion with a large volume of deionized water under constant magnetic stirring to allow the diffusion of ethyl acetate into the aqueous phase. Continue stirring for several hours to ensure complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanosuspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (optional): Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Store the nanoparticle formulation at 4°C.
-
Protocol 3: Preparation of this compound-Urea Co-crystals by Solvent Evaporation
-
Materials: this compound, Urea, Ethanol.
-
Procedure:
-
Accurately weigh this compound and Urea in a 1:1 molar ratio.[12]
-
Dissolve both components in a minimal amount of ethanol in a glass beaker with gentle heating and stirring until a clear solution is obtained.
-
Allow the solution to evaporate slowly at room temperature in a fume hood.
-
Cover the beaker with a perforated paraffin (B1166041) film to control the rate of evaporation.
-
After complete evaporation of the solvent, collect the resulting crystalline solid.
-
Characterize the solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new co-crystal phase.[12]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Physical formulation approaches for improving aqueous solubility and bioavailability of ellagic acid: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preformulation study for the selection of a suitable polymer for the development of ellagic acid-based solid dispersion using hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Biodegradable Nanoparticles for Oral Delivery of Ellagic Acid and Evaluation of Their Antioxidant Efficacy Against Cyclosporine A-Induced Nephrotoxicity in Rats - ProQuest [proquest.com]
- 10. Ellagic acid encapsulated chitosan nanoparticles for drug delivery system in human oral cancer cell line (KB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. libir.josai.ac.jp [libir.josai.ac.jp]
- 16. Preparation and characterization of micronized ellagic acid using antisolvent precipitation for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
managing potential cytotoxicity of high concentrations of Ellagic acid dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of Ellagic Acid Dihydrate. Our goal is to help you navigate potential challenges, particularly regarding cytotoxicity and solubility, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits, nuts, and seeds. It is known for its antioxidant, anti-inflammatory, and anti-proliferative properties. In research, it is widely investigated for its potential as a chemopreventive and therapeutic agent against several types of cancer.[1][2][3]
Q2: What is considered a "high concentration" of this compound in cell culture experiments?
The effective concentration of ellagic acid can vary significantly depending on the cell line and the biological effect being studied. In many cancer cell lines, cytotoxic and apoptotic effects are observed in the range of 10 µM to 100 µM.[1] Concentrations above this range are generally considered high and may lead to more pronounced cytotoxicity and potential off-target effects.
Q3: Is Ellagic Acid cytotoxic to all cell types?
No, a significant advantage of ellagic acid is its selective cytotoxicity. It has been shown to be more cytotoxic to a variety of cancer cell lines while having minimal toxic effects on normal, healthy cells at similar concentrations.[1][2][4][5] This selectivity is a key reason for its investigation as a potential anti-cancer therapeutic.
Q4: What are the known mechanisms of Ellagic Acid-induced cytotoxicity?
Ellagic acid induces cytotoxicity in cancer cells primarily through the induction of apoptosis (programmed cell death). This is often mediated by:
-
Activation of Caspases: Ellagic acid treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9.[6]
-
Mitochondrial Pathway of Apoptosis: It can cause mitochondrial depolarization and the release of cytochrome C, which are critical steps in the intrinsic apoptotic pathway.
-
Modulation of Signaling Pathways: Ellagic acid has been shown to inhibit pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK, while promoting pro-apoptotic pathways.[7][8][9][10]
Q5: Can high concentrations of Ellagic Acid have pro-oxidant effects?
While ellagic acid is primarily known as an antioxidant, some polyphenols can exhibit pro-oxidant activity under certain conditions, such as at high concentrations or in the presence of metal ions. However, studies on ellagic acid suggest it has minimal pro-oxidant nature and significant antioxidant properties.[4][11]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
This is a common issue due to the poor aqueous solubility of ellagic acid.
Cause: Ellagic acid is a hydrophobic molecule with very low solubility in water and cell culture media.[12] When a concentrated stock solution (usually in DMSO) is diluted into an aqueous medium, it can cause the compound to "crash out" or precipitate.
Solutions:
-
Optimize Stock Solution Preparation:
-
Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[13]
-
Gentle warming (to 37°C) and brief sonication can aid in the complete dissolution of the powder in DMSO.
-
-
Improve Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the ellagic acid stock solution.
-
Perform a serial or two-step dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium or PBS. Then, add this intermediate dilution to the final volume of the cell culture medium.
-
Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
-
-
Control Final DMSO Concentration:
Issue 2: Unexpected or High Levels of Cytotoxicity
Cause: The observed cytotoxicity may be due to the high concentration of ellagic acid itself, the solvent used, or a combination of factors.
Solutions:
-
Perform a Dose-Response Curve: Always start by determining the IC50 (half-maximal inhibitory concentration) of ellagic acid for your specific cell line. This will help you select appropriate concentrations for your experiments.
-
Check Solvent Toxicity: As mentioned, high concentrations of DMSO can be cytotoxic.[14][15][17] Run a parallel experiment with a vehicle control (cells treated with the same concentrations of DMSO as your experimental groups) to distinguish between the cytotoxicity of ellagic acid and the solvent.
-
Monitor Experiment Duration: The cytotoxic effects of ellagic acid can be time-dependent.[1] Consider varying the incubation time to find the optimal window for your desired biological outcome.
-
Assess Cell Health: Use multiple methods to assess cell viability and cytotoxicity, such as the MTT assay, trypan blue exclusion, or a live/dead cell staining kit.
Issue 3: Inconsistent or Irreproducible Results
Cause: Inconsistent results can arise from issues with compound solubility, stability, or experimental technique.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of ellagic acid from your frozen stock for each experiment. Do not store diluted aqueous solutions, as the compound may precipitate or degrade over time.
-
Ensure Homogeneous Treatment: When treating cells in a multi-well plate, ensure that the ellagic acid solution is thoroughly mixed in the medium before adding it to the wells to avoid concentration gradients.
-
Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all experiments, as cell number can influence the apparent cytotoxicity of a compound.
-
Aliquot Stock Solutions: Store your high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
Table 1: IC50 Values of Ellagic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | ~20-50 | 48-72 |
| SMMC-7721 | Hepatocellular Carcinoma | ~30-60 | 48-72 |
| HeLa | Cervical Carcinoma | ~25-50 | 48-72 |
| SKOV3 | Ovarian Carcinoma | ~40-70 | 48-72 |
| HTB-26 | Breast Cancer | 10-50 | Not Specified |
| PC-3 | Pancreatic Cancer | 10-50 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Not Specified |
| HCT116 | Colorectal Cancer | 22.4 | Not Specified |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and assay used.[18][19]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 20 mM).
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of ellagic acid in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Replace the old medium with the medium containing the different concentrations of ellagic acid. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[20][21][22][23][24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of Ellagic Acid.
Caption: Simplified signaling pathways affected by high concentrations of Ellagic Acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell type-dependent effects of ellagic acid on cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 16. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. MTT (Assay protocol [protocols.io]
- 24. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Ellagic Acid Dihydrate in Cell-Based Assays
Welcome to the technical support center for utilizing Ellagic acid dihydrate in your cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell viability assays?
The optimal incubation time for this compound is cell-type dependent and should be determined empirically through a time-course experiment. However, published studies commonly report incubation times ranging from 24 to 72 hours. Shorter incubation times may not be sufficient to observe significant effects, while longer incubations might lead to secondary effects not directly related to the initial drug action. For example, in studies on Caco-2 human intestinal cancer cells, effects on cell viability were observed to increase from 24 to 72 hours.[1] Similarly, experiments on pancreatic cancer cell lines were conducted over a 72-hour period, with measurements taken every 24 hours.[2]
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I resolve this?
This compound has poor aqueous solubility, which often leads to precipitation in cell culture media.[3][4][5][6][7][8][9] Here are some steps to address this issue:
-
Proper Dissolution: Initially, dissolve this compound in a suitable solvent like DMSO or 1N NaOH before diluting it in your culture medium.[10] Note that alkaline solutions of Ellagic acid are unstable and should be prepared fresh.[11]
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help in keeping it dissolved.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
Q3: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound varies significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response study to determine the optimal concentration for your experimental setup. Based on existing literature, concentrations can range from low micromolar (µM) to millimolar (mM) levels. For instance, in human pancreatic cancer cell lines, concentrations from 10 µM to 1000 µM have been used to assess effects on cell proliferation.[2] In human colon cancer cells, concentrations of 10-50 µM were used to evaluate cell viability.[12]
Q4: How does this compound affect key signaling pathways in cancer cells?
Ellagic acid has been shown to modulate several critical signaling pathways involved in cancer progression. Understanding these pathways can help in designing experiments and interpreting results. Key pathways include:
-
PI3K/AKT Pathway: Ellagic acid can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and migration.[13][14]
-
NF-κB Pathway: It can suppress the activity of NF-κB, a key regulator of inflammation and cell survival.[15][16]
-
TGF-β/Smads Pathway: Ellagic acid has been reported to induce cell cycle arrest and apoptosis through the TGF-β/Smads signaling pathway in breast cancer cells.[17]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain a uniform cell density.
-
-
Possible Cause 2: Fluctuation in incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
-
-
Possible Cause 3: Instability of this compound in solution.
Problem: High background or no signal in Western blot analysis.
-
Possible Cause 1: Suboptimal protein concentration.
-
Solution: Determine the protein concentration of your cell lysates using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.
-
-
Possible Cause 2: Inefficient protein transfer.
-
Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
-
-
Possible Cause 3: Incorrect antibody dilution or incubation time.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilutions. Follow the manufacturer's recommendations for incubation times and temperatures.
-
Data Presentation
Table 1: Summary of this compound Incubation Times and Concentrations in Various Cell-Based Assays
| Cell Line(s) | Assay Type | Concentration Range | Incubation Time(s) | Observed Effect | Reference(s) |
| Pancreatic Cancer (PANC-1, AsPC-1, MIA PaCA-2) | Cell Proliferation (MTT) | 10 - 1000 µM | 24, 48, 72 hours | Inhibition of proliferation | [2] |
| Human NSCLC (A549) | Apoptosis (Annexin V/PI) | 5, 10, 20 µM | 48 hours | Induction of apoptosis | [13] |
| Human Colon Cancer (HCT 116, HT 29) | Cell Viability (MTT) | 10 - 50 µM | 72 hours | Dose-dependent decrease in viability | [12] |
| Human Cervical Cancer (HeLa), Breast Cancer (MCF-7), Liver Cancer (HepG2) | Cell Viability (MTT) | Not specified (IC50 determined) | 48 hours | Inhibition of cell growth | [18] |
| Human Intestinal Cancer (Caco-2) | Cell Viability | 10, 20, 40, 100 µM | 24, 48, 72 hours | Time and concentration-dependent decrease in viability | [1] |
| Endometrial Cancer (KLE, AN3CA) | Cell Proliferation (CCK8) | 20 µM | 24, 48, 72 hours | Inhibition of proliferation, significant at 48 and 72 hours | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (5 x 10^5 cells/well) and treat with desired concentrations of this compound for the chosen incubation time (e.g., 48 hours).[13]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[13]
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: A generalized workflow for cell-based assays with this compound.
Caption: Ellagic acid inhibits the PI3K/AKT signaling pathway.
Caption: Ellagic acid suppresses the pro-survival NF-κB signaling pathway.
References
- 1. academicmed.org [academicmed.org]
- 2. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. art.torvergata.it [art.torvergata.it]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Ellagic acid promotes A549 cell apoptosis via regulating the phosphoinositide 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive review on Ellagic acid in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
selecting appropriate vehicle controls for Ellagic acid dihydrate experiments
Welcome to the technical support center for Ellagic acid dihydrate (EAD) experiments. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: The choice of solvent depends on the specific requirements of your experiment. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of EAD.[1] It is also soluble in 1M Sodium Hydroxide (NaOH) and ethanol, although heating may be required for complete solubilization in ethanol. Due to its poor water solubility, preparing aqueous solutions directly is not recommended.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% DMSO is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation for in vivo administration depends on the route of administration.
-
Oral Gavage: EAD can be suspended in a vehicle such as a 0.5% aqueous solution of methylcellulose (B11928114) or dissolved in a mixture of 10% DMSO in saline.[2]
-
Intraperitoneal (IP) Injection: A common vehicle for IP injection is a mixture of 3% DMSO and 10% Kolliphor EL in saline.[3] Another option is a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[1]
Q4: How stable are this compound solutions?
A4: Stock solutions of EAD in DMSO can be stored at -80°C for up to one year.[1] Ethanol stock solutions are stable for up to one week at -20°C. It is recommended to prepare fresh solutions for each experiment if possible and protect them from light.[4] Alkaline solutions are unstable and should be prepared immediately before use. Photodegradation studies have shown that EAD is susceptible to degradation upon exposure to UV light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The concentration of EAD exceeds its solubility in the final medium. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of EAD. Ensure the stock solution is fully dissolved before adding it to the media. Perform a pilot test with different final DMSO concentrations (not exceeding cytotoxic levels) to find the optimal condition for your experiment. Sonication of the DMSO stock solution is recommended to aid dissolution.[1] |
| Inconsistent results between experiments. | Degradation of EAD stock solution. Variability in vehicle preparation. | Prepare fresh stock solutions of EAD for each experiment or use aliquots stored at -80°C to avoid multiple freeze-thaw cycles. Ensure the vehicle is prepared consistently and the final concentration of all components is the same across all experiments. |
| Vehicle control group shows unexpected effects. | The concentration of the vehicle (e.g., DMSO) is too high and causing cytotoxicity or other off-target effects. | Reduce the final concentration of the vehicle in the experimental setup. Perform a dose-response curve for the vehicle alone to determine the no-observable-effect level (NOEL) for your specific assay and cell line. |
| Low or no activity of this compound observed. | The compound has degraded. The concentration used is too low. Poor bioavailability in in vivo models. | Use a fresh batch of EAD and prepare new solutions. Perform a dose-response experiment to determine the optimal effective concentration. For in vivo studies, consider using formulation strategies to improve bioavailability, such as nanoformulations. |
| Interference with colorimetric assays (e.g., MTT assay). | Ellagic acid is a phenolic compound and may have reducing properties that can interfere with the formazan (B1609692) dye production in MTT assays, leading to inaccurate cell viability measurements. | Consider using an alternative cell viability assay that is not based on tetrazolium salt reduction, such as a CyQUANT assay (DNA-based) or a CellTiter-Glo assay (ATP-based). If using the MTT assay, include appropriate controls, such as a cell-free assay with EAD to check for direct reduction of the MTT reagent. |
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 6 mg/mL (17.74 mM) | Sonication is recommended for complete dissolution. | [1] |
| 1M NaOH | 10 mg/mL | Alkaline solutions are unstable and should be prepared fresh. | [4] |
| Ethanol | 10 mg/mL | Slight heating may be required for complete solubilization. | |
| Water | Poorly soluble | [2] |
Experimental Protocols
In Vitro Anti-Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of EAD or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Formulation for Oral Gavage in Rodents
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Compound Suspension: Weigh the required amount of this compound and suspend it in the 0.5% CMC solution to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with an administration volume of 200 µL).
-
Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the compound.
-
Administration: Administer the suspension to the animals using an appropriate oral gavage needle.
Visualizations
Caption: Workflow for in vitro testing of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of ellagic acid mitigates perioperative neurocognitive disorders, hippocampal oxidative stress, and neuroinflammation in aged mice by restoring IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellagic Acid, Dihydrate | Casein kinase II Inhibitor | Hello Bio [hellobio.com]
troubleshooting unexpected peaks in Ellagic acid dihydrate chromatogram
This technical support guide provides troubleshooting for common issues encountered during the HPLC analysis of Ellagic acid dihydrate, specifically focusing on the appearance of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in an this compound chromatogram?
Unexpected peaks in your chromatogram can originate from several sources. They are generally categorized as "ghost peaks" which are not from your sample, or as impurity peaks which are present in the sample itself.[1][2] Common causes include:
-
Contamination: Impurities can be introduced from the mobile phase, solvents, vials, caps (B75204), or within the HPLC system itself (e.g., autosampler, pump, detector).[2][3]
-
Sample Degradation: Ellagic acid can degrade, leading to the appearance of new peaks. Alkaline solutions of Ellagic acid are particularly unstable and should be prepared just before use. High temperatures during sample preparation can also accelerate degradation.[4]
-
Sample Impurities: The this compound standard or the sample extract may contain inherent impurities or related compounds.
-
Co-elution: Other phenolic compounds present in a sample matrix may have similar chemical characteristics and retention times to Ellagic acid, leading to overlapping or closely eluting peaks.[5]
-
Carryover: Residuals from a previous high-concentration sample can be injected into the current run, appearing as unexpected peaks.[1][6]
Troubleshooting Guides
Q2: How can I determine if an unexpected peak is a "ghost peak"?
Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[7] A systematic approach is required to identify their source.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the mobile phase without any sample. If the peak appears, its source is likely the HPLC system or the mobile phase itself.[2][7] This can help identify contamination in the water or other mobile phase components.[2]
-
Check Sample Diluent: Inject only the solvent used to dissolve your sample. If the peak is present, the contamination is in your sample solvent.[2]
-
Inspect Consumables: Use a fresh, clean autosampler vial and cap with fresh solvent. If the peak disappears, your vials or caps were the source of contamination.[2]
-
Systematically Isolate Components: If the peak persists in a blank run, the contamination may be within the instrument (e.g., autosampler needle, pump mixer).[1][3] A thorough cleaning and flushing of the system may be required.[8]
Below is a logical workflow to diagnose the source of unexpected peaks.
Q3: The unexpected peak is not a ghost peak. Could it be due to sample degradation?
Yes, this is a strong possibility. Ellagic acid can be sensitive to pH, temperature, and air.[4]
Troubleshooting Steps:
-
Check Sample Preparation Conditions: Ellagic acid is known to be unstable in alkaline solutions. If you are using a basic diluent or mobile phase, prepare solutions fresh and analyze them immediately. Acidifying the mobile phase with agents like phosphoric, formic, or trichloroacetic acid is a common practice to improve peak shape and stability.[9][10][11]
-
Evaluate Sample Storage: Reconstituted this compound in ethanol (B145695) is stable for up to one week when frozen at -20°C. Avoid prolonged storage at room temperature, especially in solution.
-
Analyze a Freshly Prepared Standard: Prepare a new standard solution from the solid material and compare its chromatogram to the one with the unexpected peak. If the peak is absent or smaller in the fresh standard, degradation of the older sample is the likely cause.
-
Minimize Temperature Exposure: During extraction from a matrix, excessive heat can cause ellagitannins to hydrolyze and degrade, potentially altering the chromatographic profile.[4]
Q4: My Ellagic acid peak is splitting or tailing. What could be the cause?
Poor peak shape can sometimes be mistaken for multiple, unresolved peaks. Tailing is a common issue for phenolic compounds like Ellagic acid.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the pKa of Ellagic acid. The use of an acidifier is often recommended.[11]
-
Verify Sample Solvent Compatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Inspect the Column: Peak splitting or tailing can indicate a problem with the column, such as a void at the inlet or contamination. Try flushing the column in the reverse direction or, if the problem persists, replace the column.
-
Rule out Co-elution: A split peak could genuinely be two co-eluting compounds. Modifying the mobile phase composition or gradient can help improve the resolution between them.[12]
Experimental Protocols & Data
Protocol: Preparation of this compound Standard Solution
This protocol describes the preparation of a stock and working standard solutions for HPLC analysis.
Methodology:
-
Stock Solution: Accurately weigh 1 mg of this compound powder and dissolve it in 5 mL of HPLC-grade methanol in a volumetric flask.[10] Slight heating may be required for complete solubilization. This yields a stock solution of 200 µg/mL.
-
Working Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with methanol or the mobile phase to achieve the desired concentration range (e.g., 5, 10, 20, 50, 100 µg/mL).[9][10]
-
Filtration: Before injection, filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[13][14]
Table 1: Example HPLC Conditions for Ellagic Acid Analysis
The following table summarizes various published chromatographic conditions used for the analysis of Ellagic acid. This data can be used as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[9][10] | C18 (4.6 x 250 mm, 5µm)[15] | C18 (250 x 4.6 mm, 5 µm)[11] | Zobax SB C18[16] |
| Mobile Phase | Acetonitrile : Water with 0.01% Orthophosphoric Acid (80:20 v/v)[9] | Acetonitrile : 0.02 M KH2PO4 Buffer pH 3.5 (40:60 v/v)[15] | Acetonitrile : Water with 0.05% Trichloroacetic Acid (15:85 v/v)[11] | Methanol : Ethyl Acetate : KH2PO4 : Phosphoric Acid[16] |
| Flow Rate | 1.0 mL/min[9][11] | 1.2 mL/min[15] | 1.0 mL/min[11] | 1.0 mL/min[16] |
| Wavelength | 270 nm[9] | 255 nm[15] | 254 nm[10][11] | 254 nm[16] |
| Retention Time | 4.6 min[9] | 1.65 min[15] | 5.8 min[10] | 10.32 min[16] |
References
- 1. hplc.eu [hplc.eu]
- 2. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 3. welch-us.com [welch-us.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic Profiling of Ellagic Acid in Woodfordia fruticosa Flowers and their Gastroprotective Potential in Ethanol-induced Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijariie.com [ijariie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
- 16. Analysis of ellagic acid in pomegranate rinds by capillary electrophoresis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the impact of pH on Ellagic acid dihydrate activity in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ellagic Acid Dihydrate. The focus is on mitigating the impact of pH on its activity in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my this compound so low in aqueous buffers?
A1: this compound has inherently poor solubility in water and acidic to neutral aqueous media.[1][2] This is due to its planar and symmetrical structure, which promotes strong intermolecular hydrogen bonding.[3] Its water solubility is reported to be around 9.3–9.7 µg/mL at 21°C and pH 7.4.[1][3] To improve solubility, consider using organic solvents like DMSO, methanol, ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG 400), or triethanolamine.[3][4]
Q2: I noticed my ellagic acid solution changes color at high pH. What is happening?
A2: The color change is likely due to two pH-dependent phenomena: deprotonation and degradation. As the pH increases, the phenolic hydroxyl groups of ellagic acid deprotonate, which can alter its UV-Vis absorption spectrum.[1] More critically, at high alkaline pH (reports suggest above pH 9.6), ellagic acid becomes unstable.[2] This instability involves the hydrolysis (opening) of its lactone rings, leading to the formation of a carboxyl derivative and potential oxidation to form quinone-like structures, which can be colored.[2][5] Alkaline solutions of ellagic acid are known to be unstable and should be prepared fresh before use.[6]
Q3: How does pH affect the antioxidant activity of this compound in assays like DPPH or ABTS?
A3: The antioxidant activity of ellagic acid is significantly influenced by pH. Generally, its antioxidant action and radical scavenging ability increase with pH.[1][2] This is because the deprotonation of the phenolic hydroxyl groups at higher pH enhances their ability to donate a hydrogen atom or electron to scavenge free radicals. However, this must be balanced with the compound's decreased stability at high pH. The optimal pH for an assay will be a compromise between solubility, activity, and stability.
Q4: What are the pKa values for ellagic acid?
A4: The pKa values for the four phenolic hydroxyl groups of ellagic acid have been reported, though some variation exists in the literature. These values are crucial for understanding which ionic species of the molecule will be present at a given pH. The first pKa is particularly important as it indicates the onset of deprotonation.
Data Presentation
Table 1: pH-Dependent Solubility of Ellagic Acid
| pH | Solubility | Solvent | Temperature | Citation(s) |
| Acidic | Almost insoluble | Aqueous Media | Ambient | [1][2] |
| 7.4 | ~9.7 µg/mL | Water | 21°C | [1][3] |
| Basic | Significantly improved | Aqueous Media | Ambient | [1][2] |
Table 2: Reported pKa Values of Ellagic Acid
| pKa Value | Reported Value(s) | Notes | Citation(s) |
| pKa1 | 5.5, 5.6, 6.69 | Represents the first deprotonation of a phenolic hydroxyl group. | [2][4] |
| pKa2 | 7.45 | ||
| pKa3 | 9.61 | ||
| pKa4 | 11.50 |
Troubleshooting Guides
Issue 1: Precipitate forms when adding ellagic acid stock solution to aqueous assay buffer.
-
Cause: This is a common problem due to the low aqueous solubility of ellagic acid. Your stock solution, likely prepared in an organic solvent like DMSO or ethanol, becomes supersaturated when diluted into the aqueous buffer, causing the compound to crash out of solution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work at lower final concentrations of ellagic acid in the assay.
-
Increase the percentage of organic solvent: If your assay can tolerate it, increase the proportion of the organic solvent (e.g., methanol, ethanol) in the final reaction mixture.
-
Use a co-solvent system: Prepare the aqueous buffer with a certain percentage of a miscible organic solvent like ethanol or PEG 400 to increase the overall solubility.[4]
-
Adjust the pH: A slight increase in the pH of the assay buffer (e.g., to pH 8) can improve solubility, but be mindful of the stability of both your compound and other assay reagents at this pH.[7]
-
Issue 2: Inconsistent or non-reproducible results in antioxidant assays.
-
Cause: This can be due to the instability of ellagic acid at certain pH values or the influence of pH on the assay chemistry itself. The DPPH radical, for example, is known to be less stable at alkaline pH.
-
Solutions:
-
Control the pH rigorously: Use buffered solutions for all dilutions and in the final reaction mixture. Ensure the pH is consistent across all experiments.
-
Prepare fresh solutions: Always prepare ellagic acid solutions, especially alkaline ones, immediately before use to minimize degradation.[6]
-
Run a pH control: Test the stability of the assay's radical solution (e.g., DPPH or ABTS) at the pH you intend to use for your experiment, but without the antioxidant. Any significant change in absorbance over the assay time indicates a pH-related artifact.
-
Consider the reaction kinetics: The rate of reaction between ellagic acid and the radical may be pH-dependent. Ensure you are using a consistent and appropriate incubation time for your chosen pH.
-
Visualizations
Caption: A general workflow for investigating and mitigating the effects of pH.
Caption: The chemical equilibrium of ellagic acid shifts with increasing pH.
Experimental Protocols
Protocol 1: Determining the pH-Dependent Solubility of this compound
This protocol uses a shake-flask method followed by quantification to determine the solubility at different pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP)
-
A series of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
HPLC system with a C18 column or a UV-Vis spectrophotometer
Methodology:
-
Prepare a stock solution of ellagic acid in a suitable organic solvent (e.g., 10 mg/mL in NMP).[4]
-
In separate microcentrifuge tubes, add an excess amount of ellagic acid to 1 mL of each buffer solution. This can be done by adding a small volume (e.g., 20 µL) of a concentrated stock to ensure solid ellagic acid is present.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase (for HPLC) or buffer/solvent mixture (for UV-Vis).
-
Quantify the concentration of dissolved ellagic acid using a pre-validated HPLC method or by measuring absorbance at its λmax (around 255 nm and 366 nm, which can shift with pH).[1][3]
-
The resulting concentration is the solubility of ellagic acid at that specific pH.
Protocol 2: Mitigating pH Effects in a DPPH Radical Scavenging Assay
This protocol is adapted for ellagic acid, taking its solubility and stability into account.
Materials:
-
This compound
-
Ethanol or Methanol (HPLC grade)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Buffered ethanol (e.g., 50 mM Tris-HCl or MES buffer prepared in ethanol at the desired pH)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Ellagic Acid Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or by gently heating in ethanol.[6] Note that alkaline solutions are unstable and should be prepared immediately before use.[6]
-
DPPH Working Solution: Prepare a ~60 µM solution of DPPH in ethanol. The concentration should be adjusted to yield an absorbance of ~1.0 at 517 nm.
-
Buffered Assay Medium: To control the final pH of the reaction, prepare a buffer at the desired pH (e.g., pH 7.4). The final assay medium will be a mixture of this buffer and the ethanolic DPPH solution. Note: The final pH should be measured and reported.
-
-
Assay Procedure:
-
Prepare serial dilutions of the ellagic acid stock solution in the same solvent (DMSO or ethanol).
-
To each well of a 96-well plate, add:
-
X µL of your assay buffer.
-
Y µL of the ellagic acid dilution (or solvent for the control).
-
Z µL of the DPPH working solution to initiate the reaction. The total volume should be consistent (e.g., 200 µL).
-
-
Example: 100 µL buffer, 20 µL ellagic acid dilution, 80 µL DPPH solution.
-
pH Control Wells: Prepare wells containing the buffer and DPPH solution but no ellagic acid to monitor the stability of DPPH at the assay pH over time.
-
Blank Wells: Prepare wells for each concentration of ellagic acid containing the buffer and the ellagic acid dilution but with ethanol instead of the DPPH solution to correct for any absorbance from the compound itself.
-
-
Measurement and Calculation:
-
Incubate the plate in the dark at room temperature for a consistent time (e.g., 30 minutes). The reaction time may need to be optimized.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance corrected for the blank).
-
Plot the % inhibition against the concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 7. Antioxidative Action of Ellagic Acid—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Ellagic Acid Dihydrate and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent polyphenolic compounds, Ellagic Acid Dihydrate and Quercetin (B1663063). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Executive Summary
Both ellagic acid and quercetin are potent antioxidants that exert their effects through various mechanisms, including free radical scavenging and modulation of cellular signaling pathways. While both compounds demonstrate significant antioxidant capacity, their efficacy can vary depending on the specific assay and experimental conditions. This guide delves into a detailed comparison of their performance in key antioxidant assays and their roles in critical signaling pathways.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for ellagic acid and quercetin from various in vitro antioxidant assays. Lower IC50 values are indicative of greater antioxidant activity. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.
| Antioxidant Assay | This compound (IC50) | Quercetin (IC50) | Reference(s) |
| DPPH Radical Scavenging | 31 µM | 4.60 ± 0.3 µM | [1] |
| ABTS Radical Scavenging | Not explicitly found in a direct comparison | 48.0 ± 4.4 µM | [1] |
| Cellular Antioxidant Activity (CAA) | Not explicitly found in a direct comparison | Highest CAA value among tested pure compounds | [2] |
Note: The provided IC50 values are from separate studies and may not be directly comparable due to differing experimental conditions.
Mechanisms of Antioxidant Action
Both ellagic acid and quercetin modulate key signaling pathways involved in the cellular response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Both ellagic acid and quercetin are known activators of the Nrf2 pathway. Activation of Nrf2 leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative damage.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to oxidative stress, NF-κB is activated and promotes inflammation. Both ellagic acid and quercetin have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound (ellagic acid or quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., ~0.70 at 734 nm).
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a defined incubation period (e.g., 6 minutes) at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The absorbance of the blue-colored product is measured at a specific wavelength (typically around 593 nm).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a known standard (e.g., FeSO₄ or Trolox).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It assesses the ability of a compound to inhibit the oxidation of a fluorescent probe within the cells.
Procedure:
-
Cells (e.g., HepG2 human liver cancer cells) are seeded in a multi-well plate and cultured to confluency.
-
The cells are then treated with the test compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA).
-
After an incubation period, a free radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH) is added to induce oxidative stress.
-
The fluorescence intensity is measured over time. Antioxidant compounds will inhibit the oxidation of the probe, resulting in lower fluorescence.
-
The CAA value is calculated by integrating the area under the fluorescence versus time curve. Quercetin is often used as a standard in this assay.[2]
Experimental Workflow
The following diagram illustrates a general workflow for comparing the antioxidant activity of this compound and quercetin.
Conclusion
Both this compound and quercetin are powerful antioxidants with multifaceted mechanisms of action. The available data from in vitro chemical assays suggest that quercetin may exhibit stronger radical scavenging activity in some contexts, as indicated by a lower DPPH IC50 value.[1] However, the relative efficacy can be influenced by the specific chemical environment and the assay used. Furthermore, their ability to modulate critical cellular signaling pathways like Nrf2 and NF-κB underscores their potential as therapeutic agents against oxidative stress-related diseases. For a definitive comparison, it is recommended that researchers conduct head-to-head studies under their specific experimental conditions. Studies have also indicated that ellagic acid and quercetin can act synergistically, suggesting that their combined use may offer enhanced therapeutic benefits.[3]
References
Ellagic Acid in Oncology Research: A Comparative Guide on Dihydrate vs. Free Anhydrous Forms in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention in oncology research for its potent anti-cancer properties. It is known to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in numerous cancer cell lines. However, a critical and often overlooked aspect influencing its biological efficacy is its physicochemical form, specifically whether it is used in its dihydrate or free anhydrous state. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing the appropriate form of ellagic acid for their studies.
The Critical Role of Solubility
Quantitative Analysis of Ellagic Acid's Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ellagic acid in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. It is important to note that the specific form of ellagic acid (dihydrate or anhydrous) is not always detailed in these studies; however, these values provide a crucial baseline for its efficacy.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | ~25.9 | [1] |
| A2780 | Human Ovarian Cancer | 17.0 | [2] |
| A2780CisR | Cisplatin-Resistant Ovarian Cancer | 36.3 | [2] |
| HCT-15 | Human Colon Adenocarcinoma | Not specified | [3] |
| HeLa | Human Cervical Cancer | 10-30 (dose-dependent effects observed) | [4] |
| MCF-7 | Human Breast Cancer | 54.88 | [5] |
| MIA PaCa-2 | Human Pancreatic Cancer | 10-50 (dose-dependent effects observed) | [6] |
| PANC-1 | Human Pancreatic Cancer | 10-50 (dose-dependent effects observed) | [6] |
Key Signaling Pathways Modulated by Ellagic Acid
Ellagic acid exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. One of the most consistently reported targets is the PI3K/Akt signaling pathway , which is often hyperactivated in cancer.
By inhibiting the phosphorylation of key proteins in this pathway, such as Akt, ellagic acid can suppress downstream signaling that promotes cell survival and proliferation. This ultimately leads to the induction of apoptosis.
Caption: Ellagic acid inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for assessing the anti-cancer effects of ellagic acid.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro anti-cancer effects of ellagic acid.
Caption: A standard workflow for evaluating the in vitro anticancer activity of ellagic acid.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of ellagic acid (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of ellagic acid for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with ellagic acid for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Recommendations
The anti-cancer efficacy of ellagic acid is well-documented across a range of cancer cell lines. While direct comparative data between the dihydrate and anhydrous forms is lacking, the critical determinant of its biological activity in vitro and in vivo is its solubility. The dihydrate form, being more common commercially, likely has different solubility characteristics than the anhydrous form.
For researchers, it is imperative to:
-
Characterize the Starting Material: Be aware of the hydration state of the ellagic acid being used.
-
Optimize Solubilization: Employ appropriate solvents (e.g., DMSO) and techniques to ensure complete dissolution of ellagic acid before application to cell cultures. Inconsistent solubilization can lead to significant variability in experimental results.
-
Report Detailed Methods: Clearly state the form of ellagic acid used and the method of preparation in all publications to ensure reproducibility.
Future research should focus on directly comparing the solubility and cytotoxic effects of ellagic acid dihydrate and anhydrous forms to provide a clearer understanding of how this fundamental chemical property influences its promising anti-cancer activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]
- 6. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Ellagic Acid Dihydrate: An In Vitro Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro anti-proliferative effects of Ellagic acid dihydrate across various cancer cell lines. This document provides a comparative analysis of its efficacy, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention in oncological research for its anti-proliferative properties.[1][2][3] In its dihydrate form, it has been the subject of numerous in vitro studies to elucidate its potential as a chemotherapeutic or chemopreventive agent. This guide synthesizes experimental data to offer an objective comparison of its performance against several cancer cell lines, providing researchers with a valuable resource for future studies.
Comparative Efficacy Across Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated against a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cell line, highlighting differential sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Key Findings |
| A2780 | Ovarian Cancer | 17.0 | 72 h | More potent in cisplatin-sensitive cells compared to resistant cells (A2780CisR IC50: 36.3 µM).[4] |
| T24 | Bladder Cancer | 33.7 | Not Specified | Inhibited cell proliferation.[5] |
| T24 | Bladder Cancer | 20 | 72 h | Induced apoptosis and S phase cell cycle arrest.[6] |
| PANC-1 | Pancreatic Cancer | ~10 | 48 h | Inhibition of cell growth observed.[7] |
| AsPC-1 | Pancreatic Cancer | ~100 | 48 h | Required higher concentration for growth inhibition compared to PANC-1.[7] |
| MIA PaCA-2 | Pancreatic Cancer | ~1000 | 48 h | Showed the highest resistance among the tested pancreatic cancer cell lines.[7] |
| MDA-MB-231 | Breast Cancer | Dose-dependent | Not Specified | Showed significant dose-dependent anti-proliferative effects.[8] |
| MCF-7 | Breast Cancer | High concentration | Not Specified | Anti-proliferative effects were only observed at high concentrations.[8] |
| Caco-2 | Colon Cancer | Not Specified | 24 h | Among the most sensitive cell lines to Ellagic acid.[9] |
| DU 145 | Prostatic Cancer | Not Specified | 24 h | Demonstrated strong anti-proliferative activity.[9] |
| HeLa, SiHa, C33A | Cervical Carcinoma | Dose-dependent | Not Specified | Significantly inhibited cell proliferation in a dose- and time-dependent manner.[10] |
Table 1: Comparative IC50 Values and Anti-Proliferative Effects of this compound on Various Cancer Cell Lines.
Impact on Cell Cycle Distribution
Ellagic acid has been shown to induce cell cycle arrest, a crucial mechanism for preventing cancer cell proliferation. The specific phase of arrest can vary between cell types.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase (Control vs. Treated) | % of Cells in G2 Phase (Control vs. Treated) |
| HeLa | Cervical Carcinoma | 10 | 72 | 60.3 ± 4.21 vs. 69.9 ± 3.55 | 20.4 ± 2.94 vs. Not Specified |
| HeLa | Cervical Carcinoma | 20 | 72 | 60.3 ± 4.21 vs. 75.7 ± 3.27 | 15.6 ± 2.87 vs. Not Specified |
| HeLa | Cervical Carcinoma | 30 | 72 | 60.3 ± 4.21 vs. 84.7 ± 3.01 | 9.38 ± 1.37 vs. Not Specified |
| WM852c | Melanoma | 50 | 48 | Significant increase (P<0.01) | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution. [1][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's anti-proliferative effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[12][13][14]
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][14]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide) that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is then processed to generate a histogram representing the cell cycle distribution.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by this compound.
References
- 1. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ellagic acid on proliferation, cell adhesion and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 [jcancer.org]
- 5. In vitro antioxidant and antiproliferative effects of ellagic acid and its colonic metabolite, urolithins, on human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Ellagic Acid Dihydrate's Biological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological activity is paramount. This guide provides a comparative analysis of the reported biological effects of ellagic acid dihydrate across various studies, focusing on its anticancer, anti-inflammatory, and antioxidant properties. By presenting quantitative data from different laboratories and detailing the experimental methodologies, this document aims to offer a clearer perspective on the consistency of its effects and highlight factors that may contribute to variability in experimental outcomes.
Ellagic acid, a naturally occurring polyphenol found in numerous fruits and nuts, has garnered significant attention for its potential therapeutic applications. While many studies have explored its biological activities, the consistency of these findings across different research settings can be influenced by various factors, including the specific form of the compound used (anhydrous vs. dihydrate), its purity, solubility, and the experimental protocols employed. This guide focuses on this compound and presents a compilation of data to aid in the assessment of its reproducibility.
Key Factors Influencing Reproducibility
Several factors can impact the reproducibility of in vitro and in vivo studies of this compound:
-
Solubility and Stability: this compound has low solubility in aqueous solutions.[1] The method of dissolution and the stability of the compound in cell culture media can significantly affect its effective concentration and, consequently, its biological activity.[2] Alkaline solutions of ellagic acid are unstable and should be prepared fresh.[3]
-
Purity of the Compound: The purity of the this compound used in experiments is crucial. Commercially available this compound can have varying purity levels, which can influence experimental results.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell line passage number, seeding density, treatment duration, and the specific assays used, can lead to different outcomes.
-
Metabolism: In vivo, ellagic acid is metabolized by gut microbiota into urolithins, which have their own biological activities and exhibit significant inter-individual variability in their formation.[4]
Comparative Analysis of Biological Activities
To facilitate a comparative analysis, the following sections summarize quantitative data from various studies on the key biological effects of ellagic acid and its dihydrate form. It is important to note that most studies refer to "ellagic acid" without specifying the hydration state. However, given that the dihydrate is a common commercially available form, it is plausible that it was used in many of these experiments.
Anticancer Activity
Ellagic acid has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. Below is a comparison of reported IC50 values from different studies.
| Cell Line | Cancer Type | Compound Form | IC50 Value (µM) | Reference |
| T24 | Bladder Cancer | Ellagic Acid | 20 | [4] |
| ES-2 | Ovarian Carcinoma | Ellagic Acid | 10-100 (dose-dependent inhibition) | [4] |
| PA-1 | Ovarian Carcinoma | Ellagic Acid | 10-100 (dose-dependent inhibition) | [4] |
| CK2 | - | This compound | 0.04 | |
| DNA topoisomerase I | - | This compound | 1.8 (0.6 µg/ml) | [5] |
| DNA topoisomerase II | - | This compound | 2.1 (0.7 µg/ml) | [5] |
| Lyn | - | This compound | 2.9 | [6] |
| PKA catalytic subunit | - | This compound | 3.5 | [6] |
Anti-inflammatory Activity
Ellagic acid has been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines.
| Cell/Animal Model | Key Findings | Effective Concentration/Dose | Reference |
| Mice with acute lung injury | Reduced vascular permeability and neutrophil recruitment; decreased IL-6, increased IL-10. | 10 mg/kg (oral) | [7][8] |
| Mice with allergic airway inflammation | Accelerated resolution of airway inflammation; decreased total leukocytes and eosinophils. | 10 mg/kg (oral) | [9] |
| Rats with carrageenan-induced paw edema | Reduced paw edema; decreased TNF-α, IL-1β, NO, and PGE2. ED50: 8.41 mg/kg. | 10 mg/kg (oral) | [10] |
| Mice with DSS-induced colitis | Ameliorated disease severity; downregulated COX-2, iNOS, and blocked p38 MAPK, NF-κB, and STAT3 pathways. | 0.5% - 2% in diet | [11] |
Antioxidant Activity
The antioxidant properties of ellagic acid are well-documented and are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.
| Assay | Key Findings | IC50 Value / % Inhibition | Reference |
| DPPH radical scavenging | High scavenging activity. | Not specified | [12] |
| Lipid peroxidation inhibition | High inhibitory activity. | 71.2% inhibition at 45 µg/mL | [12] |
| DPPH radical scavenging | Higher antioxidant capacity for ellagic acid-urea complex. | IC50: 1.30 µg/mL (complex) vs 1.50 µg/mL (EA) | [13] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible research. Below are summaries of methodologies used in the cited studies.
Preparation of this compound for In Vitro Assays
Due to its low aqueous solubility, proper preparation of this compound stock solutions is critical.
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents.[14] For complete solubilization in ethanol, slight heating may be required.[3]
-
Stock Solution Stability: Ethanol stock solutions are reported to be stable for up to one week at -20°C.[3]
-
Working Solution: Stock solutions are typically diluted in cell culture media to the final desired concentration immediately before use. Precipitation in the media can be an issue and should be monitored.[2]
Anticancer Activity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Anti-inflammatory Activity Assays (e.g., Cytokine ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Cell Stimulation: Macrophages (e.g., RAW 264.7) or other immune cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable color change.
-
Absorbance Measurement: The absorbance is read at a specific wavelength.
-
Data Analysis: The concentration of the cytokine is determined by comparison to a standard curve.
Antioxidant Activity Assays (e.g., DPPH Assay)
The DPPH assay measures the radical scavenging activity of an antioxidant.[15]
-
Sample Preparation: A solution of this compound is prepared at various concentrations.[16]
-
Reaction Mixture: The sample solution is mixed with a solution of DPPH radical in a solvent like methanol (B129727) or ethanol.[16]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[17]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).[15][16]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[16]
Signaling Pathways and Experimental Workflows
The biological effects of ellagic acid are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow.
General workflow for in vitro testing of this compound.
References
- 1. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 4. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dietary anticancer agent ellagic acid is a potent inhibitor of DNA topoisomerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Proresolution of Ellagic Acid in an Experimental Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal anti-inflammatory activity of ellagic acid in the acute and chronic dextrane sulfate sodium models of mice colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic studies on the antioxidant activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. libir.josai.ac.jp [libir.josai.ac.jp]
- 14. This compound | P450 | TargetMol [targetmol.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]
- 17. Ellagic Acid Inclusion Complex-Loaded Hydrogels as an Efficient Controlled Release System: Design, Fabrication and In Vitro Evaluation [mdpi.com]
Ellagic Acid Dihydrate vs. Urolithin Metabolites: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of ellagic acid dihydrate and its primary metabolites, urolithins. Drawing upon experimental data, we delve into their respective antioxidant, anti-inflammatory, and anti-cancer properties, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Ellagic acid, a polyphenol found in various fruits and nuts, undergoes metabolism by the gut microbiota to produce urolithins, primarily Urolithin A and Urolithin B. While ellagic acid itself demonstrates biological activity, its poor bioavailability limits its systemic efficacy. In contrast, urolithins are more readily absorbed, leading to higher plasma concentrations and suggesting they may be the primary mediators of the health benefits associated with ellagitannin-rich foods. This guide will explore the experimental evidence that supports the superior or differential efficacy of urolithins compared to their parent compound, ellagic acid.
Bioavailability and Metabolism: From Ellagic Acid to Urolithins
Ellagic acid has low bioavailability due to its poor water solubility and limited absorption in the gastrointestinal tract.[1] Unabsorbed ellagic acid is metabolized by the gut microbiota into a series of urolithin derivatives.[2][3][4][5] This biotransformation is crucial, as urolithins are significantly more bioavailable than ellagic acid. The composition of an individual's gut microbiome dictates the specific urolithins produced, leading to different "metabotypes."[6] Urolithin A and Urolithin B are the most common metabolites found in humans.
Comparative Efficacy: Antioxidant Activity
Both ellagic acid and its urolithin metabolites exhibit antioxidant properties. However, in vitro studies suggest that urolithins, particularly Urolithin A, may possess superior radical scavenging activity.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Source |
| Urolithin A | DPPH | 35.5 | [7] |
| Urolithin C | DPPH | 3.3 | [7] |
| Urolithin D | DPPH | 2.1 | [7] |
| Ellagic Acid | DPPH | - | |
| Trolox (Standard) | DPPH | - | [7] |
Note: A lower IC50 value indicates greater antioxidant activity. Data for Ellagic Acid and Trolox IC50 values in the same study were not explicitly provided in the search results, but the study indicated that Urolithins C and D have higher antioxidant activity than Trolox and Ellagic Acid.
Comparative Efficacy: Anti-inflammatory Activity
The anti-inflammatory effects of ellagic acid and urolithins have been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Urolithin A has been shown to be a potent inhibitor of NO production.
| Compound | Cell Line | Assay | Effect | Source |
| Urolithin A | RAW 264.7 macrophages | Nitric Oxide Inhibition | Potent inhibition of NO production | [8] |
| Ellagic Acid | 3T3-L1 adipocytes | NF-κB expression | Decreased p-NF-κB in non-LPS-challenged cells | [9] |
| Urolithin A & B | 3T3-L1 adipocytes | NF-κB expression | Decreased p-NF-κB in cells with or without LPS challenge | [9] |
Comparative Efficacy: Anti-cancer Activity
The anti-proliferative effects of ellagic acid and urolithins have been tested against various cancer cell lines. In many cases, urolithins demonstrate greater or more specific activity compared to ellagic acid. For instance, in human colorectal cancer cells, urolithin A and urolithin B showed anti-cancer effects, whereas ellagic acid did not and, in some cases, even promoted proliferation.[10][11]
| Compound | Cell Line | Assay | IC50 Value (µM) | Source |
| Urolithin A | T24 (Bladder Cancer) | Cell Viability | 43.9 | [12] |
| Urolithin B | T24 (Bladder Cancer) | Cell Viability | 35.2 | [12] |
| Ellagic Acid | T24 (Bladder Cancer) | Cell Viability | 33.7 | [12] |
| Urolithin A | Caco-2 (Colon Cancer) | Cell Viability (48h) | 49.2 ± 3.8 | [13] |
| Isourolithin A | Caco-2 (Colon Cancer) | Cell Viability (48h) | 69.7 ± 4.5 | [13] |
| Ellagic Acid | DU-145 (Prostate Cancer) | Cell Proliferation | Greater dose-dependent inhibition than Urolithin A | [14] |
| Urolithin A | DU-145 (Prostate Cancer) | Cell Proliferation | Less potent than Ellagic Acid | [14] |
Signaling Pathways
Ellagic acid and urolithins modulate several key signaling pathways involved in cell proliferation, inflammation, and survival.
Ellagic acid has been shown to inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[2] It also downregulates the TGF-β/Smad3 and STAT3 signaling pathways, contributing to its anti-proliferative effects.[4][15]
Urolithin A demonstrates a broader range of action, notably inhibiting the mTOR pathway, a central regulator of cell growth and metabolism.[1][3] It also suppresses the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer and inflammatory conditions.[8] Furthermore, Urolithin A can modulate the NF-κB signaling pathway to reduce inflammation and has been shown to enhance the cGAS-STING pathway, which is involved in innate immunity.[8][16]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds (this compound, Urolithins) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[17][18][19][20]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.
-
Measurement: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.[21][22][23][24][25]
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
Objective: To determine the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., T24, Caco-2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound, Urolithins) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[26][27]
Conclusion
The available experimental data strongly suggest that the urolithin metabolites of ellagic acid are not merely byproducts but are, in fact, key bioactive molecules. Their enhanced bioavailability allows them to reach systemic circulation in concentrations sufficient to exert significant antioxidant, anti-inflammatory, and anti-cancer effects. While ellagic acid demonstrates efficacy in some in vitro models, its poor absorption in vivo is a major limitation. In several instances, urolithins, particularly Urolithin A, exhibit superior or more targeted activity. Therefore, for the development of novel therapeutics, focusing on the direct administration of urolithins may be a more effective strategy than relying on the consumption of ellagic acid or ellagitannin-rich products, given the variability in gut microbiota-dependent conversion. Further research should continue to elucidate the specific mechanisms of action of individual urolithins and their potential synergistic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagic Acid and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antioxidant and antiproliferative effects of ellagic acid and its colonic metabolite, urolithins, on human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pomegranate Juice Metabolites, Ellagic Acid and Urolithin A, Synergistically Inhibit Androgen-Independent Prostate Cancer Cell Growth via Distinct Effects on Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cGAS-STING signaling pathway is modulated by urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Determination of antioxidant activity by DPPH assay [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of Ellagic Acid Dihydrate: HPLC vs. UV-Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of Ellagic acid dihydrate.
This document details the experimental protocols and compares the performance of both methods based on key validation parameters, offering a data-driven approach to selecting the most appropriate technique for your research needs.
Methodology and Experimental Protocols
The following sections outline the detailed experimental procedures for the quantification of this compound using both UV-Spectrophotometry and HPLC.
UV-Visible Spectrophotometry Protocol
A simple and rapid UV-spectrophotometric method was developed and validated for the quantitative estimation of Ellagic acid.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Preparation of Standard Stock Solution: A standard stock solution of Ellagic acid is prepared by dissolving a precisely weighed amount of the standard substance in the chosen solvent to achieve a known concentration (e.g., 50 µg/ml).[3][4][5]
-
Preparation of Calibration Curve: A series of dilutions are prepared from the stock solution to obtain standard solutions of varying concentrations (e.g., 1-5 µg/ml).[3][4][5] The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis.
-
Quantification of Sample: The absorbance of the sample solution of unknown concentration is measured at the λmax, and the concentration is determined from the linear regression equation of the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
A selective and sensitive reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of Ellagic acid.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7][8][9]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with an acidifier like formic acid, acetic acid, or a phosphate (B84403) buffer to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol).[7][9][10][11] A common mobile phase composition is a gradient or isocratic elution of acetonitrile and water with 0.1% formic acid.[11]
-
Detection Wavelength: Detection is typically performed at the λmax of Ellagic acid, which is around 254 nm.[7][9][11][12][13]
-
Preparation of Standard and Sample Solutions: Standard solutions of Ellagic acid are prepared in a suitable solvent (e.g., methanol) at various known concentrations to construct a calibration curve. Sample solutions are prepared by extracting the Ellagic acid from the matrix and dissolving it in the mobile phase or a compatible solvent.
-
Analysis: An equal volume of the standard and sample solutions is injected into the HPLC system. The peak area of Ellagic acid is recorded, and the concentration in the sample is calculated using the calibration curve generated from the standard solutions.
Performance Comparison: HPLC vs. UV-Spectrophotometry
The performance of both analytical methods was evaluated based on standard validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the comparative data.
| Validation Parameter | UV-Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | 0.9988 - 0.9994[3][5] | > 0.997[6][7][11][14] |
| Accuracy (% Recovery) | 94.47% – 106.83%[3][5] | 99% - 110.61%[7][11][14] |
| Precision (%RSD) | Intra-day: 1%–3%, Inter-day: 2%–3%[5] | Intra-day: < 2%, Inter-day: < 2%[6][11][14] |
| Limit of Detection (LOD) | 0.04 - 0.2 µg/ml[5][10] | 0.027 - 1.67 µg/ml[6][7][8][11][15] |
| Limit of Quantification (LOQ) | 0.11 µg/ml[5] | 0.091 - 5.07 µg/ml[6][7][8][11][14] |
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical comparison between the two methods, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and UV-spectrophotometry.
Caption: Logical comparison of HPLC and UV-spectrophotometry for Ellagic acid analysis.
Conclusion
Both HPLC and UV-spectrophotometry can be effectively used for the quantification of this compound, with each method offering distinct advantages.
UV-spectrophotometry is a simple, rapid, and cost-effective method suitable for routine quality control where the sample matrix is not complex and high sensitivity is not a primary requirement.[3][4][5][6]
HPLC , on the other hand, offers superior specificity, sensitivity, and precision, making it the method of choice for the analysis of Ellagic acid in complex matrices such as herbal extracts, formulations, and biological samples.[6][10] While more time-consuming and requiring more expensive instrumentation, the reliability and robustness of the HPLC method are significant advantages for research and drug development applications.
The choice between the two methods should be based on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources. This guide provides the necessary data to make an informed decision for the quantification of this compound in your specific application.
References
- 1. Study on Quantitative Determination of Ellagic Acid by UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
- 2. Study on Quantitative Determination of Ellagic Acid by UV-spectrophotometry [aeeisp.com]
- 3. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
- 4. UV Method Development and Validation of Ellagic Acid for its Rapid Quantitative Estimation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of the analysis method for marker compound ellagic acid of ethanol extracts of Sanguisorba officinalis L. using HPLC-DAD | Food Science and Technology [fstjournal.com.br]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synergistic Effects of Ellagic Acid Dihydrate with Polyphenols
Introduction
Ellagic acid, a naturally occurring polyphenol found in numerous fruits and nuts, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] While its individual efficacy is well-documented, emerging research indicates that its therapeutic potential can be significantly amplified when combined with other polyphenols. This synergistic action, where the combined effect of the compounds is greater than the sum of their individual effects, is a promising area of investigation for developing more effective natural-based therapies.[2][3]
This guide provides a comparative analysis of the synergistic effects of ellagic acid with other prominent polyphenols, including quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913). It is designed for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings, detailed methodologies, and insights into the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Anticancer Effects
The synergy between polyphenols is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 suggests antagonism.
| Polyphenol Combination | Cell Line | Biological Effect | Quantitative Synergy Data |
| Ellagic Acid + Quercetin | MOLT-4 (Human Leukemia) | Induction of apoptosis, reduction of proliferation and viability.[2] | Synergy confirmed by isobolographic analysis.[2][4] |
| Ellagic Acid + Resveratrol | MOLT-4 (Human Leukemia) | Induction of apoptosis (caspase-3 activity).[5] | Combination Index (CI) = 0.64 [5] |
| Ellagic Acid + Curcumin | HeLa (Cervical Carcinoma) | Induction of apoptosis, ROS generation, and DNA damage.[3] | Enhanced anticancer properties observed over individual compounds.[3] |
Quantitative Analysis of Synergistic Antioxidant Effects
The synergistic antioxidant capacity of polyphenol mixtures can be evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. A synergistic effect is noted when the experimentally measured antioxidant activity of the mixture is greater than the theoretical sum of the individual compounds' activities.
| Polyphenol Combination | Assay | Result |
| Gallic Acid + Caffeic Acid | FRAP | Demonstrated considerable synergistic effects (137.8% increase).[6] |
| Quercetin + Gallic Acid + Caffeic Acid | FRAP | Showed significant synergistic effects (59.4% increase).[6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of polyphenol synergy.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MOLT-4) in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of ellagic acid, the other polyphenol (e.g., curcumin), and their combinations for specific time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that gives half-maximal response) is determined from the dose-response curves.[7][8]
Determination of Synergy (Chou-Talalay Method)
This method provides a quantitative measure of synergy through the Combination Index (CI).
Protocol:
-
IC50 Determination: First, determine the IC50 values for each compound individually using the MTT assay.
-
Combination Treatment: Treat cells with combinations of the two polyphenols at a constant ratio (e.g., based on their individual IC50 values).
-
Data Collection: Perform MTT assays for the combination treatments to determine the concentrations required to achieve various levels of effect (e.g., 50%, 75%, 90% inhibition).
-
CI Calculation: Use specialized software, such as CompuSyn, to calculate the Combination Index based on the dose-effect data for both the individual compounds and the mixture.[9] The software applies the Chou-Talalay median-effect equation.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the individual polyphenols and their combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing Synergistic Mechanisms and Workflows
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for investigating the synergistic effects of two polyphenols.
Caption: Workflow for assessing polyphenol synergy.
Signaling Pathways Modulated by Synergistic Combinations
1. Ellagic Acid and Curcumin in Cervical Cancer
The combination of ellagic acid and curcumin synergistically induces apoptosis in HeLa cervical cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor pathway.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Low concentrations of quercetin and ellagic acid synergistically influence proliferation, cytotoxicity and apoptosis in MOLT-4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin and Ellagic acid synergistically induce ROS generation, DNA damage, p53 accumulation and apoptosis in HeLa cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid and quercetin interact synergistically with resveratrol in the induction of apoptosis and cause transient cell cycle arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hh.um.es [hh.um.es]
- 9. Synergistic Chemopreventive Effects of Curcumin, Gingerol, and Shogaol on HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellagic Acid Dihydrate: A Comparative Guide to its Mechanism of Action in the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Ellagic acid dihydrate, focusing on its role as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It offers a comparative perspective against other known modulators of this pathway, supported by experimental data and detailed protocols to assist in research and development.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Activation of PI3K leads to the phosphorylation and subsequent activation of Akt, which in turn modulates the function of numerous downstream effector proteins.
This compound as a Modulator of the PI3K/Akt Pathway
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant anti-cancer properties.[1][2][3] Emerging evidence strongly indicates that one of the primary mechanisms through which Ellagic acid exerts its anti-tumor effects is by inhibiting the PI3K/Akt signaling pathway.[4][5][6] Studies have shown that Ellagic acid can suppress the phosphorylation of key proteins in this cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5][7]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.
Comparative Analysis of PI3K/Akt Pathway Inhibitors
To provide a clear perspective on the efficacy of this compound, this section compares its inhibitory activity with other well-known modulators of the PI3K/Akt pathway: Quercetin, Wortmannin, and Perifosine.
| Compound | Mechanism of Action | Target(s) | IC50 Value | Reference(s) |
| This compound | Inhibits PI3K phosphorylation | PI3K | ~18-50 µM (Cell-based) | [7][8] |
| Quercetin | Inhibits PI3K/Akt/mTOR pathway | PI3K, mTOR | ~1-70 µM (Cell-based) | [9][10][11] |
| Wortmannin | Irreversible, covalent inhibitor of PI3K | Pan-PI3K | ~3-5 nM (Biochemical) | [1][3][12] |
| Perifosine | Oral Akt inhibitor, prevents translocation to plasma membrane | Akt | ~0.6-8.9 µM (Cell-based) | [13][14][15] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Experimental Protocols
To facilitate the replication and validation of findings related to the PI3K/Akt pathway, detailed protocols for key experiments are provided below.
Western Blotting for PI3K/Akt Pathway Activation
This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway.
Caption: A typical workflow for Western Blot analysis of the PI3K/Akt pathway.
Protocol Details:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with desired concentrations of this compound or other inhibitors for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K, Akt, and other downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or other inhibitors and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its inhibitory action on the PI3K/Akt signaling pathway. Its efficacy, as highlighted in this comparative guide, warrants further investigation for its application in cancer therapy and other diseases characterized by aberrant PI3K/Akt signaling. The provided experimental protocols offer a foundation for researchers to explore the multifaceted roles of this promising natural compound.
References
- 1. stemcell.com [stemcell.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wortmannin, PI3K/Akt signaling pathway inhibitor, attenuates thyroid injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Bioactivity of Ellagic Acid in Inhibiting Human Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Induces Apoptosis Through Downregulating P4HA2 and Inhibiting the PI3K/Akt/mTOR Axis in Hepatocellular Carcinoma Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin inhibits the metabolism of arachidonic acid by inhibiting the activity of CYP3A4, thereby inhibiting the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wortmannin - Wikipedia [en.wikipedia.org]
- 13. Scholars@Duke publication: Perifosine: update on a novel Akt inhibitor. [scholars.duke.edu]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Anhydrous and Dihydrate Ellagic Acid Stability for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, understanding the solid-state stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed comparison of the stability of two common forms of ellagic acid: the anhydrous and the dihydrate forms. The selection of the appropriate form is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and shelf-life of the final drug product.
Ellagic acid, a natural polyphenol with antioxidant, anti-inflammatory, and anti-cancer properties, can exist in different solid-state forms, most notably as an anhydrous crystal and a dihydrate. The presence of water molecules in the crystal lattice of the dihydrate form can significantly influence its physicochemical properties, including its stability, compared to the anhydrous form. This guide summarizes key stability parameters, presents available experimental data, and outlines the methodologies used to assess these properties.
Comparative Stability Data
| Stability Parameter | Anhydrous Ellagic Acid | Ellagic Acid Dihydrate |
| Appearance | Off-white to pale yellow crystalline powder | Off-white to pale yellow crystalline powder |
| Molecular Formula | C₁₄H₆O₈ | C₁₄H₆O₈·2H₂O |
| Molecular Weight | 302.19 g/mol | 338.22 g/mol [1] |
Thermal Stability
Thermal stability is a critical factor for processes such as milling, drying, and granulation.
| Thermal Analysis | Anhydrous Ellagic Acid | This compound |
| Melting Point (°C) | >360 (decomposes)[2] | Dehydrates at ~128°C, followed by melting of the anhydrous form at >360°C[3] |
| Thermal Gravimetric Analysis (TGA) | Expected to be stable with minimal weight loss until decomposition at high temperatures. | Shows a weight loss corresponding to two water molecules (~10.6%) upon heating. |
| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak corresponding to melting and decomposition above 360°C. | An initial broad endothermic peak around 128°C corresponding to the loss of water of crystallization, followed by the melting/decomposition of the resulting anhydrous form.[3] |
The dihydrate form is less thermally stable than the anhydrous form due to the loss of its water of crystallization at a relatively low temperature. This dehydration event can lead to changes in the solid-state properties of the material.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.
| Hygroscopicity Parameter | Anhydrous Ellagic Acid | This compound |
| Hygroscopicity Classification | Data not available, but likely hygroscopic as it can form a hydrate. | Considered the stable form in the presence of sufficient moisture. |
| Dynamic Vapor Sorption (DVS) | Expected to show significant water uptake, especially at higher relative humidities, leading to the formation of the dihydrate. | Expected to show minimal water uptake until deliquescence at very high relative humidity. |
Anhydrous ellagic acid is expected to be hygroscopic and will likely convert to the more stable dihydrate form in the presence of ambient moisture. Therefore, storage in a low-humidity environment is crucial for maintaining the anhydrous form.
Chemical Stability
Chemical stability is essential for maintaining the potency and safety of the API.
| Chemical Stability Parameter | Anhydrous Ellagic Acid & this compound |
| pH Stability | Unstable in aqueous solutions at neutral to alkaline pH (5.5, 7, and 8).[4] The lactone rings are susceptible to hydrolysis under these conditions. |
| Photostability | Generally stable to light when in a solid, dried form.[4] However, formulating with photostabilizers can enhance stability in a final product. |
| Degradation Pathway | The primary degradation pathway in aqueous solution is the hydrolysis of the two lactone rings, particularly in alkaline conditions. In biological systems, it is metabolized by gut microbiota to form urolithins. |
Both forms of ellagic acid are susceptible to hydrolytic degradation in aqueous environments, especially at neutral to alkaline pH. This is a critical consideration for the development of liquid dosage forms.
Experimental Protocols
To provide a comprehensive understanding of the stability comparison, the following are detailed methodologies for the key experiments cited.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)
Objective: To determine the thermal stability, dehydration, and melting characteristics of the ellagic acid forms.
Methodology:
-
Sample Preparation: A small amount (typically 3-5 mg) of the anhydrous or dihydrate ellagic acid is accurately weighed into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
TGA Protocol:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 20 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
-
DSC Protocol:
-
The heat flow to the sample is measured relative to an empty reference pan as the temperature is increased at a constant rate (e.g., 10 °C/min).
-
Endothermic and exothermic events, such as dehydration and melting, are recorded.
-
Hygroscopicity Assessment (Dynamic Vapor Sorption)
Objective: To evaluate the tendency of anhydrous ellagic acid to absorb water vapor and the stability of the dihydrate form at different relative humidities.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) of anhydrous ellagic acid is placed in the DVS instrument.
-
Instrumentation: A DVS analyzer is used, which controls the relative humidity (RH) of a gas stream flowing over the sample and measures the corresponding change in mass.
-
Protocol:
-
The sample is initially dried at 0% RH until a stable weight is achieved.
-
The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
The sample mass is allowed to equilibrate at each RH step.
-
A desorption cycle is then performed by decreasing the RH in a similar stepwise manner.
-
The change in mass versus RH is plotted to generate a sorption-desorption isotherm.
-
pH Stability and Degradation Kinetics
Objective: To determine the rate of degradation of ellagic acid in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Stock solutions of ellagic acid (either form) are prepared in a suitable co-solvent (e.g., methanol (B129727) or DMSO) and then diluted into aqueous buffer solutions of different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Incubation: The solutions are incubated at a constant temperature (e.g., 25°C or 37°C) and protected from light.
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: The concentration of the remaining ellagic acid in each sample is determined using a validated stability-indicating HPLC-UV method.
-
Data Analysis: The natural logarithm of the concentration is plotted against time to determine the degradation rate constant (k) at each pH.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the comparative stability assessment of anhydrous and dihydrate ellagic acid.
Caption: Primary degradation and metabolic pathways of ellagic acid.
Conclusion and Recommendations
The choice between anhydrous and dihydrate ellagic acid for pharmaceutical development depends on the intended application and manufacturing processes.
-
Anhydrous Ellagic Acid: Due to its higher thermal stability, the anhydrous form may be preferable for manufacturing processes involving high temperatures. However, its likely hygroscopic nature necessitates strict moisture control during storage and handling to prevent conversion to the dihydrate form.
-
This compound: The dihydrate is expected to be the more stable form under ambient humidity conditions, making it potentially easier to handle and store without the risk of physical form conversion. However, its lower thermal stability must be considered for any heat-involved processing steps.
For both forms, the poor stability in neutral to alkaline aqueous solutions is a significant challenge for the development of liquid formulations. Formulation strategies such as pH adjustment to the acidic range, the use of co-solvents, or encapsulation technologies may be necessary to improve the chemical stability of ellagic acid in solution.
Further direct comparative studies are warranted to provide a more definitive guide to the selection of the optimal solid form of ellagic acid for pharmaceutical development.
References
- 1. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Ellagic Acid Dihydrate as a Nutritional Biomarker
For researchers, scientists, and drug development professionals, the accurate measurement of dietary intake is paramount for establishing robust links between nutrition and health outcomes. This guide provides a comprehensive comparison of ellagic acid dihydrate and its metabolites as biomarkers of intake for ellagitannin-rich foods, such as berries, pomegranates, and walnuts. We delve into the experimental data, analytical methodologies, and signaling pathways to offer an objective assessment of their utility in nutritional studies.
This compound vs. Urolithins: A Comparative Analysis
Ellagitannins from dietary sources are hydrolyzed in the gut to ellagic acid. However, ellagic acid itself has low bioavailability.[1][2][3] The gut microbiota further metabolizes ellagic acid into a series of more readily absorbed compounds known as urolithins.[4][5][6][7] Consequently, urolithins, particularly urolithin A and B, are considered by many to be more reliable biomarkers of ellagitannin intake than ellagic acid.[8][9]
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the key validation parameters for ellagic acid and urolithins based on available experimental data.
Table 1: Bioavailability and Excretion Characteristics
| Biomarker | Bioavailability | Time to Peak Concentration (Tmax) | Elimination Half-Life | Primary Matrix for Detection | Reference |
| Ellagic Acid | Low | ~1 hour | Short | Feces, Plasma (transient) | [1][2][3] |
| Urolithins | High (as conjugates) | 6-24 hours | Long (up to 48 hours) | Urine, Plasma | [9][10] |
Table 2: Analytical Method Performance
| Analyte | Analytical Method | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| Ellagic Acid | UPLC-MS/MS | Plasma | >0.99 | 5.0 ng/mL | - | 97.3 - 104.3% | [11] |
| Ellagic Acid | HPLC-DAD | Ethanol Extract | >0.999 | 1.54 µg/mL | 4.68 µg/mL | 99.56 - 104.26% | |
| Urolithin A | UHPLC | Health Products | 0.9998 | 0.051 µg/mL | 0.103 µg/mL | 98 - 102% | [12][13] |
| Urolithin C | LC-ESI-MS/MS | Rat Plasma | >0.994 | - | 4.95 µg/L | >91% | [14] |
Table 3: Comparison with Alternative Biomarkers for Berry Intake
| Food Source | Primary Biomarker | Alternative Biomarkers | Specificity | Comments | Reference |
| Strawberries, Raspberries | Urolithins | Pelargonidin conjugates, Furaneol metabolites | Urolithins are not specific to a single food source. | A multi-metabolite panel may improve specificity. | [4][5][6][15] |
| Blueberries | Urolithins | Hippuric acid, Malvidin glycosides | Moderate | Combining urolithins with anthocyanin metabolites enhances specificity. | [4][5][15] |
| Cranberries | Urolithins | Peonidin and Cyanidin glycosides, Phenyl-γ-valerolactone conjugates | Moderate | A panel of biomarkers is recommended for improved accuracy. | [4][5][15] |
| Walnuts, Pomegranates | Urolithins | Dimethyl ellagic acid | Urolithins are produced from various ellagitannin-rich foods. | Urolithin metabotypes (A, B, 0) can vary between individuals.[16] | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are synthesized protocols for key experiments.
Protocol 1: Validation of a Urinary Biomarker of Intake
This protocol outlines a typical workflow for a human intervention study to validate a dietary biomarker.
Methodology:
-
Participant Recruitment: Screen and recruit healthy volunteers with specific inclusion/exclusion criteria.
-
Study Design: Employ a randomized controlled crossover or parallel design. Include a washout period in crossover studies.
-
Dietary Intervention: Provide a standardized dose of the ellagitannin-rich food (e.g., a specific weight of strawberries or volume of pomegranate juice).
-
Sample Collection: Collect urine and/or plasma samples at baseline and at multiple time points post-consumption (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation: For urine samples, an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) is often required to measure total urolithin concentrations. Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration.
-
Analytical Quantification: Utilize a validated analytical method, such as UPLC-MS/MS, for the accurate quantification of ellagic acid and urolithins.
-
Data Analysis: Assess dose-response and time-course relationships. Evaluate specificity by analyzing samples after consumption of other polyphenol-rich foods. Determine sensitivity, linearity, precision, and accuracy of the analytical method.
Protocol 2: Quantification of Urolithins in Urine by UPLC-MS/MS
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard (e.g., a deuterated urolithin analogue).
-
For total urolithin measurement, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 1 hour.
-
Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash with water to remove interferences.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
UPLC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each urolithin and the internal standard.
Signaling Pathway Involvement
The biological effects of ellagitannin consumption are often attributed to their gut-derived metabolites, the urolithins. Urolithin A, in particular, has been shown to modulate intracellular signaling pathways, including the Wnt signaling pathway, which is crucial in cell proliferation and differentiation.[4][5][6]
In the canonical Wnt signaling pathway, the binding of a Wnt ligand to its receptor complex leads to the activation of Dishevelled (DVL), which in turn inhibits the "destruction complex." This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation. Urolithin A has been shown to inhibit this pathway, potentially by interfering with the function of DVL, leading to the degradation of β-catenin and a reduction in the expression of pro-proliferative genes.[4][5][6]
Conclusion
While this compound can be detected in biological samples after the consumption of ellagitannin-rich foods, its low bioavailability limits its utility as a reliable biomarker of intake. In contrast, its gut microbiota-derived metabolites, the urolithins, are more extensively absorbed and exhibit a clearer dose-response relationship, making them superior biomarkers for nutritional studies. For the most accurate assessment of intake, a multi-metabolite panel, including urolithins and other food-specific compounds like anthocyanin metabolites, is recommended. The validation of these biomarkers through rigorous, standardized protocols is essential for advancing our understanding of the health effects of ellagitannin-containing foods.
References
- 1. examine.com [examine.com]
- 2. Walnut Intake Interventions Targeting Biomarkers of Metabolic Syndrome and Inflammation in Middle-Aged and Older Adults: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Berry Intake: Systematic Review Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Berry Intake: Systematic Review Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The gut microbiota metabolism of pomegranate or walnut ellagitannins yields two urolithin-metabotypes that correlate with cardiometabolic risk biomarkers: Comparison between normoweight, overweight-obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anti-Cancer Properties of Ellagic Acid Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Ellagic acid dihydrate (EA), a naturally occurring polyphenolic compound found in various fruits and nuts.[1] Its performance is evaluated against other well-researched natural compounds: Quercetin (B1663063), Curcumin, and Resveratrol. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate independent verification.
Executive Summary
This compound exhibits significant anti-cancer activities across a range of cancer types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression. This guide presents a comparative analysis of EA's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
In Vitro Efficacy: A Comparative Analysis
The anti-proliferative effects of Ellagic acid and its alternatives have been quantified in numerous studies using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values (µM) of Ellagic Acid and Alternatives in Various Cancer Cell Lines
| Cancer Cell Line | Ellagic Acid (EA) | Quercetin | Curcumin | Resveratrol |
| Breast Cancer | ||||
| MCF-7 | 20 | 17.2 - 55 | 19.4 - 75 | 51.18 - 83.8 |
| MDA-MB-231 | 50 | 5.81 - 55 | 25 | 35.1 - 83.8 |
| Colon Cancer | ||||
| HCT-116 | 30 | 5.79 | 6.4 - 10 | - |
| HT-29 | - | - | - | - |
| Prostate Cancer | ||||
| PC-3 | 25 | - | - | - |
| LNCaP | - | - | - | - |
| Liver Cancer | ||||
| HepG2 | 20 | - | 8.28 - 14.5 | 57.4 |
| Lung Cancer | ||||
| A549 | - | - | 11.2 | 35.05 |
| Leukemia | ||||
| HL-60 | - | 7.7 | - | - |
| K562 | - | - | - | - |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using animal models provide crucial insights into the systemic anti-cancer effects of these compounds. A key metric is the reduction in tumor volume upon treatment.
Table 2: Comparative In Vivo Efficacy of Ellagic Acid and Alternatives on Tumor Volume Reduction
| Compound | Cancer Model | Animal Model | Dosage | Tumor Volume Reduction |
| Ellagic Acid | Pancreatic Cancer Xenograft | Nude Mice | - | Significant reduction in tumor size.[2] |
| Bladder Cancer Xenograft | Nude Mice | - | Significant reduction in tumor growth rate.[3] | |
| Quercetin | Breast Cancer (MCF-7) Xenograft | Mice | 50, 100, 200 mg/kg | Significant reduction in tumor volume at all doses.[4] |
| Colon Cancer (CT-26) Xenograft | Mice | 50, 100, 200 mg/kg | Significant reduction in tumor volume at all doses.[4] | |
| Colon Cancer (HCT-116) Xenograft | Nude Mice | 50 mg/kg | Significant reduction in tumor volumes.[5] | |
| Curcumin | Breast Cancer (MDA-MB-231) Xenograft | Mice | 200 µg/kg | Reduction in tumor weight in a dose-dependent manner.[6] |
| Gastric Cancer (BGC-823) Xenograft | Mice | 25 mg/kg (nano-curcumin) | 75% reduction in tumor volume.[6] | |
| Lung Cancer Xenograft | Mice | - | Significant reduction in tumor size.[7] | |
| Resveratrol | Skin Cancer | Mice | - | Reduced tumor size and number in a dose-dependent manner.[8] |
| Melanoma | Mice | 0.5 mg/kg (with IL-2) | Significantly inhibited tumor growth.[9] | |
| Cervical Cancer (HeLa) Xenograft | Nude Mice | 30 mg/kg | Decreased tumor volume and weight.[10] |
Note: The experimental setups, including dosage and administration routes, vary across studies, which should be considered when comparing the results.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable replication and verification of the findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[11][12]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Ellagic acid, Quercetin, Curcumin, or Resveratrol) and a vehicle control (e.g., DMSO).[11][13]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[11][13]
-
MTT Addition: After incubation, 20-25 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The plate is shaken for 15 minutes, and the absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[11]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study cell migration and the effect of compounds on this process.
-
Cell Seeding: Cells are seeded in a 6-well or 24-well plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a uniform scratch or "wound" across the center of the monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells and then treated with the test compound at a non-toxic concentration in a serum-free or low-serum medium.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Cells are seeded in a 6-well plate and treated with the test compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Adherent and floating cells are collected, washed with ice-cold PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C or 4°C.[14][15]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of RNA) for 30 minutes in the dark.[14][15]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the DNA dye.
Signaling Pathways and Mechanisms of Action
Ellagic acid exerts its anti-cancer effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key pathways affected by EA.
Caption: Experimental workflow for evaluating the anti-cancer properties of Ellagic acid.
Caption: Key signaling pathways modulated by Ellagic acid leading to anti-cancer effects.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with in vitro and in vivo evidence supporting its ability to inhibit cancer cell growth and proliferation. Its efficacy is comparable to other well-studied natural compounds like Quercetin, Curcumin, and Resveratrol, although potencies can vary depending on the cancer type. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research and independent verification of these promising anti-cancer properties. Further investigation into the clinical applications and bioavailability of Ellagic acid is warranted to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. In vivo Anti-Cancer Effects of Resveratrol Mediated by NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol against Cervical Cancer: Evidence from In Vitro and In Vivo Studies [mdpi.com]
- 11. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 [jcancer.org]
- 15. spandidos-publications.com [spandidos-publications.com]
comparing extraction methods for obtaining pure Ellagic acid dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for the extraction of pure Ellagic Acid (EA) dihydrate from plant sources. The following sections detail various extraction techniques, presenting supporting experimental data, comprehensive protocols, and visualizations to aid in the selection of the most suitable method for your research and development needs.
Ellagic acid, a naturally occurring polyphenol, is abundant in various fruits, nuts, and seeds, with pomegranate peel being a particularly rich source. Its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made it a subject of intense research. The efficient extraction and purification of EA are critical steps for its application in pharmaceuticals and nutraceuticals. This guide compares conventional and modern extraction techniques, focusing on yield, purity, and operational parameters.
Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of ellagic acid while minimizing environmental impact and processing time. Below is a summary of key performance indicators for conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
| Extraction Method | Typical Solvents | Temperature (°C) | Time | Pressure | Typical Yield (mg/g) | Purity (%) | Advantages | Disadvantages |
| Conventional Solvent Extraction | Methanol, Ethanol (B145695), Acetone, Water | Room Temp. - Reflux | Hours to Days | Atmospheric | 2.66 - 81.38[1][2] | Variable, often requires extensive purification | Simple, low-cost equipment | Time-consuming, large solvent consumption, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water, NADES | 25 - 93.6 | 4 - 55 min | Atmospheric | 19.47 - 56.50[1][3] | Generally higher than conventional | Reduced extraction time, lower solvent consumption, improved yield | Potential for radical formation, specialized equipment required |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water, Ionic Liquids | ~100 | 5 - 20 min | Atmospheric | ~24.64 (for total phenolics)[4][5] | Can be high | Rapid extraction, reduced solvent use, higher efficiency | Specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., Ethanol, Methanol) | 32 - 80 | 60 - 240 min | 100 - 400 bar | 1.265 (for gallic acid, related phenolic) - 19.59[6][7] | High, selective extraction | "Green" solvent, high purity extracts, tunable selectivity | High initial investment, complex operation |
Experimental Protocols
Detailed methodologies are essential for the replication and optimization of extraction processes. The following are generalized protocols for the key extraction and purification techniques discussed.
Ultrasound-Assisted Extraction (UAE) of Ellagic Acid from Pomegranate Peel
This protocol is based on optimized conditions reported for high-yield extraction.[3]
Materials and Equipment:
-
Dried and powdered pomegranate peel
-
75% (v/v) Aqueous ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Mix the powdered pomegranate peel with 75% aqueous ethanol at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 20 kHz and a power of 80% for 30 minutes.
-
Maintain the extraction temperature at approximately 93.6°C.
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator to remove the ethanol.
-
The resulting aqueous solution can be used for further purification.
Purification of Ellagic Acid using Macroporous Resin Column Chromatography
This protocol describes a common method for purifying crude ellagic acid extracts.[8][9]
Materials and Equipment:
-
Crude ellagic acid extract
-
Macroporous adsorption resin (e.g., XDA-8D)
-
Glass chromatography column
-
Deionized water
-
Ethanol solutions of varying concentrations (e.g., 10%, 30%, 50%, 70%, 90% v/v)
-
Fraction collector (optional)
-
HPLC system for purity analysis
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Loading: Dissolve the crude ellagic acid extract in an appropriate solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol solutions, starting from a low concentration (e.g., 10%) and gradually increasing to a high concentration (e.g., 90%). Collect the fractions.
-
Analysis: Analyze the collected fractions for ellagic acid content and purity using an HPLC system.
-
Pooling and Concentration: Combine the fractions with high purity ellagic acid and concentrate them to obtain the purified product.
Visualizing the Process and Mechanism
To better understand the extraction workflow and the biological relevance of ellagic acid, the following diagrams are provided.
Caption: General workflow for the extraction and purification of ellagic acid.
Ellagic acid has been shown to exert its biological effects through various signaling pathways. One of the well-studied pathways is its role in cancer, where it can inhibit cell proliferation and angiogenesis.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Supercritical Fluid Extraction and Pre-Formulation Process of Punica granatum L. Pericarp Polar Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Commercially Available Ellagic Acid Dihydrate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to obtaining reliable and reproducible experimental results. Ellagic acid, a polyphenolic compound found in various fruits and nuts, is of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. This guide provides a comparative overview of the stated purity of commercially available Ellagic acid dihydrate from various suppliers and details the standard analytical methods for its purity assessment.
Comparison of Stated Purity from Commercial Suppliers
The following table summarizes the stated purity of this compound from several prominent chemical suppliers. It is important to note that these values are as provided by the suppliers and have not been independently verified in this guide. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Product Name | CAS Number | Stated Purity (%) |
| Santa Cruz Biotechnology | Ellagic Acid, Dihydrate | 476-66-4 | ≥96[1] |
| MedchemExpress | This compound | 476-66-4 | 98.42 |
| TargetMol | This compound | 133039-73-3 | 98.09[2] |
| Sigma-Aldrich (Calbiochem®) | Ellagic Acid, Dihydrate | 476-66-4 | ≥98 (HPLC) |
| Indofine Chemical Company | Ellagic Acid, 97% | 476-66-4 | 97[3] |
| TCI America | This compound 98.0+% | 133039-73-3 | ≥98.0 (HPLC,T)[3] |
| Hello Bio | Ellagic Acid, Dihydrate | 476-66-4 | - |
Experimental Protocols for Purity Assessment
To independently verify the purity of a commercial sample of this compound, the following analytical methods are commonly employed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is the most widely used method for the quantitative analysis of Ellagic acid.
a. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of methanol, acetonitrile, and water with 0.1% phosphoric acid.[4] Another example is a gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
d. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase. Sonication may be used to aid dissolution.
-
Dilute the solution to a known concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection.
e. Quantification:
-
A calibration curve is constructed by injecting a series of known concentrations of the this compound reference standard.
-
The peak area of the sample is compared to the calibration curve to determine its concentration and, subsequently, its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the identity of this compound, as well as for detecting the presence of impurities.
a. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
b. Sample Preparation:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as DMSO-d₆.
c. Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants of the signals in the spectra are compared with those of a reference standard or with published data to confirm the structure of Ellagic acid.
-
The presence of unexpected signals may indicate the presence of impurities. The relative integration of these signals can provide a semi-quantitative estimation of the impurity levels.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), is used to determine the molecular weight of Ellagic acid and to identify potential impurities.
a. Instrumentation:
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an electrospray ionization (ESI) source.
-
Can be coupled with an HPLC system for LC-MS analysis.
b. Analysis:
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
For this compound (C₁₄H₆O₈·2H₂O), the expected molecular weight is approximately 338.22 g/mol . The mass spectrum should show a prominent ion corresponding to the protonated or deprotonated molecule.
-
The presence of other ions may indicate impurities, and their fragmentation patterns can be analyzed to help identify their structures.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the purity of a commercial sample of this compound.
References
Unveiling the Molecular Grip: A Comparative Guide to Validating Ellagic Acid Dihydrate's Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico predictions and experimental validations of Ellagic acid dihydrate's binding affinity to various protein targets. It offers a comprehensive overview of supporting experimental data, detailed methodologies, and comparisons with alternative inhibitors.
Ellagic acid, a natural polyphenol found in various fruits and nuts, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These biological effects are largely attributed to its ability to bind to and modulate the function of specific protein targets. Computational, or in silico, methods are increasingly used to predict these interactions and estimate binding affinities. However, experimental validation remains the gold standard for confirming these predictions. This guide delves into the experimental data that substantiates the in silico predictions of Ellagic acid's binding capabilities.
Comparing Predictions with Experimental Reality: A Data-Driven Overview
Computational docking studies predict the binding energy of a ligand to a protein, often expressed in kcal/mol. These predictions are then tested in the laboratory using various biophysical and biochemical assays, which measure parameters like the half-maximal inhibitory concentration (IC50), the binding constant (Kb), or the dissociation constant (Kd). The following tables summarize the comparison between predicted and experimentally determined binding parameters of Ellagic acid for several key protein targets.
| Target Protein | In Silico Binding Energy (kcal/mol) | Experimental Method | Experimental Value | Alternative Inhibitor | Experimental Value (Alternative) |
| SHP2 | Not specified | Enzyme Inhibition Assay | IC50: 0.69 ± 0.07 µM[1] | NSC-87877 | IC50: 24.11 ± 2.13 µM[1] |
| CDK6 | Not specified | Fluorescence Quenching / Enzyme Inhibition | K (Binding Constant): 10⁷ M⁻¹ / IC50: 3.053 µM[2][3][4] | Not specified | Not specified |
| Integrin-Linked Kinase (ILK) | -191.267 kJ/mol (Binding Energy) | Fluorescence Spectroscopy | Kb: 9.28 µM | Not specified | Not specified |
| Xanthine (B1682287) Oxidase (XO) | Not specified | Enzyme Inhibition Assay | IC50: 22.97 ± 0.12 µmol/L[5][6] | Allopurinol | IC50: 3.57 ± 0.06 µmol/L[5][6] |
| Human Transferrin (Htf) | -7.9 kcal/mol | Fluorescence Spectroscopy / ITC | K (Binding Constant): 3.8 × 10⁸ M⁻¹[7] | Not specified | Not specified |
| SARS-CoV-2 Mpro | -15.955 kcal/mol | Not specified | Ki: 2.012 x 10⁻⁶ µM | Not specified | Not specified |
| Tyrosinase | Not specified | Enzyme Kinetics | IC50: 0.2 ± 0.05 mM | Not specified | Not specified |
Delving into the "How": Detailed Experimental Protocols
The validation of in silico predictions relies on robust experimental methodologies. Below are detailed protocols for some of the key techniques used to characterize the binding of Ellagic acid to its protein targets.
Fluorescence Quenching Spectroscopy
This technique is widely used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic fluorescence upon ligand binding.
-
Principle: Tryptophan, tyrosine, and phenylalanine residues in proteins fluoresce. The binding of a ligand in proximity to these residues can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.
-
Typical Protocol for Ellagic Acid-Protein Interaction:
-
Preparation of Solutions: A stock solution of the target protein (e.g., 0.05 mg/mL of zein) is prepared in an appropriate buffer (e.g., 70% ethanol (B145695) aqueous solution). A stock solution of Ellagic acid (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., 50% methanol (B129727) aqueous solution) and serially diluted.[8]
-
Fluorescence Measurement: The fluorescence emission spectrum of the protein solution is recorded at a specific excitation wavelength (e.g., 280 nm or 295 nm to selectively excite tryptophan).
-
Titration: Aliquots of the Ellagic acid solution are incrementally added to the protein solution. After each addition, the mixture is incubated to reach equilibrium, and the fluorescence emission spectrum is recorded.
-
Data Analysis: The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of Ellagic acid. The data is then analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants (Ksv and Kq). For static quenching, a modified Stern-Volmer equation can be used to calculate the binding constant (Ka) and the number of binding sites (n).[8]
-
Enzyme Inhibition Assays
These assays are fundamental for determining the functional consequence of a ligand binding to an enzyme, quantifying its inhibitory potency.
-
Principle: The activity of an enzyme is measured in the presence of varying concentrations of the inhibitor (Ellagic acid). The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.
-
Typical Protocol for Xanthine Oxidase (XO) Inhibition by Ellagic Acid:
-
Reaction Mixture: A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 7.4), the substrate xanthine (e.g., 0.1 mmol/L), and the enzyme xanthine oxidase (e.g., 0.04 U/mL).[5][6]
-
Inhibitor Addition: Different concentrations of Ellagic acid (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control reaction without the inhibitor is also run. Allopurinol is often used as a positive control inhibitor.[5][6]
-
Reaction Initiation and Measurement: The reaction is initiated, and the formation of uric acid is monitored spectrophotometrically by measuring the change in absorbance at 295 nm over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Ellagic acid concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (Ellagic acid) is titrated into a solution of the protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Typical Protocol for Ellagic Acid-Protein Interaction:
-
Sample Preparation: The protein (e.g., Human Serum Albumin, 7.5 µM) and Ellagic acid solutions are prepared in the same dialysis buffer (e.g., 100mM sodium phosphate buffer, pH 7.0) to minimize heats of dilution.[9] The samples are degassed to prevent bubble formation.
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the Ellagic acid solution is loaded into the injection syringe.
-
Titration: A series of small injections of the Ellagic acid solution are made into the protein solution while the temperature is kept constant. The heat change after each injection is measured.
-
Data Analysis: The raw ITC data (a series of heat spikes) is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[9]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The binding of Ellagic acid to its protein targets can trigger a cascade of downstream events, modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of Ellagic acid.
References
- 1. Discovery of ellagic acid as a competitive inhibitor of Src homology phosphotyrosyl phosphatase 2 (SHP2) for cancer treatment: In vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Binding Mechanism of Dietary Phytochemical, Ellagic Acid, with Human Transferrin: Spectroscopic, Calorimetric, and Computational Approaches Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Explore the Interaction between Ellagic Acid and Zein Using Multi-Spectroscopy Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ellagic Acid Dihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of ellagic acid dihydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area to avoid the inhalation of dust.[1][2][3] In case of a spill, avoid generating dust by gently sweeping or vacuuming the material into a suitable, labeled container for disposal.[1][2][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1] It is classified as a hazardous waste and therefore requires special handling.
-
Waste Characterization : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] US EPA guidelines for this classification can be found in 40 CFR 261.3.[1]
-
Containerization : Place the this compound waste into a suitable, clearly labeled, and tightly sealed container.[1][4] This prevents leakage and contamination.
-
Engage a Licensed Waste Disposal Service : The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed hazardous waste incinerator.[1][2] Do not dispose of this chemical with regular laboratory or household trash.[5]
-
Avoid Sewer Disposal : Under no circumstances should this compound be allowed to enter drains or sewage systems.[1][5]
-
Disposal of Contaminated Packaging : Any packaging that has come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[1] Do not reuse the containers.[1]
Quantitative Data Summary
Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are not publicly available in the reviewed safety data sheets. The consistent recommendation is to treat all quantities as hazardous waste.
| Parameter | Guideline |
| Disposal Method | Approved hazardous waste disposal plant or incinerator[1][2] |
| Sewer Disposal | Prohibited[1][5] |
| Household Garbage | Prohibited[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Protective Measures for Handling Ellagiac Acid Dihydrate
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling Ellagic acid dihydrate, with a focus on personal protective equipment (PPE).
This compound is a crystalline powder that can cause skin, eye, and respiratory irritation.[1][2][3] Minimizing dust generation and accumulation is a key precaution when handling this substance.[1] Adherence to proper safety protocols is crucial to mitigate potential exposure and ensure a safe working environment.
Recommended Personal Protective Equipment
To prevent contact with this compound, the following personal protective equipment is recommended:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[4][5][6] | To prevent skin irritation and absorption.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles.[3][4][5] A face shield may be necessary if there is a splash hazard.[5] | To protect against serious eye irritation from dust particles.[1][2][3] |
| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask is recommended, especially when handling the powder and if ventilation is inadequate.[6] | To avoid respiratory tract irritation from inhaling the dust.[1][2][3] |
| Skin and Body Protection | A lab coat or long-sleeved clothing should be worn to minimize skin exposure.[4][5] | To protect the skin from irritation.[1][2][3] |
Procedural Guidelines for PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Gown: Put on the lab coat and fasten it completely.
-
Mask/Respirator: Secure the respirator or mask over your nose and mouth, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Lab Coat/Gown: Unfasten and remove the lab coat, folding the contaminated outside inwards.
-
Mask/Respirator: Remove the respirator or mask from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][5]
Operational and Disposal Plans
Handling:
-
Use this compound in a well-ventilated area, preferably in a chemical fume hood to minimize dust inhalation.[1][5]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Keep away from incompatible substances and sources of ignition.[1][4]
-
The substance is noted to be air and light sensitive.[4]
Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[1][5]
-
Avoid generating dust during cleanup.[5]
Disposal:
-
Dispose of contaminated PPE and waste material in accordance with local, state, and federal regulations.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
